molecular formula C45H70N7O18P3S B15547328 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Katalognummer: B15547328
Molekulargewicht: 1122.1 g/mol
InChI-Schlüssel: UQPANOGFYCZRAV-UWOIJHEUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA is a useful research compound. Its molecular formula is C45H70N7O18P3S and its molecular weight is 1122.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C45H70N7O18P3S

Molekulargewicht

1122.1 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z,15Z,18Z,21Z)-3-oxotetracosa-9,12,15,18,21-pentaenethioate

InChI

InChI=1S/C45H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h5-6,8-9,11-12,14-15,17-18,31-32,34,38-40,44,56-57H,4,7,10,13,16,19-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b6-5-,9-8-,12-11-,15-14-,18-17-/t34-,38+,39+,40-,44-/m0/s1

InChI-Schlüssel

UQPANOGFYCZRAV-UWOIJHEUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Pivotal Role of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA in Peroxisomal Beta-Oxidation of Very-Long-Chain Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA, a critical intermediate in the peroxisomal beta-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). While not as extensively characterized as other metabolites, its transient existence is fundamental to the catabolism of vital fatty acids, including those in the omega-3 and omega-6 series. This document elucidates the biosynthetic origins of its precursor, all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA, details its formation and subsequent cleavage within the peroxisome, and explores its potential physiological significance beyond a mere metabolic intermediate. Furthermore, we present detailed experimental protocols for the robust analysis of this and related acyl-CoA species, providing a framework for future research and therapeutic development.

Introduction: The Landscape of Very-Long-Chain Polyunsaturated Fatty Acid Metabolism

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 22 or more carbon atoms and multiple double bonds, are integral components of cellular membranes, particularly in the nervous system and retina. They also serve as precursors to potent signaling molecules that modulate inflammation, cell growth, and differentiation. The metabolism of these fatty acids is a complex interplay between elongation and desaturation reactions, primarily in the endoplasmic reticulum, and subsequent chain-shortening via beta-oxidation, which for VLCFAs, occurs predominantly in peroxisomes.[1][2]

Mitochondria, the primary sites of beta-oxidation for most fatty acids, are not equipped to handle VLCFAs.[3] Peroxisomes, therefore, play an indispensable role in the initial cycles of VLCFA degradation, generating shorter-chain acyl-CoAs that can then be transported to the mitochondria for complete oxidation.[1][2] The molecule at the heart of this guide, this compound, represents a key juncture in this peroxisomal pathway.

Biosynthesis of the Precursor: All-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

The journey to this compound begins with the synthesis of its precursor fatty acid. This C24:5 fatty acid is derived from shorter-chain essential fatty acids, such as linoleic acid (18:2n-6) or alpha-linolenic acid (18:3n-3), through a series of elongation and desaturation steps. For instance, in the omega-3 pathway, docosahexaenoic acid (DHA, 22:6n-3) biosynthesis involves the elongation of eicosapentaenoic acid (EPA, 20:5n-3) to tetracosapentaenoic acid (24:5n-3) and tetracosahexaenoic acid (24:6n-3), followed by a cycle of peroxisomal beta-oxidation to yield DHA.[4][5][6]

Before entering the peroxisome, the free fatty acid must be activated to its coenzyme A (CoA) thioester, a reaction catalyzed by very-long-chain acyl-CoA synthetases (VLC-ACS). This activation step is crucial for trapping the fatty acid within the cell and priming it for subsequent metabolic processes.[7]

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome Linoleic_Acid Linoleic Acid (18:2n-6) Elongation_Desaturation Elongation & Desaturation (ELOVLs, FADSs) Linoleic_Acid->Elongation_Desaturation Tetracosapentaenoic_Acid all-cis-6,9,12,15,18-Tetracosapentaenoic Acid (24:5n-6) Elongation_Desaturation->Tetracosapentaenoic_Acid VLC_ACS VLC-ACS Tetracosapentaenoic_Acid->VLC_ACS Tetracosapentaenoic_Acid->VLC_ACS Tetracosapentaenoyl_CoA all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA VLC_ACS->Tetracosapentaenoyl_CoA ABCD1 ABCD1 Transporter Tetracosapentaenoyl_CoA->ABCD1 Peroxisomal_Tetracosapentaenoyl_CoA Peroxisomal all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA ABCD1->Peroxisomal_Tetracosapentaenoyl_CoA

Figure 1: Biosynthesis and transport of the precursor acyl-CoA.

Peroxisomal Beta-Oxidation: Formation and Fate of this compound

Once inside the peroxisome, all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA undergoes the first three steps of beta-oxidation, culminating in the formation of the 3-oxo intermediate.

Step 1: Acyl-CoA Oxidase

The initial and rate-limiting step is the oxidation of the acyl-CoA by a peroxisomal acyl-CoA oxidase (ACOX).[8] ACOXs exhibit broad substrate specificity, with different isoforms having preferences for straight-chain, branched-chain, or dicarboxylic acyl-CoAs.[9][10] For a very-long-chain polyunsaturated substrate like tetracosapentaenoyl-CoA, ACOX1 is the likely catalyzing enzyme.[11] This reaction introduces a double bond between the alpha and beta carbons, producing 2-trans,all-cis-6,9,12,15,18-tetracosahexaenoyl-CoA and generating hydrogen peroxide (H₂O₂).

Step 2: Multifunctional Enzyme Type 2 (MFE-2)

The subsequent two steps are catalyzed by a single polypeptide, the multifunctional enzyme type 2 (MFE-2), also known as D-bifunctional protein.[12][13] MFE-2 possesses both 2-enoyl-CoA hydratase and (3R)-hydroxyacyl-CoA dehydrogenase activities.[14][15][16] The hydratase function adds a water molecule across the newly formed double bond, yielding 3-hydroxy-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA. The dehydrogenase activity then oxidizes the 3-hydroxy group to a ketone, forming our molecule of interest: This compound .

Step 3: 3-Ketoacyl-CoA Thiolase

The final step of the beta-oxidation cycle is the thiolytic cleavage of the 3-oxoacyl-CoA intermediate by 3-ketoacyl-CoA thiolase.[17][18][19][20] This reaction is a nucleophilic attack by a second molecule of Coenzyme A on the beta-carbon, releasing a two-carbon acetyl-CoA unit and a shortened acyl-CoA. In this case, the products are acetyl-CoA and all-cis-4,7,10,13,16-docosapentaenoyl-CoA. This newly formed C22:5 acyl-CoA can then undergo further rounds of beta-oxidation.

Tetracosapentaenoyl_CoA all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA ACOX1 Acyl-CoA Oxidase 1 (ACOX1) Tetracosapentaenoyl_CoA->ACOX1 Enoyl_CoA 2-trans,all-cis-6,9,12,15,18- Tetracosahexaenoyl-CoA ACOX1->Enoyl_CoA MFE2_hydratase MFE-2 (Hydratase) Enoyl_CoA->MFE2_hydratase Hydroxyacyl_CoA 3-Hydroxy-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA MFE2_hydratase->Hydroxyacyl_CoA MFE2_dehydrogenase MFE-2 (Dehydrogenase) Hydroxyacyl_CoA->MFE2_dehydrogenase Oxoacyl_CoA 3-Oxo-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA MFE2_dehydrogenase->Oxoacyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase Oxoacyl_CoA->Thiolase Docosapentaenoyl_CoA all-cis-4,7,10,13,16- Docosapentaenoyl-CoA Thiolase->Docosapentaenoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Figure 2: Peroxisomal beta-oxidation of all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA.

Physiological Significance and Potential Regulatory Roles

While this compound is primarily a transient metabolic intermediate, the broader class of long-chain acyl-CoAs are emerging as important signaling molecules.[21][22][23] They have been shown to modulate the activity of various enzymes and transcription factors, thereby influencing gene expression and overall cellular metabolism.[21] The intracellular concentration of free acyl-CoA esters is tightly regulated, suggesting that fluctuations in their levels could serve as metabolic signals.[22][23]

Disruptions in peroxisomal beta-oxidation, leading to the accumulation of VLCFAs and their intermediates, are associated with severe metabolic disorders, such as X-linked adrenoleukodystrophy and Zellweger syndrome.[11] Therefore, understanding the metabolism of molecules like this compound is critical for elucidating the pathophysiology of these diseases and developing targeted therapies.

Experimental Protocols for the Analysis of 3-oxo-acyl-CoA Esters

The analysis of 3-oxo-acyl-CoA esters presents challenges due to their low abundance, thermal instability, and complex sample matrix. Mass spectrometry-based methods are the gold standard for their detection and quantification.[24][25][26]

Sample Preparation and Extraction

A robust extraction protocol is essential to isolate acyl-CoAs from biological samples while minimizing degradation.

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold solution of 2:1 (v/v) isopropanol:50 mM potassium phosphate buffer (pH 7.2).

  • Acidification: Add a small volume of acetic acid to quench enzymatic activity.

  • Phase Separation: Induce phase separation by adding water or a saline solution. The lower organic phase will contain the lipids and acyl-CoAs.

  • Collection and Drying: Carefully collect the lower organic phase and dry it under a gentle stream of nitrogen.

Derivatization for GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to increase the volatility and thermal stability of 3-oxo fatty acids (after hydrolysis from the CoA moiety).[25]

  • Hydrolysis: The acyl-CoA is first hydrolyzed to release the free fatty acid.

  • Methoximation: The ketone group is derivatized to a stable methoxime by reaction with methoxyamine hydrochloride in pyridine.[25]

  • Esterification/Silylation: The carboxylic acid group is converted to a more volatile ester (e.g., methyl ester) or a trimethylsilyl (TMS) ester using reagents like BSTFA with 1% TMCS.[25]

LC-MS/MS Analysis of Intact Acyl-CoAs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the analysis of intact acyl-CoA esters, providing greater structural information.

  • Chromatography: Separation is typically achieved using reverse-phase chromatography with a C18 column. A gradient elution with solvents such as water and acetonitrile containing a small amount of a weak acid (e.g., formic acid) is commonly employed.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is often used. Acyl-CoAs produce characteristic fragment ions upon collision-induced dissociation (CID), including a neutral loss of 507 Da (the adenosine 3'-phosphate 5'-diphosphate moiety) and the formation of a key fragment at m/z 428.0365.[24][26]

  • Quantification: Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. Stable isotope-labeled internal standards are crucial for accurate quantification.

cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow Homogenization Homogenization Extraction Lipid Extraction Homogenization->Extraction Drying Drying Extraction->Drying Hydrolysis Hydrolysis Drying->Hydrolysis LC_Separation LC Separation (Reverse Phase) Drying->LC_Separation Derivatization Derivatization (Methoximation & Silylation) Hydrolysis->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis MS_MS_Analysis MS/MS Analysis (ESI+, MRM) LC_Separation->MS_MS_Analysis

Figure 3: Analytical workflows for the study of 3-oxo-acyl-CoAs.

Conclusion and Future Directions

This compound stands as a testament to the intricate and highly compartmentalized nature of fatty acid metabolism. While its existence is fleeting, its role in the peroxisomal beta-oxidation of very-long-chain polyunsaturated fatty acids is undeniable. Future research, employing advanced mass spectrometry techniques, will be crucial to further delineate the flux through this pathway and to understand how it is regulated in health and disease. Such studies hold the promise of identifying novel therapeutic targets for a range of metabolic disorders.

References

biosynthesis pathway of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biosynthesis of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the biosynthesis of this compound, a key intermediate in the elongation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). We will delve into the enzymatic machinery responsible for its synthesis, the subcellular localization of this pathway, and the regulatory mechanisms that govern its flux. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this critical metabolic pathway. We will dissect the intricate steps of fatty acid elongation, provide detailed experimental protocols for the analysis of acyl-CoA intermediates, and discuss the broader implications of this pathway in health and disease.

Part 1: Foundational Concepts in Very-Long-Chain Fatty Acid Metabolism

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, playing significant roles in membrane structure and signaling.[1] Polyunsaturated VLCFAs (VLC-PUFAs) are particularly enriched in specific tissues such as the retina and testes, where they are integral to normal physiological function.[2] The biosynthesis of these specialized lipids does not occur de novo but rather through the elongation of shorter, dietary essential fatty acids.[1][3] This elongation process is a cyclical series of reactions occurring primarily in the endoplasmic reticulum.[1][4] It is mechanistically distinct from the de novo fatty acid synthesis that occurs in the cytosol.[5][6]

Understanding the biosynthesis of this compound is pivotal as it represents a committed step in the formation of C24 and longer VLC-PUFAs. Dysregulation of this pathway has been implicated in various pathological conditions, making it a compelling area of study for therapeutic intervention.

Part 2: The Biosynthetic Pathway of this compound

The synthesis of this compound is the result of the first and rate-limiting step in a four-reaction elongation cycle that adds a two-carbon unit to a pre-existing fatty acyl-CoA.

Precursor Substrate: The Starting Point of Elongation

The biosynthesis of this specific 3-oxoacyl-CoA begins with a C22 polyunsaturated fatty acyl-CoA. Given the double bond configuration (all-cis at positions 6, 9, 12, 15, 18 relative to the carboxyl end of the final C24 product), the immediate precursor is all-cis-4,7,10,13,16-docosapentaenoyl-CoA (DPA n-6). This precursor is itself derived from the essential fatty acid linoleic acid (18:2n-6) through a series of elongation and desaturation steps.

The Fatty Acid Elongation Cycle in the Endoplasmic Reticulum

The elongation of fatty acids in the endoplasmic reticulum is carried out by a multi-enzyme complex.[7] The cycle consists of four distinct enzymatic reactions:

  • Condensation: This initial and rate-limiting step involves the condensation of the fatty acyl-CoA precursor (in this case, all-cis-4,7,10,13,16-docosapentaenoyl-CoA) with malonyl-CoA. This reaction is catalyzed by a member of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes, also known as 3-ketoacyl-CoA synthases.[1][8] The product of this reaction is the target molecule of this guide, this compound. The specific ELOVL enzyme involved in the synthesis of this particular VLC-PUFA intermediate is likely ELOVL2 or ELOVL5, given their known substrate preference for polyunsaturated fatty acids.[6]

  • Reduction: The 3-keto group of this compound is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KCR), utilizing NADPH as the reducing agent.[4][9] This reaction forms 3-hydroxy-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA.

  • Dehydration: The 3-hydroxyacyl-CoA intermediate is subsequently dehydrated by a 3-hydroxyacyl-CoA dehydratase (HCD) to create a trans-2,3-enoyl-CoA.[4][9]

  • Reduction: Finally, the trans-2,3-double bond is reduced by a trans-2,3-enoyl-CoA reductase (TER), again using NADPH as the reductant, to yield the fully elongated and saturated two-carbon addition, all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA.[4][9] This elongated acyl-CoA can then undergo further elongation or desaturation.

Visualization of the Biosynthetic Pathway

Biosynthesis of this compound cluster_elongation Fatty Acid Elongation Cycle (Endoplasmic Reticulum) precursor all-cis-4,7,10,13,16-Docosapentaenoyl-CoA (C22:5n-6) target This compound precursor->target ELOVL2/5 (Condensation) malonyl_coa Malonyl-CoA malonyl_coa->target hydroxy 3-hydroxy-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA target->hydroxy KCR (Reduction) NADPH -> NADP+ enoyl trans-2,all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA hydroxy->enoyl HCD (Dehydration) -H2O elongated all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA (C24:5n-6) enoyl->elongated TER (Reduction) NADPH -> NADP+ Analytical Workflow for Acyl-CoA Profiling cluster_workflow LC-MS/MS Workflow sample Cell/Tissue Sample quench Metabolic Quenching sample->quench extract Acyl-CoA Extraction (with Internal Standard) quench->extract lc Reverse-Phase LC Separation extract->lc ms Tandem Mass Spectrometry (MRM) lc->ms data Data Analysis and Quantification ms->data

References

A Technical Guide to the Cellular Function of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA is a pivotal, yet transient, intermediate in the catabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Its cellular function is intrinsically linked to the peroxisomal β-oxidation pathway, a critical metabolic process for shortening fatty acids that are too long for mitochondrial processing. This guide elucidates the biochemical context, enzymatic regulation, and physiological significance of this 3-oxoacyl-CoA intermediate. Understanding its place in cellular metabolism is crucial for research into metabolic disorders, neurodegenerative diseases, and the development of therapeutics targeting fatty acid oxidation pathways.

Part 1: The Biochemical Landscape of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)

Very-long-chain fatty acids (VLCFAs), defined as those with 20 or more carbons, are essential components of cellular structures and signaling molecules.[1] The parent molecule of the topic compound is (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid (24:5n-6), an omega-6 VLC-PUFA.[2] These fatty acids are integral to:

  • Membrane Fluidity and Structure: Particularly in specialized tissues like the retina and brain.

  • Synthesis of Bioactive Lipids: Serving as precursors to eicosanoids and other signaling molecules.

  • Energy Homeostasis: Though primarily structural, they can be catabolized for energy.

Due to their length, VLC-PUFAs cannot be directly metabolized by mitochondria.[3] Their initial breakdown is the exclusive domain of peroxisomes, making the peroxisomal β-oxidation pathway a critical control point in lipid metabolism.[1][4]

Part 2: Peroxisomal β-Oxidation: The Genesis of 3-oxo-VLC-PUFA-CoA

Peroxisomal β-oxidation is a cyclical process that shortens fatty acyl-CoAs by removing two-carbon units (acetyl-CoA) per cycle.[5] Unlike its mitochondrial counterpart, the peroxisomal system is a chain-shortening process, not a complete oxidation pathway.[4] The shortened fatty acids, typically octanoyl-CoA, are then transported to mitochondria for full oxidation.[6]

The formation of this compound occurs in the third step of the first β-oxidation cycle of its parent fatty acid.

The core enzymatic steps are:

  • Dehydrogenation: Acyl-CoA Oxidase 1 (ACOX1) introduces a double bond between the α and β carbons of the fatty acyl-CoA, producing a trans-2-enoyl-CoA. This step is distinct from the mitochondrial pathway as it transfers electrons directly to oxygen, generating hydrogen peroxide (H₂O₂).[7][8]

  • Hydration & Dehydrogenation: A multifunctional enzyme (MFE-2, also known as D-bifunctional protein or HSD17B4) catalyzes the next two steps.[8] Its hydratase activity adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA. Subsequently, its dehydrogenase activity oxidizes the hydroxyl group to a ketone, yielding the specific intermediate: This compound .[6]

  • Thiolytic Cleavage: This is the final and rate-limiting step of the cycle.[9] Peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) cleaves the 3-oxo intermediate, releasing a molecule of acetyl-CoA and a shortened fatty acyl-CoA (in this case, 22:5n-6-CoA).[10][11][12] This newly formed, shorter acyl-CoA can then undergo further rounds of β-oxidation.[13]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix FA_24_5_CoA Tetracosapentaenoyl-CoA (24:5n-6) Enoyl_CoA trans-2-Enoyl-24:5-CoA FA_24_5_CoA->Enoyl_CoA H₂O₂ Hydroxyacyl_CoA 3-Hydroxy-24:5-CoA Enoyl_CoA->Hydroxyacyl_CoA H₂O Oxoacyl_CoA 3-Oxo-tetracosapentaenoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA NAD⁺ → NADH FA_22_5_CoA Docosapentaenoyl-CoA (22:5n-6) Oxoacyl_CoA->FA_22_5_CoA Acetyl_CoA_out Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA_out CoA-SH ACOX1 ACOX1 ACOX1->FA_24_5_CoA MFE2_hyd MFE-2 (Hydratase) MFE2_hyd->Enoyl_CoA MFE2_dehyd MFE-2 (Dehydrogenase) MFE2_dehyd->Hydroxyacyl_CoA ACAA1 ACAA1 (Thiolase) ACAA1->Oxoacyl_CoA

Caption: Core steps in the peroxisomal β-oxidation of 24:5n-6-CoA.

Part 3: Cellular Function & Significance

The primary function of this compound is to serve as the immediate substrate for the thiolase-mediated release of acetyl-CoA. Its existence, though fleeting, is essential for the progression of the entire VLC-PUFA catabolic pathway. The significance of this process includes:

  • Energy Production: The resulting acetyl-CoA can be transported to the mitochondria to enter the TCA cycle, contributing to cellular ATP production.

  • Metabolic Precursor Supply: The shortened acyl-CoAs (e.g., 22:5n-6-CoA) can be further oxidized or used in the synthesis of other complex lipids.

  • Detoxification: The breakdown of potentially lipotoxic excess VLC-PUFAs is crucial for preventing cellular dysfunction, particularly in the liver and nervous system.[1]

  • Redox Balance: The initial ACOX1 reaction produces H₂O₂, which must be neutralized by peroxisomal catalase. This links VLC-PUFA metabolism to cellular redox homeostasis.

Dysfunction in this pathway, for example, due to mutations in the ACOX1, MFE-2, or ACAA1 genes, leads to severe metabolic disorders like Zellweger syndrome, where the accumulation of VLCFAs causes profound neurological and hepatic damage.

Part 4: Methodologies for Studying VLC-PUFA Metabolism

Investigating the role of 3-oxo-VLC-PUFA-CoA intermediates requires specialized techniques. Below are representative protocols for key experimental approaches.

Protocol 1: In Vitro Assay for Peroxisomal Thiolase (ACAA1) Activity

This assay measures the breakdown of a 3-oxoacyl-CoA substrate, reflecting the functional activity of the ACAA1 enzyme.

Principle: The thiolytic cleavage of a 3-oxoacyl-CoA substrate by ACAA1 is dependent on the presence of Coenzyme A (CoA). The reaction can be monitored by observing the decrease in substrate absorbance over time using spectrophotometry.

Step-by-Step Methodology:

  • Prepare Cell Lysates: Homogenize cultured cells (e.g., primary hepatocytes or fibroblasts) in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM EDTA) and prepare a post-nuclear supernatant by centrifugation.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 50 mM MgCl₂

    • Cell lysate (containing ACAA1 enzyme)

    • Substrate: A suitable 3-oxoacyl-CoA analog (e.g., acetoacetyl-CoA, as the specific 24-carbon substrate is not commercially available).

  • Initiate Reaction: Start the reaction by adding Coenzyme A (final concentration ~0.1 mM).

  • Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at a wavelength specific to the substrate (e.g., 303 nm for acetoacetyl-CoA) at 37°C.

  • Data Analysis: Calculate the rate of substrate cleavage from the change in absorbance over time. Enzyme activity can be expressed as nmol of substrate consumed per minute per mg of protein.

Causality: This assay directly measures the catalytic step that consumes the 3-oxo intermediate. A reduced rate in patient-derived cells compared to controls can indicate a functional defect in the ACAA1 enzyme.

Thiolase_Assay_Workflow A 1. Prepare Cell Lysate (e.g., Hepatocytes) B 2. Prepare Reaction Mixture (Buffer, MgCl₂, Lysate, Substrate) A->B C 3. Initiate with Coenzyme A B->C D 4. Monitor Absorbance Decrease (Spectrophotometer, 37°C) C->D E 5. Calculate Enzyme Activity (nmol/min/mg protein) D->E

Caption: Workflow for the in vitro peroxisomal thiolase activity assay.

Protocol 2: Cellular Lipidomics via LC-MS/MS

This workflow allows for the quantification of the parent VLC-PUFA and its metabolites, providing a snapshot of the pathway's status within the cell.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) separates complex lipid mixtures and identifies and quantifies specific molecules based on their mass-to-charge ratio.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells of interest (e.g., fibroblasts) under desired experimental conditions (e.g., with or without a peroxisome proliferator-activated receptor alpha (PPARα) agonist).

  • Lipid Extraction: Harvest cells and perform a total lipid extraction using a solvent system like the Folch or Bligh-Dyer method.

  • Hydrolysis and Derivatization: Saponify the lipid extract to release free fatty acids. Derivatize the fatty acids to facilitate their analysis by LC-MS.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

    • Use a suitable column (e.g., C18) to separate fatty acids based on chain length and polarity.

    • Operate the mass spectrometer in a mode like Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent fatty acid (24:5n-6) and its chain-shortened products.

  • Data Analysis: Quantify the abundance of each fatty acid by comparing its peak area to that of a known internal standard.

Causality: In a cell line with a deficient ACAA1 enzyme, this method would reveal an accumulation of the parent VLC-PUFA (24:5n-6) and a corresponding decrease in its downstream chain-shortened products, directly implicating a blockage at the thiolase step.

Part 5: Conclusion and Future Directions

This compound represents a critical metabolic node in the peroxisomal processing of VLC-PUFAs. While its direct measurement is challenging due to its transient nature, understanding its formation and cleavage is fundamental to diagnosing and potentially treating disorders of fatty acid oxidation.

Future research should focus on:

  • Developing probes to detect 3-oxoacyl-CoA intermediates in real-time within living cells.

  • Elucidating the regulatory mechanisms that control the flux through the peroxisomal β-oxidation pathway.

  • Designing small molecule modulators that can enhance or bypass deficient enzymatic steps, offering therapeutic potential for diseases like Zellweger syndrome.

By continuing to explore the intricacies of this pathway, the scientific community can pave the way for novel diagnostic tools and therapeutic interventions for a range of metabolic diseases.

References

An In-depth Technical Guide to the Enzymatic Synthesis of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA is a critical intermediate in the metabolic processing of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Its synthesis is not a standalone anabolic event but rather a key step within the peroxisomal β-oxidation pathway. This guide provides a detailed examination of the enzymatic cascade responsible for the formation of this 3-oxoacyl-CoA, contextualizing its role within cellular lipid metabolism. We will dissect the functions of the core and auxiliary enzymes, provide field-proven experimental protocols for their characterization, and present a logical framework for understanding this vital metabolic process. The intricate interplay of these enzymes is crucial for maintaining lipid homeostasis, and their dysfunction is implicated in several severe metabolic disorders.

Introduction: The Metabolic Context

The synthesis of this compound occurs within peroxisomes, organelles essential for the metabolism of lipids that are unsuitable for mitochondrial processing.[1][2] Very-long-chain fatty acids (VLCFAs, >C22), branched-chain fatty acids, and certain polyunsaturated fatty acids are exclusively or initially broken down in peroxisomes.[1][3] The target molecule is a product of the third step in the β-oxidation of its parent C24:5 acyl-CoA, all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA.

Peroxisomal β-oxidation is a chain-shortening process that prepares these complex fatty acids for eventual complete oxidation in the mitochondria.[4] Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP generation; its first step does not feed electrons into the respiratory chain, and the NADH produced in later steps is exported to the cytosol.[1] This pathway is central to preventing the toxic accumulation of VLCFAs and is indispensable for the biosynthesis of critical molecules like bile acids.[5][6]

The Core Enzymatic Pathway

The formation of this compound from its precursor involves a sequence of three enzymatic reactions. The initial substrate, a C24:5 fatty acid, must first be activated to its CoA ester by a very-long-chain acyl-CoA synthetase located on the peroxisomal membrane before entering the β-oxidation spiral.[3]

The core pathway proceeds as follows:

  • Dehydrogenation: Catalyzed by Acyl-CoA Oxidase (ACOX1).

  • Hydration & Dehydrogenation: Catalyzed by a Multifunctional Enzyme (MFP-2/D-bifunctional enzyme).

  • Thiolytic Cleavage: Catalyzed by 3-ketoacyl-CoA Thiolase (TH).

The target molecule is the direct product of the second dehydrogenation step performed by the Multifunctional Enzyme.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix Start all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Step1 trans-2-all-cis-6,9,12,15,18- Tetracosahexaenoyl-CoA Start:e->Step1:w Acyl-CoA Oxidase 1 (ACOX1) + O2 -> H2O2 Step2 3-Hydroxy-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Step1:e->Step2:w Multifunctional Enzyme 2 (MFP-2) (Hydratase) + H2O Target 3-Oxo-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Step2:e->Target:w Multifunctional Enzyme 2 (MFP-2) (Dehydrogenase) + NAD+ -> NADH End Acetyl-CoA + C22:5-CoA Target:e->End:w 3-Ketoacyl-CoA Thiolase (TH) + CoA

Caption: Core enzymatic steps leading to the synthesis of the target 3-oxoacyl-CoA.

In-Depth Enzyme Profiles

Acyl-CoA Oxidase 1 (ACOX1)

ACOX1 is the rate-limiting enzyme in the peroxisomal β-oxidation of straight-chain fatty acids.[7][8] It catalyzes the introduction of a trans-double bond between the α and β carbons (C2 and C3) of the acyl-CoA substrate.[8]

  • Mechanism: ACOX1 is a flavoenzyme that uses FAD as a cofactor. In the first half-reaction, it dehydrogenates the acyl-CoA to a 2-trans-enoyl-CoA, reducing FAD to FADH₂. In the second half, FADH₂ is reoxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂).[8] This direct transfer to oxygen is a key distinction from its mitochondrial counterpart (Acyl-CoA Dehydrogenase), which transfers electrons to the electron transport chain.

  • Substrate Specificity: ACOX1 has a broad substrate specificity but shows the highest activity towards medium- to very-long-chain fatty acyl-CoAs.[9] Its role is critical, as mutations in the ACOX1 gene lead to an accumulation of VLCFAs, causing severe neurological symptoms in a condition known as peroxisomal acyl-CoA oxidase deficiency.[10]

Multifunctional Enzyme 2 (MFP-2)

In mammals, the second and third steps of peroxisomal β-oxidation are catalyzed by a multifunctional enzyme.[5] For the degradation of substrates like the C24:5 precursor, the key enzyme is Multifunctional Protein-2 (MFP-2), also known as D-bifunctional enzyme.[5][6] It possesses both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • Hydratase Activity: The hydratase domain of MFP-2 adds a water molecule across the trans-2-double bond created by ACOX1, forming a 3-hydroxyacyl-CoA intermediate.

  • Dehydrogenase Activity: This is the crucial step for the synthesis of the topic molecule. The dehydrogenase domain of MFP-2 oxidizes the 3-hydroxyacyl-CoA to This compound . This reaction uses NAD⁺ as a cofactor, which is reduced to NADH.[11] MFP-2 is central to peroxisomal β-oxidation, handling a wide array of substrates.[5]

Auxiliary Enzymes for Polyunsaturated Fatty Acids

The presence of cis-double bonds in the substrate, such as the one at the C6 position, poses a challenge to the standard β-oxidation machinery once the chain is shortened. After two cycles of β-oxidation, the C24:5 precursor would be shortened to a C20:5 acyl-CoA with a cis-double bond at the C2 position, which cannot be processed by ACOX1. However, the initial substrate has its first double bond at C6. After one round of β-oxidation, the resulting C22 acyl-CoA will have a cis-4 double bond. This requires auxiliary enzymes to resolve.

  • 2,4-Dienoyl-CoA Reductase (DECR1): When β-oxidation encounters a fatty acid with a double bond at an even-numbered carbon (like the cis-6 bond), a 2,4-dienoyl-CoA intermediate is formed.[12] This intermediate is not a substrate for the next enzyme in the cycle. 2,4-Dienoyl-CoA Reductase reduces this intermediate, using NADPH, to a trans-3-enoyl-CoA.[13]

  • Enoyl-CoA Isomerase: The trans-3-enoyl-CoA is then converted by an isomerase to the standard trans-2-enoyl-CoA substrate, allowing it to re-enter the main β-oxidation pathway.

The coordinated action of these auxiliary enzymes is essential for the complete degradation of PUFAs.[13]

Experimental Protocols and Methodologies

Assay of Acyl-CoA Oxidase (ACOX1) Activity

This protocol relies on the H₂O₂ produced by ACOX1, which is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Principle: ACOX1 + Acyl-CoA + O₂ → 2-trans-enoyl-CoA + H₂O₂ H₂O₂ + Chromogen (e.g., ABTS) --(HRP)--> Oxidized Chromogen (Colored)

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 50 mM Potassium Phosphate buffer, pH 7.4

    • 10 µM FAD

    • 0.5 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • 2 units/mL Horseradish Peroxidase

    • 50-100 µg of peroxisomal protein extract or purified ACOX1.

  • Initiation: Start the reaction by adding 20 µM of the substrate (e.g., Palmitoyl-CoA or the specific C24:5-CoA).

  • Measurement: Immediately monitor the increase in absorbance at 405 nm (for ABTS) at 30°C using a spectrophotometer.

  • Causality Check: A control reaction lacking the acyl-CoA substrate must be run in parallel to account for any background H₂O₂ production. The rate should be directly dependent on the amount of enzyme added.

Assay of MFP-2 Dehydrogenase Activity

This assay measures the production of the target molecule, 3-oxoacyl-CoA, by monitoring the reduction of NAD⁺ to NADH.

Principle: 3-Hydroxyacyl-CoA + NAD⁺ --(MFP-2 Dehydrogenase)--> 3-Oxoacyl-CoA + NADH + H⁺

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare a mixture containing:

    • 100 mM Tris-HCl buffer, pH 9.0

    • 1 mM NAD⁺

    • 50-100 µg of purified MFP-2 or a peroxisomal fraction.

  • Substrate Preparation: The 3-hydroxyacyl-CoA substrate must be synthesized or acquired.

  • Initiation: Start the reaction by adding 50 µM of the 3-hydroxyacyl-CoA substrate.

  • Measurement: Monitor the increase in absorbance at 340 nm (the absorbance maximum for NADH) at 37°C.

  • Validation: The reaction rate must be dependent on both the substrate and NAD⁺ concentrations. Omitting the enzyme should result in no change in absorbance.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Isolate Peroxisomes or Purify Recombinant Enzyme R1 Combine Enzyme, Buffer, and Cofactors in Cuvette P1->R1 P2 Prepare Reaction Buffer (Buffer, Cofactors, etc.) P2->R1 P3 Prepare Substrate (Acyl-CoA) R2 Initiate Reaction by Adding Substrate P3->R2 R1->R2 M1 Monitor Absorbance Change (Spectrophotometer) R2->M1 M2 Calculate Reaction Rate (e.g., using Beer-Lambert Law) M1->M2 M3 Run Controls (No Substrate, No Enzyme) M2->M3 Validate

Caption: Generalized workflow for in vitro enzymatic assays.

Quantitative Data Summary

The kinetic parameters of peroxisomal β-oxidation enzymes are highly dependent on the substrate's chain length and degree of unsaturation. Peroxisomes generally show a preference for longer and more unsaturated fatty acids compared to mitochondria.[14]

EnzymeTypical SubstrateKm (µM)Relative Vmax (%)Reference
ACOX1 Palmitoyl-CoA (C16:0)13.8 ± 1100[14]
Eicosatrienoyl-CoA (C20:3)17 ± 6~150[14]
Docosatetraenoyl-CoA (C22:4)22 ± 3~150[14]
MFP-2 (Dehydrogenase) C6:0-OH-CoAActive-[11]
C12:0-OH-CoAActive-[11]
C18:0-OH-CoAActive-[11]

Data presented are illustrative and sourced from studies on rat liver peroxisomes or recombinant plant enzymes, which serve as excellent models for the mammalian system.

Conclusion and Future Directions

The synthesis of this compound is a pivotal step in the catabolism of very-long-chain polyunsaturated fatty acids, orchestrated by a series of highly specialized peroxisomal enzymes. A comprehensive understanding of ACOX1, MFP-2, and the necessary auxiliary enzymes is fundamental for researchers in lipid metabolism and for professionals developing therapies for metabolic disorders such as X-linked adrenoleukodystrophy and other peroxisomal biogenesis disorders.

Future research should focus on the precise regulatory mechanisms that govern the flux through this pathway, including the transcriptional control by PPARα and the allosteric regulation of the enzymes themselves.[3][15] Elucidating the intricate crosstalk between peroxisomal and mitochondrial metabolism remains a key area for investigation, with significant implications for understanding cellular energy homeostasis and pathology.

References

An In-depth Technical Guide on the Cellular Regulation of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA is a critical, albeit transient, metabolic intermediate in the processing of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Its cellular concentration is exquisitely controlled by the interplay between its synthesis via fatty acid elongation and its degradation through peroxisomal β-oxidation. Understanding the intricate regulatory networks that govern the levels of this molecule is paramount for elucidating the pathophysiology of various metabolic, neurological, and retinal disorders. This guide provides a comprehensive overview of the enzymatic pathways, transcriptional control mechanisms, and post-translational modifications that collectively determine the cellular fate of this compound. Furthermore, we present detailed experimental protocols for the precise quantification of this and related acyl-CoA species, alongside methods for assessing the activity of key regulatory enzymes.

Introduction: The Significance of a Transient Intermediate

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, are essential components of cellular membranes, particularly in the retina, brain, and testes. They play crucial roles in maintaining membrane fluidity, signal transduction, and the structural integrity of specialized tissues. This compound stands at a metabolic crossroads, representing the 3-ketoacyl-CoA intermediate of a C24:5 n-3 fatty acid. Its cellular levels are tightly regulated, as its accumulation or deficiency can have significant pathological consequences. This guide will dissect the two opposing metabolic forces that dictate the cellular concentration of this pivotal molecule: its synthesis in the endoplasmic reticulum and its catabolism within peroxisomes.

Biosynthesis: The Elongation Pathway to C24:5-CoA

The synthesis of the C24:5 acyl-CoA precursor of this compound is a cyclical process occurring in the endoplasmic reticulum. This elongation cycle involves four key enzymatic steps, with the initial condensation reaction being the rate-limiting step.

The ELOVL Family of Elongases

The crucial first step in the elongation of fatty acids is catalyzed by the "Elongation of Very-Long-Chain Fatty Acids" (ELOVL) family of enzymes. For the synthesis of C24 and longer VLC-PUFAs, ELOVL4 is the key elongase.[1][2][3] ELOVL4 exhibits a substrate preference for C22 and C24 PUFA-CoAs, making it essential for the production of the C24:5 acyl-CoA.[1][2] Mutations in the ELOVL4 gene are associated with Stargardt-like macular dystrophy, highlighting the critical role of its products in retinal health.[1]

The Elongation Cycle

Once the initial condensation reaction is complete, a series of three additional enzymatic reactions are required to produce the elongated acyl-CoA:

  • 3-ketoacyl-CoA Reductase (KAR): Reduces the 3-oxo group to a hydroxyl group.

  • 3-hydroxyacyl-CoA Dehydratase (HACD): Removes a water molecule to create a trans-2,3-enoyl-CoA.

  • trans-2,3-enoyl-CoA Reductase (TER): Reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the original substrate.

This elongated C24:5-CoA can then re-enter the cycle for further elongation or be utilized for the synthesis of complex lipids.

Elongation_Pathway cluster_ER Endoplasmic Reticulum C22:5-CoA C22:5-CoA ELOVL4 ELOVL4 C22:5-CoA->ELOVL4 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL4 3-oxo-C24:5-CoA 3-oxo-C24:5-CoA ELOVL4->3-oxo-C24:5-CoA Condensation KAR KAR 3-oxo-C24:5-CoA->KAR Reduction 3-hydroxy-C24:5-CoA 3-hydroxy-C24:5-CoA KAR->3-hydroxy-C24:5-CoA HACD HACD 3-hydroxy-C24:5-CoA->HACD Dehydration trans-2,3-enoyl-C24:5-CoA trans-2,3-enoyl-C24:5-CoA HACD->trans-2,3-enoyl-C24:5-CoA TER TER trans-2,3-enoyl-C24:5-CoA->TER Reduction C24:5-CoA C24:5-CoA TER->C24:5-CoA

Figure 1: Fatty Acid Elongation Pathway for C24:5-CoA.

Degradation: The Peroxisomal β-Oxidation Pathway

The catabolism of VLC-PUFAs, including the precursor to this compound, occurs predominantly in peroxisomes.[4][5] Mitochondrial β-oxidation is not equipped to handle these very long acyl chains.[5] The peroxisomal pathway involves a core set of three enzymes.

Acyl-CoA Oxidase 1 (ACOX1)

The first and rate-limiting step of peroxisomal β-oxidation is catalyzed by Acyl-CoA Oxidase 1 (ACOX1) .[5][6] This flavoenzyme introduces a double bond between the α and β carbons of the acyl-CoA, producing a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).[5] ACOX1 has a broad substrate specificity, acting on straight-chain acyl-CoAs of medium to very long chain lengths.[7][8]

Peroxisomal Multifunctional Protein 2 (MFP-2)

The next two steps are carried out by a single polypeptide, the Peroxisomal Multifunctional Protein 2 (MFP-2) , also known as D-bifunctional protein.[4][9][10] MFP-2 possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[9][11] It first hydrates the trans-2-enoyl-CoA to form 3-hydroxyacyl-CoA, which is then oxidized to 3-oxoacyl-CoA , the molecule at the center of this guide.

Peroxisomal 3-ketoacyl-CoA Thiolase (ThB)

The final step is the thiolytic cleavage of the 3-oxoacyl-CoA by peroxisomal 3-ketoacyl-CoA thiolase (also known as thiolase B or ACAA1).[12][13] This reaction yields a shortened acyl-CoA (C22:5-CoA in this case) and acetyl-CoA.[12] The shortened acyl-CoA can then undergo further rounds of β-oxidation.

Peroxisomal_Beta_Oxidation cluster_Peroxisome Peroxisome C24:5-CoA C24:5-CoA ACOX1 ACOX1 C24:5-CoA->ACOX1 Oxidation trans-2-enoyl-C24:5-CoA trans-2-enoyl-C24:5-CoA ACOX1->trans-2-enoyl-C24:5-CoA MFP-2 (Hydratase) MFP-2 (Hydratase) trans-2-enoyl-C24:5-CoA->MFP-2 (Hydratase) Hydration 3-hydroxy-C24:5-CoA 3-hydroxy-C24:5-CoA MFP-2 (Hydratase)->3-hydroxy-C24:5-CoA MFP-2 (Dehydrogenase) MFP-2 (Dehydrogenase) 3-hydroxy-C24:5-CoA->MFP-2 (Dehydrogenase) Oxidation 3-oxo-C24:5-CoA 3-oxo-C24:5-CoA MFP-2 (Dehydrogenase)->3-oxo-C24:5-CoA Thiolase Thiolase 3-oxo-C24:5-CoA->Thiolase Thiolysis C22:5-CoA C22:5-CoA Thiolase->C22:5-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Figure 2: Peroxisomal β-Oxidation of C24:5-CoA.

Regulation of this compound Levels

The cellular concentration of this compound is a direct reflection of the balance between its synthesis and degradation. This balance is maintained through a sophisticated network of transcriptional and post-translational regulatory mechanisms.

Transcriptional Regulation

4.1.1. Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The primary transcriptional regulator of the peroxisomal β-oxidation pathway is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[14][15][16] PPARα is a nuclear receptor that is activated by fatty acids and their derivatives, including VLC-PUFAs.[15] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes.[15] The genes encoding ACOX1, MFP-2, and peroxisomal thiolase are all direct targets of PPARα.[14][15] This creates a feed-forward mechanism where an increase in the substrate (VLC-PUFA-CoA) leads to the upregulation of the enzymes required for its degradation, thus preventing its accumulation.

4.1.2. Sterol Regulatory Element-Binding Proteins (SREBPs)

The transcriptional regulation of ELOVL4 is less well-defined but is thought to be influenced by Sterol Regulatory Element-Binding Proteins (SREBPs) , which are master regulators of lipid synthesis.[17][18] SREBP-1c, in particular, is a key activator of genes involved in fatty acid synthesis.[17] There is evidence of crosstalk between PPARα and SREBP signaling pathways. In fasted states, PPARα activity is high to promote fatty acid oxidation, while SREBP-1c expression is suppressed.[19] Conversely, in the fed state, insulin promotes SREBP-1c activity to drive lipogenesis, while PPARα activity is reduced.[19]

4.1.3. Liver X Receptor (LXR)

The Liver X Receptor (LXR) also plays a role in regulating peroxisomal β-oxidation. LXR agonists have been shown to induce the expression of the genes encoding the core peroxisomal β-oxidation enzymes.[20] This induction appears to be dependent on the LXRα isoform.[20]

Post-Translational Regulation

While transcriptional control is a major regulatory point, post-translational modifications (PTMs) provide a more rapid mechanism for modulating enzyme activity.

  • Redox Regulation: The activity of peroxisomal 3-ketoacyl-CoA thiolase can be regulated by the redox environment within the peroxisome. The enzyme is active in its reduced monomeric form and inactive as an oxidized dimer, suggesting that cellular redox status can directly impact the rate of β-oxidation.[2][19][21]

  • Phosphorylation: The regulatory activity of PPARα itself is dependent on its phosphorylation state, indicating that signaling cascades involving kinases can influence the transcriptional upregulation of the β-oxidation pathway.[15]

  • Subcellular Localization: For ELOVL4, mutations that delete the C-terminal endoplasmic reticulum retention signal lead to its mislocalization and are a cause of Stargardt-like macular dystrophy.[1][22] This highlights the importance of correct subcellular targeting for its function.

Table 1: Key Enzymes and Their Regulation

Enzyme Pathway Primary Transcriptional Regulator(s) Known Post-Translational Regulation
ELOVL4BiosynthesisLikely SREBPsSubcellular localization is critical.[1][22]
ACOX1DegradationPPARα, C/EBPα, LXRα[14][20][23]Sulfenylation[2]
MFP-2DegradationPPARα, LXRα[14][20]-
Peroxisomal ThiolaseDegradationPPARα, LXRα[14][20]Redox regulation (dimerization)[2][19][21]

Crosstalk and Integration of Pathways

The synthesis and degradation of VLC-PUFA-CoAs are not isolated processes but are intricately linked. The most direct form of crosstalk is the substrate-induced activation of PPARα, which upregulates the degradative pathway in response to an increased synthetic output. There is also evidence for physical interactions between the enzymes of the peroxisomal β-oxidation pathway, with studies suggesting that MFP-2 and thiolase can form a complex to facilitate substrate channeling.[19][21] This would increase the efficiency of the pathway and minimize the accumulation of intermediates like this compound.

Regulatory_Network cluster_Synthesis Biosynthesis (ER) cluster_Degradation Degradation (Peroxisome) ELOVL4 ELOVL4 VLC-PUFA-CoA VLC-PUFA-CoA ELOVL4->VLC-PUFA-CoA Produces SREBPs SREBPs SREBPs->ELOVL4 Activates ACOX1 ACOX1 MFP-2 MFP-2 ACOX1->MFP-2 Product is substrate for Thiolase Thiolase MFP-2->Thiolase Product is substrate for PPARa PPARa PPARa->ACOX1 Upregulates PPARa->MFP-2 Upregulates PPARa->Thiolase Upregulates LXR LXR LXR->ACOX1 Upregulates LXR->MFP-2 Upregulates LXR->Thiolase Upregulates VLC-PUFA-CoA->ACOX1 Substrate for VLC-PUFA-CoA->PPARa Activates

Figure 3: Integrated Regulatory Network for VLC-PUFA-CoA Homeostasis.

Experimental Methodologies

Quantification of this compound and Related Acyl-CoAs by LC-MS/MS

Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of acyl-CoA species. Separation is achieved by reversed-phase chromatography, and detection is performed using multiple reaction monitoring (MRM) in positive ion mode.

Protocol:

  • Sample Preparation (from cell culture):

    • Wash cell pellets with ice-cold PBS.

    • Extract acyl-CoAs by adding a cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[24]

    • Include an internal standard (e.g., a C17-CoA species) for accurate quantification.

    • Vortex vigorously and centrifuge to pellet protein and cell debris.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 2% acetonitrile in 100 mM ammonium formate, pH 5.0).[25]

  • LC Separation:

    • Column: C8 or C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).[25]

    • Mobile Phase A: 25 mM ammonium formate in 98% water and 2% acetonitrile, pH 8.2.[25]

    • Mobile Phase B: 98% acetonitrile and 2% water, 5 mM ammonium formate.[25]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: A specific precursor-to-product ion transition is monitored for each acyl-CoA. For acyl-CoAs, a common neutral loss of 507 Da (the adenosine 3'-phosphate 5'-diphosphate moiety) is often observed and can be used for precursor ion or neutral loss scanning to identify novel acyl-CoAs.[14][25] For targeted quantification, specific transitions for each analyte of interest should be determined by infusing pure standards.

Table 2: Example MRM Transitions for Acyl-CoA Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z)
C24:5-CoATo be determined empiricallyPrecursor - 507.1
3-oxo-C24:5-CoATo be determined empiricallyPrecursor - 507.1
C16:0-CoA1004.6497.5
C18:1-CoA1030.6523.5
C17:0-CoA (Internal Standard)1018.6511.5

Note: The exact m/z values will depend on the specific adducts formed and should be optimized for the instrument used.

Acyl-CoA Oxidase (ACOX) Activity Assay

Principle: This assay measures the production of hydrogen peroxide (H₂O₂) by ACOX1. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate.

Protocol:

  • Prepare cell or tissue homogenates in a suitable buffer.

  • Reaction Mixture: In a 96-well plate, combine the homogenate with a reaction buffer containing Tris-HCl (pH 8.3), homovanillic acid (or another suitable HRP substrate), horseradish peroxidase, Triton X-100, and delipidated BSA.[26]

  • Initiate the reaction by adding the acyl-CoA substrate (e.g., palmitoyl-CoA or a specific VLC-PUFA-CoA).

  • Monitor the increase in fluorescence or absorbance over time at the appropriate wavelength for the chosen substrate.

  • Calculate the specific activity based on a standard curve of H₂O₂ and normalize to the protein concentration of the homogenate.

3-ketoacyl-CoA Thiolase Activity Assay

Principle: This assay measures the Coenzyme A-dependent cleavage of a 3-ketoacyl-CoA substrate. The decrease in the absorbance of the 3-ketoacyl-CoA is monitored spectrophotometrically.

Protocol:

  • Prepare cell or tissue homogenates.

  • Reaction Mixture: Combine the homogenate with a reaction buffer containing Tris-HCl (pH 8.0), MgCl₂, and the 3-ketoacyl-CoA substrate.

  • Initiate the reaction by adding Coenzyme A.

  • Monitor the decrease in absorbance at approximately 303 nm, which corresponds to the disappearance of the enolate form of the 3-ketoacyl-CoA.

  • Calculate the specific activity using the molar extinction coefficient of the substrate and normalize to the protein concentration.

Conclusion and Future Directions

The cellular concentration of this compound is maintained at a low level through the tightly regulated and opposing actions of fatty acid elongation and peroxisomal β-oxidation. Transcriptional control via nuclear receptors such as PPARα, SREBPs, and LXRs forms the primary layer of regulation, ensuring that the capacity for VLC-PUFA degradation is coupled to their synthesis and cellular levels. Post-translational modifications, including redox regulation, provide a means for rapid fine-tuning of enzyme activity.

Dysregulation of this delicate balance is implicated in a growing number of diseases. Future research should focus on further elucidating the specific post-translational modifications that regulate the key enzymes, particularly ELOVL4 and ACOX1. A deeper understanding of the crosstalk between the synthetic and degradative pathways, including potential direct protein-protein interactions, will be crucial. Furthermore, the development of highly specific and potent modulators of these enzymes holds significant therapeutic promise for a range of metabolic and degenerative disorders.

References

The Terminal Step of Docosahexaenoic Acid Synthesis: A Technical Guide to the Role of 3-Oxo-Polyunsaturated Acyl-CoA Thiolysis

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: This document is designed for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, neurobiology, and the therapeutic applications of omega-3 fatty acids.

Abstract: Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA), is a critical component of neuronal and retinal membranes, playing a pivotal role in cognitive function and visual acuity. While dietary intake is a primary source of DHA, its de novo synthesis, particularly the final chain-shortening step, is a complex and vital biochemical process. This technical guide provides an in-depth exploration of the terminal reaction in DHA biosynthesis: the peroxisomal beta-oxidation of a 24-carbon PUFA precursor, with a specific focus on the role of 3-oxo-polyunsaturated acyl-CoA intermediates and the enzymatic machinery responsible for their conversion to DHA-CoA.

Introduction: The "Sprecher Pathway" and the Peroxisomal Finale of DHA Synthesis

The biosynthesis of docosahexaenoic acid (DHA; 22:6n-3) from its dietary precursor, alpha-linolenic acid (ALA; 18:3n-3), is a multi-organelle process involving a series of elongation and desaturation reactions primarily in the endoplasmic reticulum, culminating in a crucial chain-shortening step within the peroxisome. This pathway, often referred to as the "Sprecher pathway," generates very-long-chain polyunsaturated fatty acids (VLC-PUFAs) that are subsequently processed to yield the final 22-carbon DHA molecule.

The terminal and rate-limiting phase of this synthesis occurs not through a final desaturation, but via a single round of peroxisomal beta-oxidation of a 24-carbon precursor.[1][2] This process involves the conversion of tetracosahexaenoic acid (24:6n-3) to DHA (22:6n-3).[1] While the involvement of tetracosapentaenoic acid (24:5n-3) has also been considered, the conversion of 24:6n-3 is a well-documented route.

This guide will dissect the final thiolytic cleavage reaction, focusing on the substrate, the enzymes involved, and the methodologies to study this critical step in DHA metabolism.

The Key Substrate: 3-Oxo-all-cis-6,9,12,15,18,21-tetracosahexaenoyl-CoA

The immediate substrate for the final thiolytic cleavage in DHA synthesis is the 3-oxo derivative of the 24-carbon precursor, tetracosahexaenoyl-CoA. The formal name for this intermediate is 1-(3-oxo-6Z,9Z,12Z,15Z,18Z,21Z-tetracosahexaenoyl)-CoA . For simplicity in this guide, we will refer to it as 3-oxo-THA-CoA.

The generation of 3-oxo-THA-CoA is the result of the first three steps of the peroxisomal beta-oxidation spiral acting on tetracosahexaenoyl-CoA (THA-CoA; 24:6n-3):

  • Dehydrogenation: Catalyzed by acyl-CoA oxidase (ACOX), introducing a double bond between the α and β carbons.

  • Hydration: Catalyzed by a multifunctional enzyme (MFE) with hydratase activity.

  • Dehydrogenation: Catalyzed by the same MFE, now exhibiting its dehydrogenase activity to form the 3-oxoacyl-CoA intermediate.

It is at this 3-oxo stage that the substrate is primed for the final cleavage reaction.

The Enzymatic Machinery: A Tale of Two Thiolases

The critical thiolytic cleavage of 3-oxo-THA-CoA, which releases acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA), is catalyzed by peroxisomal 3-ketoacyl-CoA thiolases . In mammals, two key enzymes have been identified to participate in this reaction:

  • Peroxisomal 3-ketoacyl-CoA thiolase (Thiolase A): This is the classic peroxisomal thiolase that participates in the beta-oxidation of a broad range of straight-chain fatty acids.[3]

  • Sterol Carrier Protein X (SCPx): This fascinating protein is a bifunctional enzyme. Its C-terminal domain exhibits homology to sterol carrier protein 2 (SCP2) and is involved in lipid transport, while its N-terminal domain possesses 3-ketoacyl-CoA thiolase activity.[4][5]

Both enzymes have been shown to be involved in the beta-oxidation of 24:6n-3 to 22:6n-3.[1] Their combined action ensures the efficient completion of DHA synthesis within the peroxisome. The involvement of both a dedicated thiolase and a bifunctional protein with thiolase activity suggests a robust and potentially regulated mechanism for this final synthetic step.

The overall reaction is as follows:

3-Oxo-all-cis-6,9,12,15,18,21-tetracosahexaenoyl-CoA + Coenzyme A ---> Docosahexaenoyl-CoA + Acetyl-CoA

This is the definitive step that shortens the carbon chain from 24 to 22, yielding the biologically crucial DHA molecule.

Visualizing the Pathway and Experimental Workflow

To better understand the biochemical context and the experimental approaches to study this reaction, the following diagrams are provided.

DHA_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome ALA α-Linolenic Acid (18:3n-3) VLC_PUFA Elongation & Desaturation (Multiple Steps) ALA->VLC_PUFA Elongases & Desaturases THA_CoA Tetracosahexaenoyl-CoA (24:6n-3) VLC_PUFA->THA_CoA THA_CoA_peroxi THA-CoA THA_CoA->THA_CoA_peroxi Transport Beta_Ox_Steps Acyl-CoA Oxidase, Multifunctional Enzyme THA_CoA_peroxi->Beta_Ox_Steps Oxo_THA_CoA 3-Oxo-THA-CoA Beta_Ox_Steps->Oxo_THA_CoA Thiolase 3-Ketoacyl-CoA Thiolase & SCPx Oxo_THA_CoA->Thiolase DHA_CoA DHA-CoA (22:6n-3) Acetyl_CoA Acetyl-CoA Thiolase->DHA_CoA Thiolase->Acetyl_CoA

Figure 1: Overview of the final stages of DHA biosynthesis.

Thiolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Peroxisome_Isolation Isolate Peroxisomes (e.g., from rat liver) Enzyme_Purification Purify 3-Ketoacyl-CoA Thiolase (Affinity Chromatography) Peroxisome_Isolation->Enzyme_Purification Initiation Initiate reaction by adding purified enzyme Enzyme_Purification->Initiation Substrate_Synthesis Synthesize 3-Oxo-THA-CoA (Chemical or Enzymatic) Reaction_Mix Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - Coenzyme A - 3-Oxo-THA-CoA - DTNB (Ellman's Reagent) Substrate_Synthesis->Reaction_Mix Reaction_Mix->Initiation Incubation Incubate at 37°C Initiation->Incubation Measurement Measure absorbance change at 412 nm (Spectrophotometer) Incubation->Measurement Rate_Calculation Calculate rate of CoA-SH release (using extinction coefficient of TNB) Measurement->Rate_Calculation Kinetic_Parameters Determine Km and Vmax Rate_Calculation->Kinetic_Parameters

Figure 2: Experimental workflow for 3-ketoacyl-CoA thiolase activity assay.

Experimental Protocol: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol outlines a method to measure the activity of peroxisomal 3-ketoacyl-CoA thiolase using a synthetic 3-oxo-polyunsaturated acyl-CoA substrate. The assay is based on the spectrophotometric detection of the free Coenzyme A (CoA-SH) released during the thiolytic cleavage, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs light at 412 nm.

Materials:

  • Purified peroxisomal 3-ketoacyl-CoA thiolase or SCPx

  • Synthetic 3-oxo-all-cis-6,9,12,15,18,21-tetracosahexaenoyl-CoA (3-oxo-THA-CoA)

  • Coenzyme A (CoA-SH)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 412 nm

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 3-oxo-THA-CoA in a suitable solvent (e.g., ethanol) and determine its concentration.

    • Prepare a stock solution of CoA-SH in buffer.

    • Prepare a stock solution of DTNB in the assay buffer.

  • Assay Mixture:

    • In a cuvette, prepare the reaction mixture containing:

      • Tris-HCl buffer

      • DTNB (final concentration, e.g., 0.1 mM)

      • CoA-SH (final concentration, e.g., 0.1 mM)

      • 3-oxo-THA-CoA (varying concentrations for kinetic analysis)

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiation of Reaction:

    • Initiate the reaction by adding a small volume of the purified enzyme solution to the cuvette.

    • Immediately mix the contents of the cuvette by gentle inversion.

  • Measurement:

    • Place the cuvette in the spectrophotometer and monitor the increase in absorbance at 412 nm over time.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of CoA-SH production (in moles/minute).

    • Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

    • For kinetic analysis, repeat the assay with varying concentrations of 3-oxo-THA-CoA to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

Self-Validation and Controls:

  • No-enzyme control: A reaction mixture without the enzyme should show no significant increase in absorbance.

  • No-substrate control: A reaction mixture without 3-oxo-THA-CoA should also show no significant increase in absorbance.

  • Linearity: Ensure that the reaction rate is linear with respect to both time and enzyme concentration within the tested range.

Regulation of the Final Step of DHA Synthesis

The regulation of this terminal step of DHA biosynthesis is not fully elucidated but is believed to be influenced by several factors:

  • Substrate Availability: The rate of DHA synthesis is dependent on the supply of the 24-carbon precursor from the endoplasmic reticulum.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is a key regulator of peroxisomal beta-oxidation.[6] Activation of PPARα by ligands such as fibrates can upregulate the expression of genes encoding peroxisomal beta-oxidation enzymes, including 3-ketoacyl-CoA thiolase.

  • Feedback Inhibition: The end product, DHA, may exert feedback inhibition on the enzymes involved in its own synthesis, although the precise mechanisms for this terminal step are still under investigation.

Conclusion and Future Directions

The thiolytic cleavage of 3-oxo-polyunsaturated acyl-CoA by peroxisomal 3-ketoacyl-CoA thiolase and SCPx represents the final and a critical control point in the de novo synthesis of docosahexaenoic acid. Understanding the intricacies of this reaction, from the precise nature of its substrate to the kinetic properties and regulation of the enzymes involved, is paramount for a complete picture of lipid metabolism.

For researchers in drug development, targeting this enzymatic step could offer novel therapeutic strategies for conditions associated with DHA deficiency or dysregulated lipid metabolism. Further research is warranted to fully characterize the substrate specificity of the peroxisomal thiolases for various 3-oxo-VLC-PUFAs and to elucidate the detailed regulatory networks that govern this essential biochemical transformation. The methodologies and information presented in this guide provide a solid foundation for advancing these research endeavors.

References

An In-Depth Technical Guide to the Subcellular Localization of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the subcellular localization of 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA, a key intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). For researchers, scientists, and drug development professionals, understanding the precise location of this molecule is paramount for elucidating its role in cellular physiology and pathology. This document will delve into the metabolic context, established experimental methodologies for localization, and the underlying scientific principles that govern these techniques.

Introduction: The Significance of Subcellular Localization

The compartmentalization of metabolic pathways is a fundamental principle of cellular biology. The subcellular localization of a metabolite dictates its accessibility to specific enzymes, transport systems, and downstream pathways, thereby defining its physiological function. This compound is a transient but critical intermediate in the catabolism of tetracosapentaenoic acid (24:5n-3), a 24-carbon omega-3 polyunsaturated fatty acid. The primary site of its metabolism has profound implications for cellular energy balance, lipid signaling, and the pathophysiology of various metabolic disorders.

The central hypothesis, supported by extensive research into lipid metabolism, is that This compound is predominantly localized within the peroxisome . This is a direct consequence of the established role of peroxisomes in the beta-oxidation of VLCFAs, which are too long to be initially processed by mitochondria.[1][2]

Metabolic Context: Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids

VLCFAs, defined as fatty acids with 22 or more carbon atoms, undergo their initial cycles of beta-oxidation within peroxisomes.[1][2] This pathway is distinct from the mitochondrial beta-oxidation that catabolizes shorter-chain fatty acids. The peroxisomal beta-oxidation of tetracosapentaenoic acid (24:5n-3) involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.

The generation of this compound occurs in the third step of the first cycle of peroxisomal beta-oxidation of tetracosapentaenoyl-CoA. The pathway is as follows:

  • Oxidation: Tetracosapentaenoyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to produce 2-trans-enoyl-CoA.[3][4][5]

  • Hydration and Dehydrogenation: The resulting enoyl-CoA is then acted upon by a multifunctional enzyme (MFE) with both hydratase and dehydrogenase activities. In the case of most straight-chain VLCFAs, this is Multifunctional Enzyme Type 2 (MFE-2).[6][7][8][9][10] MFE-2 first hydrates the double bond to form a 3-hydroxyacyl-CoA intermediate, which is then dehydrogenated to yield this compound.

  • Thiolytic Cleavage: The final step of the cycle is catalyzed by a peroxisomal 3-ketoacyl-CoA thiolase, which cleaves the 3-oxoacyl-CoA into acetyl-CoA and a shortened acyl-CoA (in this case, docosapentaenoyl-CoA).[11][12][13][14][15]

This metabolic sequence firmly places this compound within the peroxisomal matrix.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix Tetracosapentaenoyl_CoA all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Enoyl_CoA trans-2,all-cis-6,9,12,15,18- Hexacosahexaenoyl-CoA Tetracosapentaenoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxy-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme 2 (MFE-2) - Hydratase Oxoacyl_CoA 3-Oxo-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA Multifunctional Enzyme 2 (MFE-2) - Dehydrogenase Docosapentaenoyl_CoA all-cis-4,7,10,13,16- Docosapentaenoyl-CoA Oxoacyl_CoA->Docosapentaenoyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA caption Peroxisomal Beta-Oxidation of Tetracosapentaenoyl-CoA

Caption: Pathway of Tetracosapentaenoyl-CoA metabolism in the peroxisome.

Experimental Approaches for Determining Subcellular Localization

A multi-pronged approach is essential to definitively determine the subcellular localization of this compound. This involves the physical separation of organelles followed by sensitive analytical detection, and in situ visualization techniques.

Subcellular Fractionation Coupled with Mass Spectrometry

This is the gold-standard biochemical approach for determining the location of a metabolite. The workflow involves the gentle lysis of cells or tissues to preserve organelle integrity, followed by differential centrifugation to separate organelles based on their size and density. Further purification of the peroxisomal fraction is achieved through density gradient centrifugation.

Subcellular_Fractionation_Workflow Start Cell/Tissue Homogenization (Gentle Lysis) Centrifugation1 Differential Centrifugation (Low Speed) Start->Centrifugation1 Pellet1 Nuclei & Cytoskeletal Debris (Discard) Centrifugation1->Pellet1 Supernatant1 Post-Nuclear Supernatant Centrifugation1->Supernatant1 Centrifugation2 Differential Centrifugation (Medium Speed) Supernatant1->Centrifugation2 Pellet2 Crude Mitochondrial/Peroxisomal Fraction Centrifugation2->Pellet2 Supernatant2 Microsomal & Cytosolic Fractions Centrifugation2->Supernatant2 Density_Gradient Density Gradient Centrifugation (e.g., Iodixanol or Percoll) Pellet2->Density_Gradient Fractions Fraction Collection Density_Gradient->Fractions Mitochondria Mitochondrial Fraction Fractions->Mitochondria Peroxisomes Peroxisomal Fraction Fractions->Peroxisomes Lysosomes Lysosomal Fraction Fractions->Lysosomes Analysis Lipid Extraction & LC-MS/MS Analysis Peroxisomes->Analysis caption Subcellular Fractionation Workflow for Peroxisome Isolation

Caption: Workflow for isolating peroxisomes for metabolite analysis.

  • Homogenization:

    • Excise fresh liver tissue and place it in ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4).

    • Mince the tissue and homogenize using a Dounce homogenizer with a loose-fitting pestle to gently disrupt the cell membranes while keeping organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

    • Carefully collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet a crude organelle fraction containing mitochondria, peroxisomes, and lysosomes.

  • Density Gradient Centrifugation:

    • Resuspend the crude organelle pellet in a minimal volume of homogenization buffer.

    • Layer the resuspended pellet onto a pre-formed continuous or discontinuous density gradient (e.g., 20-50% OptiPrep™ or Percoll®).

    • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours at 4°C).

    • Carefully collect the distinct bands corresponding to different organelles. Peroxisomes are denser than mitochondria and will be located in a lower band.

  • Fraction Purity Assessment:

    • Analyze aliquots of each fraction by Western blotting for organelle-specific marker proteins:

      • Peroxisomes: Catalase, PMP70

      • Mitochondria: Cytochrome c oxidase subunit IV (COXIV), VDAC

      • Endoplasmic Reticulum: Calnexin, PDI

      • Cytosol: GAPDH, Tubulin

  • Extraction:

    • To the purified peroxisomal fraction, add a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v with internal standards).[16]

    • Vortex vigorously and incubate on ice.

    • Centrifuge to pellet protein and other debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Employ a reverse-phase liquid chromatography column suitable for separating acyl-CoAs.

    • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Develop a specific MRM transition for this compound. The precursor ion will be the [M+H]+ of the molecule, and the product ion will be a characteristic fragment (e.g., the adenosine diphosphate fragment).

ParameterSettingRationale
Ionization ModePositive Electrospray Ionization (ESI+)Acyl-CoAs ionize efficiently in positive mode.
Precursor Ion (Q1)m/z of [M+H]+ for the target analyteSelects for the molecule of interest.
Product Ion (Q3)m/z of a specific fragmentProvides specificity and reduces background noise.
Collision EnergyOptimized for the specific moleculeEnsures efficient fragmentation for detection.

Table 1: Key Mass Spectrometry Parameters for Acyl-CoA Analysis

In Situ Visualization: Immunofluorescence Microscopy

While mass spectrometry provides quantitative data on the distribution of the molecule, immunofluorescence microscopy can offer in situ visualization of the enzymes responsible for its production, providing strong correlative evidence for its localization.

Immunofluorescence_Workflow Start Cell Culture & Treatment Fixation Fixation (e.g., Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA or Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-MFE-2, anti-Thiolase) Blocking->Primary_Ab Wash1 Washing Steps Primary_Ab->Wash1 Secondary_Ab Fluorescently Labeled Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Washing Steps Secondary_Ab->Wash2 Counterstain Counterstaining (e.g., DAPI for Nucleus) Wash2->Counterstain Mounting Mounting on Microscope Slide Counterstain->Mounting Imaging Confocal Microscopy Mounting->Imaging caption Immunofluorescence Workflow for Peroxisomal Enzyme Localization

Caption: Steps for visualizing peroxisomal enzymes within cells.

  • Cell Preparation:

    • Grow cells on sterile glass coverslips to an appropriate confluency.

    • Wash briefly with phosphate-buffered saline (PBS).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for peroxisomal beta-oxidation enzymes such as MFE-2 or 3-ketoacyl-CoA thiolase, and a peroxisomal membrane marker like PMP70.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

    • Image the cells using a confocal microscope, capturing images in the respective channels for the different fluorophores. Co-localization of the beta-oxidation enzymes with the peroxisomal marker PMP70 will confirm their peroxisomal residence.

Data Interpretation and Expected Outcomes

  • Subcellular Fractionation and Mass Spectrometry: The highest concentration of this compound is expected to be detected in the purified peroxisomal fraction. The levels in other fractions (mitochondrial, microsomal, cytosolic) should be significantly lower or undetectable.

  • Immunofluorescence Microscopy: Confocal images will show a punctate cytoplasmic staining pattern for MFE-2 and 3-ketoacyl-CoA thiolase that co-localizes with the signal from the peroxisomal marker PMP70, confirming their peroxisomal localization.

Conclusion and Future Directions

Future research in this area could focus on:

  • Quantitative Flux Analysis: Employing stable isotope tracers to measure the flux of tetracosapentaenoic acid through the peroxisomal beta-oxidation pathway and the turnover rate of its intermediates.

  • Investigating Pathological States: Examining the subcellular distribution and concentration of this and other VLCFA-CoA esters in disease models, such as X-linked adrenoleukodystrophy, where peroxisomal beta-oxidation is impaired.

  • Advanced Imaging Techniques: Exploring the use of advanced mass spectrometry imaging techniques with higher spatial resolution to visualize the distribution of acyl-CoAs within individual peroxisomes.

This guide provides a robust framework for researchers to investigate the subcellular localization of this compound and other lipid metabolites, thereby contributing to a deeper understanding of cellular metabolism in health and disease.

References

An In-depth Technical Guide on the Physiological Significance of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physiological significance of 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). While transient in nature, its metabolism is intrinsically linked to the synthesis of docosahexaenoic acid (DHA), a vital component of neuronal and retinal membranes. Dysregulation of the pathway in which this 3-oxoacyl-CoA derivative is a key player has profound implications for human health, particularly in the context of neurodegenerative disorders. This document will elucidate the metabolic context of this molecule, its enzymatic processing, its role in maintaining lipid homeostasis, and the clinical relevance of its metabolic pathway. Furthermore, we will present detailed methodologies for the study of peroxisomal β-oxidation, providing researchers and drug development professionals with the necessary tools to investigate this critical area of lipid metabolism.

Introduction: The World of Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs) are a class of fatty acids with 22 or more carbon atoms. They are fundamental components of cellular lipids, playing crucial roles in membrane structure and signaling.[1] In the central nervous system, VLCFAs are enriched in sphingomyelins and glycerophospholipids, particularly within the myelin sheath that insulates neurons.[1] The unique biophysical properties of VLCFAs contribute to the stability and function of these specialized membranes. The metabolism of VLCFAs is distinct from that of shorter-chain fatty acids and is primarily handled by peroxisomes.[2][3]

Peroxisomal β-Oxidation: The Hub of VLCFA Metabolism

Unlike the mitochondrial β-oxidation spiral that completely degrades most fatty acids to acetyl-CoA, the peroxisomal system is primarily a chain-shortening pathway.[2][4] This is particularly crucial for VLCFAs, which are poor substrates for mitochondrial enzymes.[2] The peroxisomal pathway involves a distinct set of enzymes and is not directly coupled to ATP synthesis via a respiratory chain.[3] Instead, the initial oxidation step is catalyzed by an acyl-CoA oxidase that transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[4]

The metabolism of polyunsaturated VLCFAs, such as the precursor to our topic molecule, is even more complex, requiring auxiliary enzymes to handle the cis-double bonds.

The Metabolic Journey to and from this compound

The physiological significance of this compound is best understood by examining its place in a critical metabolic pathway: the biosynthesis of docosahexaenoic acid (DHA) from its n-3 polyunsaturated fatty acid precursors.[5] This process involves a series of elongation and desaturation steps in the endoplasmic reticulum, followed by a crucial chain-shortening step in the peroxisome.

Biosynthesis of the Precursor: all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

The journey begins with alpha-linolenic acid (18:3n-3), an essential fatty acid. Through the action of elongases and desaturases in the endoplasmic reticulum, it is converted to tetracosapentaenoic acid (24:5n-3). This VLC-PUFA is then transported to the peroxisome for the final stages of DHA synthesis.

Peroxisomal β-Oxidation: A Single, Crucial Cycle

Once inside the peroxisome, all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA undergoes one cycle of β-oxidation. This is where our molecule of interest emerges as a key, albeit transient, intermediate.

The steps are as follows:

  • Oxidation: The first step is catalyzed by a peroxisomal acyl-CoA oxidase, which introduces a double bond between the α and β carbons (carbons 2 and 3), yielding trans-2-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA.

  • Hydration: The resulting enoyl-CoA is then hydrated by a multifunctional enzyme (MFE) to form 3-hydroxy-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA.

  • Dehydrogenation: The same multifunctional enzyme dehydrogenates the 3-hydroxyacyl-CoA to produce This compound .

  • Thiolytic Cleavage: Finally, a peroxisomal 3-oxoacyl-CoA thiolase cleaves the 3-oxo intermediate, releasing a molecule of acetyl-CoA and the chain-shortened product, docosahexaenoyl-CoA (DHA-CoA).

This final product, DHA-CoA, can then be utilized for incorporation into cellular membranes or other metabolic processes.

Peroxisomal_Beta_Oxidation cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome ALA Alpha-Linolenic Acid (18:3n-3) Elongases_Desaturases Elongases & Desaturases ALA->Elongases_Desaturases C24_5_CoA all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA (24:5n-3) Elongases_Desaturases->C24_5_CoA C24_5_CoA_p all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA C24_5_CoA->C24_5_CoA_p Transport Acyl_CoA_Oxidase Acyl-CoA Oxidase Enoyl_CoA trans-2-all-cis-6,9,12,15,18-Hexacosenoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA MFE Multifunctional Enzyme (Hydratase/Dehydrogenase) Hydroxyacyl_CoA 3-Hydroxy-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA MFE->Hydroxyacyl_CoA Oxoacyl_CoA This compound MFE->Oxoacyl_CoA Thiolase 3-Oxoacyl-CoA Thiolase DHA_CoA Docosahexaenoyl-CoA (DHA-CoA, 22:6n-3) Thiolase->DHA_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Enoyl_CoA->MFE Hydroxyacyl_CoA->MFE Oxoacyl_CoA->Thiolase Utilization Utilization DHA_CoA->Utilization Transport & Utilization in Membranes C24_5_CoA_p->Acyl_CoA_Oxidase

Caption: Metabolic pathway showing the formation and processing of this compound within the peroxisome as part of DHA synthesis.

Physiological Significance: More Than Just an Intermediate

The physiological importance of this compound is not defined by its direct actions, as it is a rapidly turned-over intermediate. Instead, its significance lies in the proper functioning of the metabolic pathway it belongs to.

  • Enabling DHA Synthesis: The efficient conversion of this 3-oxoacyl-CoA is a prerequisite for the production of DHA, a fatty acid that is highly enriched in the brain and retina. DHA is critical for neuronal development and function, synaptic plasticity, and vision.[5][6] Astrocytes in the brain are known to synthesize DHA from n-3 PUFA precursors, highlighting the importance of this endogenous production pathway.[5][7]

  • Maintaining Lipid Homeostasis: The peroxisomal β-oxidation pathway prevents the accumulation of VLCFAs. Abnormally high levels of VLCFAs can be toxic, disrupting membrane integrity and function, and may trigger inflammatory responses in the brain.[8] The continuous processing of intermediates like this compound is essential for this homeostatic role.

  • Regulation of Gene Expression: Fatty acids and their metabolites are known to act as signaling molecules and can regulate gene expression, often through nuclear receptors like PPARα (Peroxisome Proliferator-Activated Receptor alpha).[2][3] While the direct signaling role of this specific 3-oxo intermediate is not established, the flux through the peroxisomal β-oxidation pathway is closely tied to the activation of PPARα, which in turn upregulates the expression of the β-oxidation enzymes themselves.

Clinical Relevance: When the Pathway Fails

The critical nature of the peroxisomal β-oxidation pathway is starkly illustrated by several severe genetic disorders.

DisorderDefective ComponentKey Biochemical AbnormalityMajor Clinical Manifestations
X-Linked Adrenoleukodystrophy (X-ALD) Peroxisomal membrane transporter (ABCD1)Accumulation of saturated VLCFAs (C24:0, C26:0)Progressive demyelination, adrenal insufficiency
Zellweger Syndrome Peroxisome biogenesisGlobal impairment of peroxisomal functions, including VLCFA β-oxidationSevere neurological defects, craniofacial abnormalities, liver dysfunction
Acyl-CoA Oxidase 1 Deficiency Acyl-CoA oxidase 1Accumulation of straight-chain VLCFAsNeonatal hypotonia, seizures, neurological regression
Multifunctional Enzyme 2 (MFE-2) Deficiency D-bifunctional proteinAccumulation of VLCFAs and branched-chain fatty acidsSimilar to Zellweger syndrome but with later onset

Table 1: Key Peroxisomal Disorders Highlighting the Importance of VLCFA Metabolism.

These disorders underscore the fact that a disruption at any point in the import or processing of VLCFAs, including the steps involving this compound, has devastating consequences for neurological health. The accumulation of VLCFAs is a common feature in these diseases and is thought to be a primary driver of pathology.[8]

Methodologies for Investigation

Studying the metabolism of this compound and its related pathway requires specialized techniques.

Experimental Protocol: Measurement of Peroxisomal β-Oxidation in Cultured Fibroblasts

This protocol provides a method to assess the overall flux through the peroxisomal β-oxidation pathway using a radiolabeled VLCFA substrate.

Objective: To quantify the rate of peroxisomal β-oxidation by measuring the production of chain-shortened, water-soluble products from a radiolabeled VLCFA.

Materials:

  • Cultured human skin fibroblasts

  • [1-¹⁴C]lignoceric acid (C24:0)

  • Seahorse XF medium or similar

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Plate fibroblasts in 6-well plates and grow to near confluence.

  • Substrate Preparation: Prepare a solution of [1-¹⁴C]lignoceric acid complexed to fatty acid-free bovine serum albumin (BSA).

  • Incubation: Wash the cells with phosphate-buffered saline (PBS) and add the medium containing the radiolabeled substrate. Incubate at 37°C for a defined period (e.g., 2 hours).

  • Stopping the Reaction: Terminate the reaction by adding perchloric acid to precipitate proteins and lipids.

  • Separation of Products: Centrifuge the samples. The supernatant contains the water-soluble, chain-shortened radiolabeled products (e.g., [¹⁴C]acetyl-CoA).

  • Quantification: Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.

  • Normalization: Determine the protein concentration in each well to normalize the results (e.g., counts per minute per milligram of protein).

Causality and Validation: This assay provides a functional readout of the entire peroxisomal β-oxidation pathway. A reduced production of water-soluble counts in patient cells compared to controls indicates a defect in the pathway. The use of a C24:0 substrate specifically targets the peroxisomal system, as it is not significantly metabolized by mitochondria.

Analytical Techniques: Lipidomics

Modern metabolomics platforms, particularly those employing high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), are invaluable for studying VLCFA metabolism.[1]

  • Targeted Quantification: Specific acyl-CoA species, including the 3-oxo intermediate (though its lability makes it challenging), can be targeted for quantification using tandem mass spectrometry (MS/MS).

  • Untargeted Profiling: Untargeted approaches can provide a global view of the lipidome, allowing for the discovery of novel biomarkers and metabolic bottlenecks in disease states.

Lipidomics_Workflow Sample Biological Sample (e.g., Plasma, Fibroblasts) Extraction Lipid Extraction Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing Identification Metabolite Identification (Database Matching) Data_Processing->Identification Quantification Quantification Identification->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: A generalized workflow for the lipidomic analysis of VLCFAs and their metabolites.

Conclusion

The physiological significance of this compound is defined by its indispensable role as a transient intermediate in the peroxisomal β-oxidation pathway. Its efficient formation and subsequent cleavage are paramount for the synthesis of docosahexaenoic acid, a cornerstone of neural health, and for the prevention of toxic VLCFA accumulation. While it may not be an effector molecule in its own right, the metabolic flux through this intermediate is a critical determinant of lipid homeostasis. Understanding the intricacies of this pathway is not merely an academic exercise; it is fundamental to unraveling the pathogenesis of severe neurodegenerative disorders and to developing novel therapeutic strategies. The methodologies outlined herein provide a framework for researchers to further probe this vital intersection of lipid metabolism and human health.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Significance of a Fleeting Metabolic Intermediate

In the intricate landscape of lipid metabolism, the quantification of specific intermediates provides a window into the dynamic state of cellular processes. 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA is a key, yet transient, intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs), such as all-cis-6,9,12,15,18-tetracosapentaenoic acid (C24:5n-6)[1]. Peroxisomal β-oxidation is distinct from its mitochondrial counterpart and is essential for the metabolism of fatty acids that are too long to be handled by mitochondria, as well as branched-chain fatty acids and eicosanoids[2][3][4].

The precise measurement of this compound can offer valuable insights into the flux through the peroxisomal β-oxidation pathway. Dysregulation of this pathway is associated with a range of metabolic disorders, including X-linked adrenoleukodystrophy and other peroxisomal biogenesis disorders[5]. Therefore, robust and sensitive methods for the quantification of this 3-oxoacyl-CoA are crucial for researchers in metabolic disease, drug discovery, and fundamental cell biology to probe the mechanisms of these conditions and to evaluate the efficacy of potential therapeutic interventions.

This application note provides a comprehensive guide to the state-of-the-art methodologies for the quantification of this compound, with a primary focus on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative enzymatic approach is also discussed, offering a complementary method for assessing the dynamics of this metabolic pathway.

Biochemical Context: Peroxisomal β-Oxidation of Tetracosapentaenoic Acid

The generation of this compound is the third step in the peroxisomal β-oxidation spiral. The pathway involves a sequence of four enzymatic reactions that result in the shortening of the fatty acyl-CoA chain by two carbons, yielding acetyl-CoA and a chain-shortened acyl-CoA.[6][7]

peroxisomal_beta_oxidation cluster_peroxisome Peroxisomal Matrix C24_5_CoA all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Enoyl_CoA trans-2-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA C24_5_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-hydroxy-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (L-bifunctional protein) Oxoacyl_CoA 3-oxo-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA 3-hydroxyacyl-CoA Dehydrogenase (L-bifunctional protein) C22_5_CoA all-cis-4,7,10,13,16- Docosapentaenoyl-CoA Oxoacyl_CoA->C22_5_CoA 3-oxoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA

Figure 1: Peroxisomal β-oxidation of all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of low-abundance, structurally similar molecules like acyl-CoAs in complex biological matrices.[8][9] The technique offers exceptional sensitivity and selectivity by separating the analyte of interest from other cellular components via liquid chromatography, followed by mass-selective detection using tandem mass spectrometry.

Principle

The LC-MS/MS workflow involves the extraction of acyl-CoAs from the biological sample, separation by reverse-phase chromatography, ionization of the target molecule, and detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Quantification is achieved by comparing the signal intensity of the analyte to that of a known concentration of an internal standard.

Experimental Workflow

lc_ms_workflow Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (Solid-Phase or Liquid-Liquid) Sample->Extraction LC UPLC/HPLC Separation (C18 Reverse Phase) Extraction->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Spectrometry (Product Ion Detection) CID->MS2 Data Data Analysis (Quantification) MS2->Data

References

LC-MS/MS protocol for 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Targeted Quantification of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive guide for the sensitive and specific quantification of this compound, a key intermediate in fatty acid metabolism. The protocol details every stage of the analytical workflow, from sample extraction and preparation to the development of a robust LC-MS/MS method and data analysis. By leveraging established principles of acyl-CoA analysis, this guide is designed for researchers in metabolic disease, lipidomics, and drug development to achieve reliable and reproducible results.

Introduction: The Significance of Acyl-CoA Metabolism

Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in cellular biochemistry, acting as crucial intermediates in both anabolic and catabolic pathways. They are involved in the beta-oxidation of fatty acids, the synthesis of complex lipids, and various cellular signaling processes. The specific species, this compound, is a derivative of a very-long-chain polyunsaturated fatty acid (VLC-PUFA), suggesting its involvement in specialized metabolic pathways, potentially related to peroxisomal beta-oxidation.

Accurate quantification of individual acyl-CoA species is essential for understanding the metabolic state of a biological system. However, their analysis is challenging due to their low endogenous abundance, inherent chemical instability, and structural similarity to other cellular components. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering unparalleled sensitivity and specificity. This guide presents a detailed protocol optimized for the analysis of this specific 3-oxo-VLC-PUFA-CoA.

Foundational Chemistry and Analytical Principles

The target analyte, this compound, possesses a complex structure that dictates the analytical strategy.

  • Chemical Formula: C45H68N7O18P3S

  • Monoisotopic Mass: 1123.3555 Da

  • Structure: Comprises a C24 polyunsaturated fatty acyl chain with a ketone group at the beta-position, linked via a thioester bond to a Coenzyme A moiety.

The analytical approach is based on reversed-phase chromatography to separate the relatively hydrophobic acyl-CoA from more polar metabolites, followed by detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The large, charged Coenzyme A portion of the molecule is key to its fragmentation pattern, typically yielding a characteristic product ion that can be used for specific detection.

Experimental Workflow Overview

The entire process, from sample acquisition to data analysis, follows a systematic workflow designed to maximize recovery and ensure data integrity.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Tissue Biological Sample (e.g., Tissue, Cells) Homogenize Homogenization in Cold Methanol Tissue->Homogenize Extract Solid Phase Extraction (SPE) (Mixed-Mode Anion Exchange) Homogenize->Extract Dry Evaporation & Reconstitution Extract->Dry Inject Sample Injection Dry->Inject LC UPLC Separation (C18 Column) Inject->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Internal Standard Method) Integrate->Quantify Report Final Report Quantify->Report

Caption: High-level workflow for acyl-CoA analysis.

Detailed Protocols and Methodologies

Part 4.1: Sample Preparation - Acyl-CoA Extraction

The objective of this stage is to efficiently extract acyl-CoAs from the biological matrix while minimizing degradation from cellular enzymes and chemical instability. This protocol utilizes a combination of solvent extraction and solid-phase extraction (SPE).

Materials:

  • Biological sample (e.g., ~50 mg flash-frozen tissue or 1x10^7 cells)

  • Internal Standard (IS): C17:0-CoA or other non-endogenous acyl-CoA

  • Extraction Solvent: 2-propanol/50 mM KH2PO4 (1:1, v/v), ice-cold

  • SPE Cartridges: Mixed-mode anion exchange (e.g., Waters Oasis MAX)

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: 2% Formic Acid in water

  • SPE Wash Solvent: 2% Formic Acid in water, followed by Methanol

  • SPE Elution Solvent: 2% Ammonium Hydroxide in 80:20 Methanol:Water

  • Reconstitution Solvent: 95:5 Water:Methanol with 10 mM Ammonium Acetate

Step-by-Step Protocol:

  • Homogenization: Place the frozen tissue or cell pellet in a 2 mL tube with ceramic beads. Add 1 mL of ice-cold Extraction Solvent and the internal standard. Homogenize using a bead beater (e.g., 2 cycles of 45 seconds at 6,000 Hz), ensuring the sample remains cold.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • SPE Cartridge Preparation:

    • Condition the SPE cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of 2% Formic Acid in water.

  • Sample Loading: Load the supernatant onto the equilibrated SPE cartridge. The acyl-CoAs will bind to the anion exchange sorbent.

  • Washing:

    • Wash with 1 mL of 2% Formic Acid in water to remove polar, non-anionic contaminants.

    • Wash with 1 mL of Methanol to remove lipids and other non-polar contaminants.

  • Elution: Elute the acyl-CoAs with 1 mL of the Elution Solvent into a clean collection tube. The basic pH neutralizes the charge on the sorbent, releasing the analytes.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of Reconstitution Solvent, vortex briefly, and transfer to an autosampler vial for analysis.

Part 4.2: LC-MS/MS Instrumentation and Parameters

This method employs Ultra-High-Performance Liquid Chromatography (UHPLC) for rapid and efficient separation, coupled to a triple quadrupole mass spectrometer for sensitive detection.

Instrumentation:

  • UHPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • Mass Spectrometer: Sciex 7500, Agilent 6495C, Waters Xevo TQ-XS, or equivalent triple quadrupole instrument.

  • Ion Source: Electrospray Ionization (ESI), operated in positive mode.

Liquid Chromatography (LC) Parameters:

ParameterRecommended SettingRationale
Column Waters ACQUITY UPLC C18 (2.1 x 100 mm, 1.7 µm) or equivalentC18 chemistry provides excellent retention and separation for the long hydrophobic acyl chain.
Mobile Phase A 10 mM Ammonium Acetate in WaterProvides ions for ESI and buffers the mobile phase for reproducible chromatography.
Mobile Phase B 10 mM Ammonium Acetate in 95:5 Acetonitrile:WaterStrong organic solvent for eluting hydrophobic analytes.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column, balancing speed and separation efficiency.
Column Temperature 40°CReduces viscosity and improves peak shape.
Injection Volume 5 µLA typical volume to balance sensitivity and chromatographic performance.
Gradient Elution 0-2 min: 5% B; 2-12 min: 5-95% B; 12-14 min: 95% B; 14-14.1 min: 95-5% B; 14.1-16 min: 5% BA focused gradient ensures separation from early-eluting polar molecules and sharp elution of the target analyte.

Mass Spectrometry (MS) Parameters:

The key to specificity is the selection of precursor-to-product ion transitions (MRM). For acyl-CoAs, the precursor is typically the protonated molecule [M+H]+, and a common, highly abundant product ion results from the fragmentation of the phosphodiester bond, yielding an ion with m/z corresponding to the adenosine 3'-phosphate 5'-diphosphate portion.

ParameterSetting for 3-oxo-C24:5-CoARationale
Ionization Mode ESI PositiveThe basic nitrogen atoms in the adenine moiety readily accept a proton.
Precursor Ion (Q1) m/z 1124.4Corresponds to the [M+H]+ of the target analyte.
Product Ion (Q3) m/z 428.1 (Confirming), m/z 809.2 (Quantifying)m/z 428.1 is a fragment of the CoA moiety. m/z 809.2 corresponds to the neutral loss of the 3-oxo-acyl chain, retaining the CoA part.
Dwell Time 50 msSufficient time to acquire adequate data points across the chromatographic peak.
Collision Energy (CE) Optimized experimentally; Start at 40-60 eVMust be tuned for the specific instrument to maximize the signal of the product ion.
Declustering Potential Optimized experimentally; Start at 80-120 VPrevents ion source fragmentation and improves ion transmission.

Data Analysis and Quantification

  • Peak Integration: Raw data from the LC-MS/MS is processed using the instrument manufacturer's software (e.g., Sciex OS, MassHunter, MassLynx). The chromatographic peaks for the target analyte and the internal standard MRM transitions are integrated to determine the peak area.

  • Calibration Curve: A calibration curve is constructed by analyzing a series of standards of known concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

  • Quantification: The concentration of this compound in the unknown samples is calculated by interpolating the area ratio from the linear regression of the calibration curve.

System Validation and Quality Control

To ensure the trustworthiness of the results, the method should be validated according to established guidelines.

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.

  • Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Precision and Accuracy: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days.

  • Matrix Effects: Investigated by comparing the response of an analyte in a post-extraction spiked sample to that in a pure solvent.

Conclusion

This application note provides a robust and detailed framework for the quantitative analysis of this compound. By combining efficient solid-phase extraction with the high sensitivity and specificity of UHPLC-MS/MS, researchers can accurately measure this important metabolic intermediate. Adherence to the outlined protocols and quality control measures will ensure the generation of high-quality, reproducible data essential for advancing our understanding of lipid metabolism.

extraction of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA from tissues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Extraction and Quantification of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA from Biological Tissues

Audience: Researchers, scientists, and drug development professionals in metabolic research, lipidomics, and clinical diagnostics.

Introduction: The Significance of a Fleeting Metabolic Intermediate

Very-long-chain acyl-Coenzyme A (VLC-CoA) thioesters are critical intermediates in cellular lipid metabolism, serving as activated substrates for β-oxidation and lipid biosynthesis.[1][2] Among these is this compound, a C24:5 acyl-CoA species. This molecule is a transient intermediate in the peroxisomal β-oxidation pathway of very-long-chain polyunsaturated fatty acids (VLC-PUFAs).[3][4]

The accurate measurement of specific acyl-CoA species like this one is paramount for understanding the flux through metabolic pathways. In certain inborn errors of metabolism, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, the blockage of a specific enzymatic step can lead to the accumulation of upstream intermediates.[5][6] Therefore, quantifying molecules like this compound can provide a direct window into enzymatic function and serve as a potential biomarker for disease diagnosis and therapeutic monitoring.[7]

However, the analysis of VLC-CoAs is fraught with challenges. Their low physiological abundance, inherent chemical instability, and the complexity of the biological matrix necessitate a highly robust and sensitive analytical workflow.[2][8] This document provides a comprehensive guide based on established principles for the extraction, purification, and quantification of this specific VLC-CoA from tissue samples, leveraging solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 1: Core Scientific Principles of the Workflow

A successful analysis hinges on preserving the in vivo state of the acyl-CoA pool from the moment of sample collection to the point of detection. The entire workflow is designed as a self-validating system to minimize artifact generation and ensure data integrity.

  • Metabolic Quenching: The first and most critical step is to halt all enzymatic activity instantly. Acyl-CoA pools can change in milliseconds. The gold standard is freeze-clamping the tissue with tools pre-chilled in liquid nitrogen.[2] This ensures that the metabolic snapshot is accurate and prevents post-mortem degradation or alteration of the target analyte.

  • Cryogenic Homogenization: To maintain the quenched state, the tissue must be disrupted while frozen. Pulverizing the brittle, frozen tissue to a fine powder maximizes the surface area for efficient solvent extraction without allowing enzymes to become active.[2][9]

  • Solvent Extraction: The choice of solvents is designed to efficiently extract amphipathic acyl-CoA molecules while precipitating proteins. A combination of polar organic solvents like acetonitrile and isopropanol is highly effective for disrupting cellular structures and solubilizing a wide range of acyl-CoAs.[9]

  • Solid-Phase Extraction (SPE) Purification: Tissue extracts contain a vast array of lipids, salts, and other metabolites that can interfere with LC-MS/MS analysis through matrix effects. SPE is a critical cleanup step. Here, a specialized silica-based sorbent is used to selectively bind acyl-CoAs while allowing interfering compounds to be washed away.[1][10][11] The bound acyl-CoAs are then eluted with a specific solvent, resulting in a cleaner, more concentrated sample.

  • LC-MS/MS Quantification: This is the gold standard for acyl-CoA analysis due to its exceptional sensitivity and specificity.

    • Liquid Chromatography (LC): A reversed-phase C18 column separates the different acyl-CoA species based on the hydrophobicity of their acyl chains.[1]

    • Tandem Mass Spectrometry (MS/MS): The mass spectrometer provides two layers of filtering. It first selects for the mass of the parent molecule (precursor ion) and then fragments it, selecting for a specific, characteristic fragment (product ion). This technique, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for precise quantification.[12][13] For all acyl-CoAs, a common fragmentation pattern is the neutral loss of a 507 Da fragment corresponding to phosphoadenosine diphosphate, providing a highly specific detection method.[1][14]

Part 2: Visualized Workflow and Biochemical Context

Experimental Workflow Diagram

G cluster_sample Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis tissue 1. Tissue Collection (<100 mg) quench 2. Metabolic Quenching (Liquid N2 Freeze-Clamping) tissue->quench Immediate pulverize 3. Cryogenic Pulverization quench->pulverize Maintain Frozen State homogenize 4. Homogenization (ACN/IPA & Buffer) pulverize->homogenize spe 5. Solid-Phase Extraction (SPE Cleanup) homogenize->spe Clarified Supernatant drydown 6. Eluate Dry-Down (Under N2 Stream) spe->drydown Purified Eluate reconstitute 7. Reconstitution drydown->reconstitute lcms 8. LC-MS/MS Analysis (MRM Detection) reconstitute->lcms data 9. Data Quantification lcms->data

Caption: High-level workflow for tissue acyl-CoA analysis.

Biochemical Pathway Context

G cluster_peroxisome Peroxisomal β-Oxidation parent_coa all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA (C24:5-CoA) enoyl_coa trans-2-all-cis-6,9,12,15,18- Hexacosahexaenoyl-CoA parent_coa->enoyl_coa Acyl-CoA Oxidase hydroxy_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxy_coa Multifunctional Enzyme target_coa 3-Oxo-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA hydroxy_coa->target_coa Multifunctional Enzyme products C22:5-CoA + Acetyl-CoA target_coa->products Thiolase

Caption: Position of the target analyte in peroxisomal β-oxidation.

Part 3: Detailed Experimental Protocol

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[9][10]

Materials and Reagents
  • Tissues: Liver, heart, or skeletal muscle (≤ 100 mg).

  • Solvents: Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH), Water (all LC-MS grade).

  • Reagents: Potassium phosphate monobasic (KH2PO4), Ammonium hydroxide (NH4OH).

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled equivalent. Prepare a 10 µM stock in 50:50 MeOH:Water.

  • Extraction Buffer: 100 mM KH2PO4, pH 4.9.

  • SPE Columns: Oasis MAX (Mixed-Mode Anion Exchange) cartridges or equivalent.

  • SPE Conditioning Solvent: 100% MeOH.

  • SPE Equilibration Solvent: Water.

  • SPE Wash Solvent: 2% Formic Acid in Water, followed by 100% MeOH.

  • SPE Elution Solvent: 5% Ammonium Hydroxide in 80:20 MeOH:Water.

  • Equipment: Liquid nitrogen, pre-chilled mortar and pestle, homogenizer (e.g., Bead Ruptor, Polytron), centrifuge, SPE manifold, nitrogen evaporator.

Step-by-Step Procedure
  • Tissue Collection and Quenching:

    • Excise tissue rapidly and immediately freeze-clamp using tongs pre-chilled in liquid nitrogen.

    • Store samples at -80°C until processing.

    • Scientist's Note: This step is the most common source of variability. Speed is essential to prevent artifactual changes in the acyl-CoA pool.

  • Frozen Tissue Pulverization:

    • Place the frozen tissue sample (still frozen) into a mortar pre-chilled with liquid nitrogen.

    • Add a small amount of liquid nitrogen to keep the tissue brittle.

    • Grind the tissue with the pestle to a fine, homogenous powder.

    • Weigh approximately 50-100 mg of the frozen powder into a pre-chilled, tared 2 mL homogenization tube.

    • Scientist's Note: Do not allow the tissue to thaw at any point. Working on dry ice is recommended.

  • Homogenization and Extraction:

    • To the frozen powder, add 1 mL of ice-cold ACN:IPA (3:1, v/v) and the internal standard (e.g., 20 µL of 10 µM C17:0-CoA).

    • Immediately homogenize using a bead beater or probe homogenizer until fully dispersed. Keep the tube on ice.

    • Add 500 µL of ice-cold Extraction Buffer (100 mM KH2PO4, pH 4.9).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube.

    • Scientist's Note: The acidic pH of the buffer helps to stabilize the thioester bond of the acyl-CoA.

  • Solid-Phase Extraction (SPE) Purification: [11]

    • Condition: Pass 3 mL of MeOH through the SPE cartridge.

    • Equilibrate: Pass 3 mL of water through the cartridge. Do not let the sorbent bed go dry.

    • Load: Load the entire supernatant from step 3 onto the cartridge.

    • Wash 1: Pass 3 mL of 2% formic acid through the cartridge to remove basic and neutral interferences.

    • Wash 2: Pass 3 mL of MeOH through the cartridge to remove remaining lipids.

    • Elute: Elute the bound acyl-CoAs with 2 mL of Elution Solvent (5% NH4OH in 80:20 MeOH:Water) into a clean collection tube.

    • Scientist's Note: The mixed-mode anion exchange sorbent retains the negatively charged phosphate groups of the CoA moiety while allowing hydrophobic and neutral molecules to be washed away. The final basic elution neutralizes the charge, releasing the acyl-CoAs.

  • Sample Preparation for LC-MS/MS:

    • Dry the eluate completely under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of 50:50 MeOH:Water.

    • Vortex, centrifuge to pellet any debris, and transfer the supernatant to an LC autosampler vial.

Part 4: LC-MS/MS Method and Data Analysis

Suggested LC-MS/MS Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Setting Rationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides robust separation of acyl-CoAs based on chain length and unsaturation.[1]
Mobile Phase A 15 mM Ammonium Hydroxide in WaterHigh pH mobile phase improves peak shape and ionization efficiency for acyl-CoAs.
Mobile Phase B 15 mM Ammonium Hydroxide in AcetonitrileStrong organic solvent for eluting hydrophobic VLC-CoAs.
Flow Rate 0.4 mL/minStandard flow rate for analytical UPLC.
Gradient 20% B to 95% B over 10 min, hold 2 min, re-equilibrateA gradual gradient is needed to resolve the various long-chain species.
MS Ionization Positive Electrospray Ionization (ESI+)Acyl-CoAs ionize well in positive mode.[12]
MS Analysis Multiple Reaction Monitoring (MRM)Offers the highest selectivity and sensitivity for quantification.[13]
MRM Transitions for Quantification

The exact mass of the target analyte must be calculated to set up the MRM transition.

  • Analyte: this compound

  • Formula: C45H68N7O19P3S

  • Monoisotopic Mass: 1143.3457 Da

  • Precursor Ion [M+H]+: m/z1144.3

The product ion is derived from the characteristic fragmentation of the CoA moiety.

Compound Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV)
Target Analyte 1144.3637.3 Optimize (e.g., 35-45)
Internal Standard (C17:0-CoA) 1022.5515.5 Optimize (e.g., 30-40)

Note: The product ion corresponds to the precursor minus the neutral loss of 507 Da (C10H14N5O10P2).[1][14]

Quantification and Validation
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of a commercially available long-chain acyl-CoA standard (if the exact target is unavailable, a structurally similar one can be used for semi-quantification) into an acyl-CoA-free matrix (e.g., extracted buffer).[13]

  • Data Processing: Integrate the peak areas for the target analyte and the internal standard (IS).

  • Calculation: Calculate the ratio of the analyte peak area to the IS peak area. Plot this ratio against the known concentrations of the standards to generate a linear regression curve.

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their area ratios from the calibration curve. The final concentration should be normalized to the initial tissue weight (e.g., pmol/mg tissue).

  • Self-Validation: A valid run should demonstrate a stable retention time, a symmetrical peak shape, and a signal-to-noise ratio >10 for the lowest calibration point. The recovery of the internal standard should be consistent across all samples.

References

Application Notes and Protocols for In Vitro Assays of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are metabolized primarily through the peroxisomal β-oxidation pathway.[1][2] This metabolic process is crucial for maintaining lipid homeostasis, and its dysregulation is associated with several severe metabolic disorders. The substrate, 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA, is a key intermediate in the peroxisomal β-oxidation of the corresponding C24:5 polyunsaturated fatty acid. The enzymatic activity acting upon this substrate is that of 3-ketoacyl-CoA thiolase (also known as 3-oxoacyl-CoA thiolase), which catalyzes the final step in each cycle of β-oxidation.[3][4]

This guide provides detailed application notes and protocols for robust in vitro assays to measure the activity of 3-ketoacyl-CoA thiolase using this compound. Given the commercial unavailability of this specific 3-oxoacyl-CoA, a significant focus of this document is a detailed protocol for its enzymatic synthesis from its precursor fatty acid. The subsequent assay protocols are designed for researchers in basic science and drug development to investigate the function of peroxisomal β-oxidation enzymes and to screen for potential modulators of their activity.

Metabolic Pathway Context

The breakdown of this compound is a critical step in the peroxisomal β-oxidation spiral. The following diagram illustrates the position of 3-ketoacyl-CoA thiolase in this pathway.

Peroxisomal_Beta_Oxidation cluster_0 Peroxisomal β-Oxidation Cycle AcylCoA all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA EnoylCoA trans-2-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Oxidase HydroxyacylCoA 3-Hydroxy-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase OxoacylCoA This compound HydroxyacylCoA->OxoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA Docosatetraenoyl-CoA OxoacylCoA->ShortenedAcylCoA 3-Ketoacyl-CoA Thiolase AcetylCoA Acetyl-CoA OxoacylCoA->AcetylCoA 3-Ketoacyl-CoA Thiolase

Caption: Peroxisomal β-oxidation of a C24:5 fatty acyl-CoA.

Enzymatic Synthesis of this compound

The direct chemical synthesis of this polyunsaturated 3-oxoacyl-CoA is complex. Therefore, an enzymatic approach starting from the commercially available fatty acid is recommended. This can be performed as a bulk synthesis for purification or as an in-situ generation immediately prior to the thiolase assay.

Principle: A three-step enzymatic cascade converts the free fatty acid into the desired 3-oxoacyl-CoA substrate.

  • Activation: all-cis-6,9,12,15,18-Tetracosapentaenoic acid is converted to its CoA ester by a very-long-chain acyl-CoA synthetase (ACSVL).

  • Hydration: The resulting acyl-CoA is hydrated by enoyl-CoA hydratase.

  • Dehydrogenation: The 3-hydroxyacyl-CoA is then oxidized to 3-oxoacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase (HADH).

Materials:

  • all-cis-6,9,12,15,18-Tetracosapentaenoic acid (commercially available)

  • Recombinant very-long-chain acyl-CoA synthetase (ACSVL)

  • Recombinant enoyl-CoA hydratase

  • Recombinant 3-hydroxyacyl-CoA dehydrogenase (HADH)[1][2]

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • NAD⁺

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

Protocol for Bulk Synthesis:

  • Prepare a reaction mixture containing 100 µM all-cis-6,9,12,15,18-Tetracosapentaenoic acid, 200 µM CoA, 500 µM ATP, 1 mM MgCl₂, and 500 µM NAD⁺ in Reaction Buffer.

  • Add purified recombinant ACSVL, enoyl-CoA hydratase, and HADH to the reaction mixture. The optimal enzyme concentrations should be determined empirically.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the formation of the 3-oxoacyl-CoA product by LC-MS.

  • Once the reaction is complete, the product can be purified using solid-phase extraction or reversed-phase HPLC.

  • Determine the concentration of the purified product spectrophotometrically using the molar extinction coefficient of the CoA thioester bond.

Application Note 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay relies on the detection of the free Coenzyme A (CoA) released during the thiolytic cleavage of the 3-oxoacyl-CoA substrate. The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring the absorbance at 412 nm.

Spectrophotometric_Assay cluster_1 Assay Workflow Substrate 3-Oxoacyl-CoA Products Shortened Acyl-CoA + Acetyl-CoA + CoA-SH Substrate->Products Enzyme Reaction Enzyme 3-Ketoacyl-CoA Thiolase TNB TNB (yellow) Products->TNB Reaction with DTNB DTNB DTNB (colorless) Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer Detection

Caption: Workflow of the DTNB-based spectrophotometric assay.

Materials:

  • Enzyme source (e.g., purified recombinant 3-ketoacyl-CoA thiolase, peroxisome-enriched subcellular fraction, or tissue homogenate)

  • Synthesized this compound substrate

  • DTNB solution: 10 mM in 100 mM potassium phosphate buffer, pH 7.4

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 1 mM EDTA

Protocol:

  • Prepare the assay mixture in a 96-well plate or a cuvette. For a 200 µL final volume, add:

    • 160 µL of Assay Buffer

    • 10 µL of 10 mM DTNB solution (final concentration 0.5 mM)

    • 10 µL of enzyme solution (the amount should be optimized to ensure a linear reaction rate)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of a 1 mM solution of the 3-oxoacyl-CoA substrate (final concentration 100 µM).

  • Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer. Record readings every 30 seconds for 10-15 minutes.

Data Analysis:

  • Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mg) = (ΔAbs/min) / (ε × l × [Protein])

    • Where:

      • ε (molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹

      • l (path length of the cuvette or well) in cm

      • [Protein] is the concentration of protein in the assay in mg/mL

ParameterValue
Wavelength412 nm
Molar Extinction Coefficient (ε) of TNB14,150 M⁻¹cm⁻¹
Assay Temperature37°C
Final DTNB Concentration0.5 mM
Final Substrate Concentration100 µM

Application Note 2: LC-MS/MS Assay for 3-Ketoacyl-CoA Thiolase Activity

This method offers higher sensitivity and specificity by directly measuring the formation of the reaction products: the shortened acyl-CoA and acetyl-CoA. This is particularly useful for complex biological samples or when screening for inhibitors.[5][6]

LCMS_Assay cluster_2 Assay Workflow Reaction Enzymatic Reaction Quenching Quench Reaction (e.g., acid/cold solvent) Reaction->Quenching Extraction Solid Phase Extraction (SPE) Quenching->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Mass Spectrometry (MS/MS) Detection LC->MS

Caption: Workflow of the LC-MS/MS-based assay.

Materials:

  • Enzyme source

  • Synthesized this compound substrate

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 1 mM EDTA

  • Quenching Solution: 10% trichloroacetic acid or cold acetonitrile

  • Internal Standards (e.g., ¹³C-labeled acetyl-CoA)

  • LC-MS/MS system equipped with a C18 reversed-phase column

Protocol:

  • Set up the enzymatic reaction as described for the spectrophotometric assay, but without DTNB.

  • Incubate at 37°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding an equal volume of Quenching Solution.

  • Add internal standards.

  • Centrifuge the samples to pellet precipitated protein.

  • Transfer the supernatant for LC-MS/MS analysis. A solid-phase extraction step may be necessary to concentrate the analytes and remove interfering substances.

  • Analyze the samples by LC-MS/MS, monitoring the specific mass transitions for the shortened acyl-CoA and acetyl-CoA.

LC-MS/MS Parameters:

ParameterSuggested Conditions
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of acyl-CoAs
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined for the specific shortened acyl-CoA and acetyl-CoA

Data Analysis:

  • Quantify the peak areas of the product analytes and internal standards.

  • Generate a standard curve using known concentrations of the shortened acyl-CoA and acetyl-CoA.

  • Calculate the amount of product formed and determine the enzyme activity (e.g., in pmol/min/mg protein).

Troubleshooting

IssuePossible CauseSolution
No or low activity (Spectrophotometric assay) Inactive enzymeUse fresh enzyme preparation; check storage conditions.
Substrate degradationPrepare fresh substrate; store at -80°C.
High background absorbanceEnsure DTNB solution is fresh; check for reducing agents in the sample.
High background (LC-MS/MS assay) Matrix effectsOptimize sample preparation (e.g., SPE); use a more specific internal standard.
ContaminationUse high-purity solvents and reagents.
Poor peak shape (LC-MS/MS assay) Inappropriate LC conditionsOptimize mobile phase and gradient.
Column degradationReplace the LC column.

References

using stable isotopes to trace 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Tracing Very-Long-Chain Fatty Acid Metabolism: A Focus on 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA using Stable Isotope Labeling and Mass Spectrometry

Introduction: Illuminating Peroxisomal Dynamics

The metabolism of very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, is a critical process primarily compartmentalized within the peroxisome.[1][2] Dysregulation of VLCFA metabolism is implicated in severe inherited neurological disorders such as X-linked adrenoleukodystrophy (X-ALD), highlighting the importance of understanding these pathways.[3] One key metabolic hub involves the synthesis and retroconversion of docosahexaenoic acid (DHA, 22:6n-3), an essential fatty acid for neural and retinal function. This process involves the elongation of precursors in the endoplasmic reticulum to 24-carbon intermediates, followed by a cycle of peroxisomal β-oxidation to yield the final C22 product.[4][5]

This compound is a pivotal, yet transient, intermediate in this pathway, representing the product of the second enzymatic step in a β-oxidation cycle of its C24:5 precursor. Studying the flux through this specific point provides a dynamic window into the efficiency of peroxisomal function. Conventional lipidomics offers a static snapshot of metabolite abundance; however, to truly understand the kinetics of synthesis, degradation, and flux, stable isotope tracing is indispensable.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute experiments using stable isotope-labeled precursors to trace the metabolic fate of VLCFAs through the formation of this compound. We detail the underlying rationale, experimental design, step-by-step protocols for cell-based assays, and the principles of data analysis using liquid chromatography-mass spectrometry (LC-MS/MS).

Section 1: The Scientific Rationale

The Central Role of Peroxisomal β-Oxidation

Unlike the mitochondria, which handle the bulk of medium- and long-chain fatty acid oxidation, peroxisomes are exclusively equipped to initiate the breakdown of VLCFAs.[8] This is due to the presence of specific very-long-chain acyl-CoA synthetases and the initial FAD-dependent acyl-CoA oxidase, which donates electrons directly to molecular oxygen, producing H₂O₂.[8] A single cycle of β-oxidation involves four key steps:

  • Oxidation: Catalyzed by Acyl-CoA Oxidase (ACOX), introducing a double bond.

  • Hydration & Dehydrogenation: Catalyzed by a multi-functional enzyme (e.g., HSD17B4), which adds a hydroxyl group and then oxidizes it to a ketone. This step forms the 3-oxoacyl-CoA intermediate.

  • Thiolysis: Catalyzed by a thiolase (e.g., ACAA1), which cleaves the 3-oxoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA shortened by two carbons.

Tracing the appearance and disappearance of the 3-oxo intermediate provides a direct measure of the flux through the second and third steps of this critical pathway.

Principles of Stable Isotope-Resolved Metabolomics

The core principle of this technique is to introduce a non-radioactive, heavy isotope-labeled precursor into a biological system.[] The labeled atoms are incorporated into downstream metabolites during metabolic processes. By using high-resolution mass spectrometry, we can distinguish between the unlabeled (endogenous) and the labeled (newly synthesized) forms of a metabolite based on their mass difference. This allows for the direct measurement of metabolic rates, pathway contributions, and substrate fate.[6][10]

Why use this method?

  • Dynamic Information: It measures rates of synthesis and turnover, providing a functional readout of a pathway, which is often more informative than static concentration measurements.[7]

  • Specificity: It confirms metabolic pathways by demonstrating a direct precursor-product relationship.

  • Quantitative Flux Analysis: With appropriate modeling, the data can be used to calculate the absolute rate of metabolite production.[6]

Section 2: Experimental Design & Strategy

A successful tracing experiment begins with a robust and logical design. The choice of tracer, labeling duration, and analytical strategy are paramount.

Selecting the Isotopic Tracer

To trace the metabolism of this compound, one must label its precursor fatty acid. The most logical choice is a uniformly labeled C24:5 fatty acid, but this is often not commercially available and requires complex custom synthesis.[11] A more practical and scientifically sound approach is to provide a labeled, upstream precursor that cells will naturally elongate.

  • Recommended Precursor: Uniformly ¹³C-labeled Eicosapentaenoic Acid (U-¹³C₂₀-EPA, 20:5n-3) . Cells will elongate this to U-¹³C₂₂-22:5n-3 and then to U-¹³C₂₄-24:5n-3 in the endoplasmic reticulum. This newly synthesized U-¹³C₂₄-24:5n-3 acyl-CoA then enters the peroxisome for retroconversion, where it is metabolized into the labeled 3-oxo intermediate of interest.

  • Rationale: Using a uniformly labeled precursor ensures that all carbons in the resulting acyl-CoA are heavy, creating a large and unambiguous mass shift that is easily resolved by mass spectrometry. This avoids ambiguity from partial labeling and simplifies data analysis.

Overall Experimental Workflow

The process involves introducing the labeled precursor to a cell culture system, harvesting cells at specific time points, extracting the acyl-CoA metabolite fraction, and analyzing the extracts by LC-MS/MS.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Interpretation A 1. Seed Adherent Cells (e.g., HepG2, Fibroblasts) B 2. Prepare Labeling Medium (U-¹³C-EPA complexed with BSA) A->B C 3. Incubate for Time Course (e.g., 0, 4, 8, 12, 24h) B->C D 4. Harvest & Quench Metabolism (Ice-cold PBS wash) C->D E 5. Extract Acyl-CoAs (Acidified organic solvent) D->E F 6. Dry & Reconstitute E->F G 7. LC-MS/MS Analysis (MRM or PRM mode) F->G H 8. Identify Labeled Isotopologues (Based on predicted m/z) G->H I 9. Quantify Isotopic Enrichment & Calculate Flux H->I

Caption: Overall workflow for stable isotope tracing of VLCFA metabolism.

Section 3: Detailed Protocols

These protocols are designed for adherent mammalian cell cultures (e.g., human fibroblasts, HepG2 cells) but can be adapted for other systems.

Protocol 1: Stable Isotope Labeling of Adherent Cells[11]

Materials:

  • Adherent cells of interest (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • U-¹³C₂₀-Eicosapentaenoic Acid (EPA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile 6-well or 12-well culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24-48 hours.

    • Rationale: A healthy, sub-confluent monolayer ensures consistent metabolic activity and avoids artifacts from contact inhibition or nutrient depletion.

  • Preparation of Labeling Medium (500 µM EPA, 10:1 BSA molar ratio): a. In a sterile tube, dissolve U-¹³C₂₀-EPA in a small volume of ethanol. b. In a separate sterile tube, prepare a 5 mM solution of fatty acid-free BSA in serum-free medium. c. Slowly add the EPA solution to the BSA solution while gently vortexing. This allows the fatty acid to complex with the albumin. d. Incubate at 37°C for 30 minutes to ensure complete complexation. e. Dilute this stock solution into complete culture medium to achieve the final desired concentration (e.g., 50 µM).

    • Rationale: BSA is required to solubilize the long-chain fatty acid in the aqueous culture medium and facilitate its uptake by cells, mimicking physiological transport.

  • Labeling: a. Aspirate the standard culture medium from the cells and wash once gently with sterile PBS. b. Add the prepared ¹³C-labeling medium to the cells. c. Incubate the cells for the desired time points (e.g., a time course of 0, 4, 8, 12, and 24 hours).

    • Expert Tip: A time-course experiment is crucial to capture the dynamic incorporation of the label into the metabolite pool. A "0-hour" time point serves as a negative control.

Protocol 2: Extraction of Acyl-CoA Thioesters[13][14]

Materials:

  • Ice-cold PBS

  • Extraction Solvent: 2:1:0.1 (v/v/v) Isopropanol:Acetonitrile:Acetic Acid

  • 1 M Acetic Acid

  • Nitrogen gas stream for evaporation

  • Microcentrifuge

Procedure:

  • Harvesting: Place the cell culture plate on ice to halt metabolic activity. Aspirate the labeling medium.

  • Washing: Quickly wash the cells twice with ice-cold PBS. It is critical to perform this step quickly and keep the plate on ice to prevent metabolite degradation.

  • Lysis and Extraction: a. Add 500 µL of ice-cold Extraction Solvent to each well (for a 6-well plate). b. Scrape the cells thoroughly with a cell scraper and transfer the cell lysate to a microcentrifuge tube.

    • Rationale: The acidified organic solvent mixture simultaneously precipitates proteins, disrupts membranes, and solubilizes the amphipathic acyl-CoA molecules while stabilizing them.

  • Phase Separation & Collection: a. Add 250 µL of 1 M Acetic Acid to the tube. b. Vortex vigorously for 1 minute, then centrifuge at 16,000 x g for 10 minutes at 4°C. c. Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube. Avoid disturbing the protein pellet.

  • Drying and Reconstitution: a. Dry the supernatant under a gentle stream of nitrogen gas. Do not over-dry. b. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 µL of 50% methanol with 0.1% formic acid).

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[12][13]

LC Method:

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (70:30) with 0.1% formic acid.

  • Gradient: A linear gradient from ~5% B to 95% B over 15-20 minutes.

    • Rationale: A shallow gradient is necessary to achieve chromatographic separation of the structurally similar acyl-CoA species.[12] Ammonium acetate is used as an ion-pairing agent to improve peak shape.

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or Parallel Reaction Monitoring (PRM) on high-resolution instruments.

  • Key Fragmentation: Acyl-CoAs exhibit a characteristic fragmentation pattern. The most reliable transitions to monitor are:

    • The neutral loss of the 507 Da phosphoadenosine diphosphate moiety ([M+H]⁺ → [M+H-507]⁺).[14][15]

    • The formation of the m/z 428.0365 fragment ion.[13]

  • Expert Tip: Optimize collision energy for each specific acyl-CoA transition using authentic standards if available to maximize sensitivity.

Section 4: Data Analysis and Interpretation

Identifying Labeled Metabolites

The key to the analysis is calculating the expected mass-to-charge ratio (m/z) for the unlabeled (M+0) and fully labeled (M+24) versions of the target molecule and its precursors.

MetaboliteAbbreviationFormula (Acyl Chain)Unlabeled Mass (Acyl-CoA, [M+H]⁺)Labeled Mass (U-¹³C₂₄, [M+H]⁺)Mass Shift
Tetracosapentaenoyl-CoA (precursor)C24:5-CoAC₂₄H₃₅O1118.521142.52+24
3-oxo-Tetracosapentaenoyl-CoA (target) 3-oxo-C24:5-CoAC₂₄H₃₃O₂1132.501156.50+24
Docosatetraenoyl-CoA (product)C22:4-CoAC₂₂H₃₃O1090.491112.49+22

Note: Masses are monoisotopic and calculated for the protonated molecule. The exact m/z will depend on the full elemental composition.

The Metabolic Pathway and Isotope Tracing

The labeled U-¹³C₂₀-EPA is elongated and then enters the peroxisome for retroconversion. The diagram below illustrates the flow of the ¹³C atoms through the key steps of one β-oxidation cycle.

G Peroxisomal β-Oxidation Cycle C24_5_CoA U-¹³C₂₄-24:5-CoA (from ER elongation) Enoyl_CoA U-¹³C₂₄-trans-2-24:5-CoA C24_5_CoA->Enoyl_CoA ACOX1 (Oxidation) Hydroxyacyl_CoA U-¹³C₂₄-3-hydroxy-24:5-CoA Enoyl_CoA->Hydroxyacyl_CoA HSD17B4 (Hydration) Oxoacyl_CoA U-¹³C₂₄-3-oxo-24:5-CoA (Target Metabolite) Hydroxyacyl_CoA->Oxoacyl_CoA HSD17B4 (Dehydrogenation) C22_4_CoA U-¹³C₂₂-22:4-CoA (Product) Oxoacyl_CoA->C22_4_CoA ACAA1 (Thiolysis) Acetyl_CoA ¹³C₂-Acetyl-CoA (Product) Oxoacyl_CoA->Acetyl_CoA ACAA1 (Thiolysis)

Caption: Flow of ¹³C atoms through one cycle of peroxisomal β-oxidation.

Quantifying Isotopic Enrichment

After extracting ion chromatograms for both the unlabeled (M+0) and labeled (e.g., M+24) versions of 3-oxo-C24:5-CoA, the fractional enrichment can be calculated.

Fractional Enrichment (%) = [Area(Labeled) / (Area(Labeled) + Area(Unlabeled))] x 100

Plotting the fractional enrichment over the time course of the experiment reveals the rate of synthesis and turnover of the metabolite pool. A rapid increase indicates high metabolic flux through the pathway. This data can be used to compare metabolic rates between different experimental conditions (e.g., control vs. drug-treated cells).

References

Application Notes & Protocols: Investigating Peroxisomal Lipid Metabolism Using Cell Culture Models for 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The study of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is critical for understanding cellular lipid homeostasis and the pathology of metabolic disorders. 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA is a key intermediate in the peroxisomal β-oxidation of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid (C24:5n-6), a vital process for maintaining lipid balance. Dysregulation of this pathway is implicated in severe peroxisomal disorders.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the selection of appropriate cell culture models and robust experimental protocols to investigate the metabolism and function of this specific 3-oxoacyl-CoA intermediate. We will explore the rationale behind model selection, provide step-by-step methodologies for substrate delivery and analysis, and offer insights into data interpretation, grounded in established scientific principles.

Scientific Foundation: The Central Role of Peroxisomes in VLC-PUFA Metabolism

Unlike short-, medium-, and long-chain fatty acids which are primarily catabolized in the mitochondria, very-long-chain fatty acids (VLCFAs; C22 or longer) undergo their initial cycles of β-oxidation within peroxisomes.[2][3] This compartmentalization is a critical aspect of cellular lipid metabolism. The precursor to our target molecule, (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid, is a VLC-PUFA that must be chain-shortened in the peroxisome before its products can be further metabolized in the mitochondria.

The peroxisomal β-oxidation spiral involves a sequence of four enzymatic reactions. This compound is the product of the second step and the substrate for the third, making its concentration a direct indicator of the flux and potential bottlenecks within this pathway. Accumulation of this intermediate can signify a deficiency in the downstream enzyme, 3-oxoacyl-CoA thiolase, or a broader peroxisomal biogenesis disorder (PBD).[4][5]

Peroxisomal_Beta_Oxidation cluster_0 Peroxisomal Lumen Precursor (6Z,9Z,12,15,18)-Tetracosapentaenoyl-CoA Step1 Acyl-CoA Oxidase 1 (ACOX1) Precursor->Step1 Intermediate1 trans-2-all-cis-6,9,12,15,18- Tetracosahydropentaenoyl-CoA Step1->Intermediate1 Step2 D-Bifunctional Protein (DBP) (Hydratase activity) Intermediate1->Step2 TargetMolecule 3-oxo-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Step2->TargetMolecule Step3 3-Oxoacyl-CoA Thiolase (ACAA1) TargetMolecule->Step3 Product1 Docosapentaenoyl-CoA (C22:5) Step3->Product1 Chain-shortened Product2 Acetyl-CoA Step3->Product2 Released Mito To Mitochondria for complete oxidation Product1->Mito Product2->Mito Experimental_Workflow cluster_analysis Parallel Analysis Pathways start Select Cell Model (e.g., HepG2, Fibroblasts) culture Protocol 1: Cell Culture & Substrate Loading (C24:5-BSA Complex) start->culture harvest Cell Harvest & Quenching culture->harvest extraction Protocol 2: Acyl-CoA Metabolite Extraction harvest->extraction functional_assay Protocol 3: Functional Assay (Stable Isotope Tracing) harvest->functional_assay lcms LC-MS/MS Analysis (Quantify 3-oxo-acyl-CoA) extraction->lcms data Data Interpretation (Compare WT vs. Disease/Knockout) lcms->data gcms GC-MS or LC-MS Analysis (Measure Product Formation) functional_assay->gcms gcms->data

References

Revolutionizing Metabolic Research: A Guide to Animal Models for Investigating 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA Function

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of animal models to investigate the function of 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA. This pivotal intermediate in peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is increasingly implicated in a range of physiological and pathological processes, particularly in tissues with high lipid metabolism, such as the brain and retina. This guide offers a strategic framework for selecting, generating, and analyzing animal models to elucidate the precise roles of this molecule and its metabolic pathway.

Introduction: The Significance of this compound

This compound is a transient but crucial metabolic intermediate in the peroxisomal β-oxidation of tetracosapentaenoic acid (24:5n-3), a very-long-chain fatty acid. Peroxisomal β-oxidation is distinct from its mitochondrial counterpart and is essential for the breakdown of substrates that are poorly handled by mitochondria, including VLC-PUFAs, branched-chain fatty acids, and dicarboxylic acids.[1][2] The accumulation of these fatty acids due to dysfunctional peroxisomal β-oxidation is a hallmark of severe inherited metabolic disorders known as peroxisomal biogenesis disorders (PBDs) and single-enzyme deficiencies, which often present with severe neurological symptoms.[3][4]

The metabolism of VLC-PUFAs is particularly critical in the central nervous system and the retina, where they are integral components of cell membranes and precursors for bioactive lipid mediators.[5] Therefore, understanding the function of intermediates like this compound is paramount for unraveling the pathophysiology of neurodegenerative and retinal diseases.

The Peroxisomal β-Oxidation Pathway: A Molecular Roadmap

The breakdown of tetracosapentaenoyl-CoA to yield acetyl-CoA and a shortened acyl-CoA involves a sequence of four enzymatic reactions. This compound is the substrate for the final step in this spiral.

Peroxisomal_Beta_Oxidation cluster_0 Peroxisomal Matrix Tetracosapentaenoyl_CoA all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Enoyl_CoA trans-2,all-cis-6,9,12,15,18- Tetracosahexaenoyl-CoA Tetracosapentaenoyl_CoA->Enoyl_CoA ACOX1 (Acyl-CoA Oxidase 1) Hydroxyacyl_CoA 3(S)-hydroxy-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA HSD17B4 (D-bifunctional protein) - Hydratase domain Oxoacyl_CoA 3-oxo-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA HSD17B4 (D-bifunctional protein) - Dehydrogenase domain Docosatetraenoyl_CoA (7Z,10Z,13Z,16Z)- Docosatetraenoyl-CoA Oxoacyl_CoA->Docosatetraenoyl_CoA ACAA1 (3-ketoacyl-CoA thiolase) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA ACAA1 (3-ketoacyl-CoA thiolase)

Figure 1: The peroxisomal β-oxidation pathway for all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA.

Animal Model Selection and Generation: A Strategic Approach

The choice of an appropriate animal model is critical for investigating the function of this compound. Given that this molecule is an intermediate, its direct functional study is challenging. Therefore, a logical approach is to modulate the enzymes that produce or consume it. This can be achieved through the generation of knockout mouse models for the genes encoding the key enzymes of peroxisomal β-oxidation.

Key Gene Targets for Knockout Models
GeneEncoded ProteinFunction in PathwayExpected Phenotype in Knockout
Acox1 Acyl-CoA Oxidase 1Catalyzes the first, rate-limiting step.Accumulation of VLCFAs, neuroinflammation, retinal dysfunction.[6][7]
Hsd17b4 D-bifunctional protein (MFP-2)Catalyzes the second and third steps.Severe neurological deficits, cerebellar atrophy, motor dysfunction.[8][9]
Acaa1 3-ketoacyl-CoA ThiolaseCatalyzes the final thiolytic cleavage.Potential for altered lipid metabolism and may impact cell differentiation.[10][11]
Generation of Conditional Knockout Mice

Global knockout of genes essential for peroxisomal β-oxidation can lead to embryonic or early postnatal lethality, hindering the study of their function in adult tissues. Therefore, the generation of conditional knockout (cKO) mice using the Cre-loxP system is highly recommended.[7] This allows for tissue-specific and/or inducible gene deletion, providing precise control over the timing and location of the genetic modification.

This protocol outlines a streamlined approach to generate a "floxed" allele, where loxP sites flank a critical exon of the target gene (Acox1, Hsd17b4, or Acaa1).

Materials:

  • Cas9 protein or mRNA

  • Two single-guide RNAs (sgRNAs) targeting the introns flanking the desired exon

  • A single-stranded oligodeoxynucleotide (ssODN) donor template containing the loxP sites and homology arms

  • Fertilized mouse zygotes (e.g., from C57BL/6J strain)

  • Microinjection and embryo transfer equipment

  • Pseudopregnant recipient female mice

Procedure:

  • Design and Synthesis:

    • Design two gRNAs that target intronic regions flanking the critical exon(s) of the gene of interest.

    • Synthesize a single-stranded oligodeoxynucleotide (ssODN) of approximately 200-400 nucleotides. This ssODN will serve as the repair template and should contain the two loxP sites inserted into the introns, flanked by homology arms of 50-100 nucleotides that match the genomic sequence.[12]

  • Preparation of Microinjection Mix:

    • Prepare a microinjection buffer containing Cas9 protein/mRNA, the two sgRNAs, and the ssODN donor template.

  • Zygote Microinjection:

    • Collect fertilized zygotes from superovulated female mice.

    • Perform pronuclear microinjection of the CRISPR/Cas9 mix into the zygotes.[12]

  • Embryo Transfer:

    • Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.[12]

  • Screening of Founder Mice (F0):

    • Pups are typically born 19-21 days after transfer.

    • At weaning (3-4 weeks), collect tail biopsies for DNA extraction and genotyping.

    • Use PCR with primers flanking the targeted region to identify founder mice carrying the floxed allele.

  • Establishment of the Floxed Mouse Line:

    • Breed the identified founder mice with wild-type mice to establish a stable germline-transmitted floxed mouse line (e.g., Acox1fl/+).

  • Generation of Homozygous Floxed and Conditional Knockout Mice:

    • Intercross heterozygous floxed mice to obtain homozygous floxed mice (e.g., Acox1fl/fl).

    • Cross the homozygous floxed mice with a tissue-specific Cre-driver mouse line (e.g., Nestin-Cre for neuronal-specific knockout or a tamoxifen-inducible Cre line for temporal control) to generate the conditional knockout mice.[12]

Figure 2: Workflow for generating a conditional knockout mouse model.

Phenotypic Analysis: Unveiling the Functional Consequences

A comprehensive phenotypic analysis of the generated knockout mice is essential to understand the functional consequences of disrupting the peroxisomal β-oxidation pathway and, by extension, the role of this compound.

Neurological and Behavioral Phenotyping

Given the high expression and importance of peroxisomal β-oxidation in the brain, a thorough neurological and behavioral assessment is crucial.

  • Motor Function: Assess motor coordination and balance using tests such as the rotarod and beam walking tests.[13] Gait analysis can also reveal subtle ataxic phenotypes.[14]

  • Cognitive Function: Evaluate learning and memory using paradigms like the Morris water maze or contextual fear conditioning.

  • Histological Analysis: Perform immunohistochemistry on brain sections to examine neuronal loss (e.g., in the cerebellum), demyelination, and gliosis (astrogliosis and microgliosis).[14]

Retinal Phenotyping

The retina is another key site of VLC-PUFA metabolism, and defects in peroxisomal β-oxidation can lead to retinal degeneration.

ERG is a non-invasive technique that measures the electrical responses of the various cell types in the retina to a light stimulus.[3]

Materials:

  • ERG recording system with a Ganzfeld dome

  • Anesthesia (e.g., ketamine/xylazine)

  • Mydriatic eye drops (e.g., tropicamide)

  • Corneal electrodes

  • Reference and ground electrodes

  • Heating pad

Procedure:

  • Dark Adaptation: Dark-adapt the mice overnight to maximize rod sensitivity.[15]

  • Anesthesia and Pupil Dilation: Anesthetize the mouse and place it on a heated platform to maintain body temperature. Apply a mydriatic agent to dilate the pupils.[15]

  • Electrode Placement: Place the ground electrode subcutaneously in the tail and the reference electrode between the eyes. Place the active corneal electrodes on the corneas, ensuring good contact with a lubricating gel.[3]

  • Scotopic ERG (Rod-driven responses):

    • In complete darkness, present single flashes of increasing light intensity.

    • Record the a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells).

  • Photopic ERG (Cone-driven responses):

    • Light-adapt the mouse for approximately 10 minutes to suppress the rod response.

    • Present single flashes of light against a constant background light.

    • Record the cone-driven a- and b-waves.[3]

  • Data Analysis: Analyze the amplitudes and implicit times of the a- and b-waves to assess the function of photoreceptors and inner retinal neurons.

In Vitro Cellular Assays

Primary neuronal cultures from knockout mice can provide a controlled environment to study cell-autonomous effects.

Materials:

  • Neonatal pups (P0-P3) from the knockout mouse line

  • Dissection medium (e.g., Hibernate-A)

  • Enzymatic dissociation solution (e.g., papain or trypsin)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • Poly-D-lysine coated culture plates or coverslips

Procedure:

  • Dissection: Euthanize neonatal pups and dissect the desired brain region (e.g., cortex or hippocampus) in cold dissection medium.[16]

  • Enzymatic Digestion: Incubate the tissue in the enzymatic dissociation solution to break down the extracellular matrix.[17]

  • Mechanical Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating: Plate the dissociated neurons onto poly-D-lysine coated surfaces in pre-warmed neuronal culture medium.[18]

  • Culture and Analysis: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. The cultured neurons can be used for various downstream applications, including immunocytochemistry, calcium imaging, and electrophysiology.

Metabolite Analysis: Quantifying the Molecular Changes

Directly measuring the levels of this compound and other related metabolites is crucial for confirming the biochemical consequences of the genetic modifications and for understanding the metabolic flux through the peroxisomal β-oxidation pathway.

Acyl-CoA Extraction and Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[10]

Materials:

  • Freeze-clamping tongs pre-chilled in liquid nitrogen

  • Homogenizer

  • Cold extraction solvent (e.g., 2:1 chloroform:methanol)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Tissue Collection and Quenching: Immediately after euthanasia, clamp-freeze the tissue of interest (e.g., brain, retina, liver) in liquid nitrogen to halt metabolic activity.[19]

  • Homogenization: Homogenize the frozen tissue in the cold extraction solvent containing internal standards.

  • Phase Separation: Add water to induce phase separation. The acyl-CoAs will be in the upper aqueous-organic phase.[20]

  • Extraction and Drying: Collect the upper phase and dry it under a stream of nitrogen.

  • Reconstitution and LC-MS/MS Analysis: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

    • Chromatography: Use a C18 reversed-phase column with a gradient of ammonium acetate and acetonitrile to separate the acyl-CoA species.[10][21]

    • Mass Spectrometry: Employ multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]⁺ of the specific acyl-CoA, and a common product ion resulting from the neutral loss of 507 Da (the adenosine diphosphate portion) can be used for detection.[21]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-oxo-tetracosapentaenoyl-CoA[To be determined empirically][Precursor - 507.1]
Tetracosapentaenoyl-CoA[To be determined empirically][Precursor - 507.1]
Internal Standard[Known m/z][Known m/z]
Metabolic Flux Analysis using Stable Isotopes

To dynamically trace the flow of metabolites through the peroxisomal β-oxidation pathway, stable isotope labeling can be employed.[16] By providing cells or animals with a labeled precursor (e.g., ¹³C-labeled tetracosapentaenoic acid), the incorporation of the label into downstream intermediates, including this compound, can be monitored by mass spectrometry. This powerful technique provides a quantitative measure of pathway activity.[17][22]

Conclusion and Future Directions

The study of this compound and its role in peroxisomal β-oxidation is a rapidly evolving field with significant implications for human health. The strategic use of genetically engineered animal models, coupled with advanced analytical techniques, provides a powerful platform to dissect the function of this metabolic pathway in unprecedented detail. The protocols and strategies outlined in this guide offer a robust framework for researchers to investigate the physiological and pathological roles of this intriguing molecule, paving the way for the development of novel therapeutic interventions for a range of metabolic and neurodegenerative diseases. Future research should focus on elucidating the potential signaling roles of 3-oxo-acyl-CoAs beyond their metabolic function and on developing more specific analytical methods for their in vivo detection.

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-oxo-polyunsaturated Acyl-CoAs in Metabolism

3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA is a complex, polyunsaturated, long-chain acyl-coenzyme A (CoA) molecule. As an intermediate in fatty acid metabolism, its accurate identification and quantification are paramount for deciphering intricate cellular processes and for the development of novel therapeutics targeting metabolic disorders. The presence of a 3-oxo functional group and multiple cis-double bonds within its structure presents unique challenges and opportunities for its characterization by mass spectrometry. This guide provides a comprehensive, in-depth protocol for the analysis of this specific acyl-CoA, from sample preparation to data interpretation, with a focus on scientific integrity and practical application.

Understanding the Fragmentation Behavior of this compound

The key to the successful mass spectrometric analysis of any molecule lies in a thorough understanding of its fragmentation pattern. For this compound, the fragmentation in positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) is predicted to be dominated by two main events related to the CoA moiety, with additional characteristic fragmentation of the acyl chain.

  • Neutral Loss of the 3'-Phosphoadenosine Diphosphate Moiety: This is a hallmark fragmentation for all acyl-CoAs, resulting in a neutral loss of 507.3 Da. This highly specific and abundant fragmentation is the basis for sensitive and selective detection using neutral loss scans or multiple reaction monitoring (MRM).[1]

  • Formation of the Coenzyme A Moiety Fragment: Another characteristic fragment ion is observed at an m/z of approximately 428. This corresponds to the pantetheine-3'-phosphoadenosine portion of the CoA molecule.[1][2]

  • Fragmentation of the Acyl Chain: The 3-oxo group and the five cis-double bonds will influence the fragmentation of the acyl chain. Cleavages adjacent to the carbonyl group of the 3-oxo function are expected. Additionally, charge-remote fragmentation along the polyunsaturated chain can occur, providing structural information about the location of the double bonds.

A summary of the predicted quantitative data for this compound is presented in the table below.

DescriptionMolecular FormulaExact Mass (Da)Predicted [M+H]⁺ (m/z)Key Fragment Ions ([M+H]⁺) (m/z)
This compoundC₄₅H₆₈N₇O₁₈P₃S1135.35591136.3637629.06 (Acyl moiety after neutral loss), 428.1 (CoA moiety)

Experimental Workflow for Acyl-CoA Analysis

The overall workflow for the analysis of this compound involves several critical steps, from sample preparation to data analysis. Each step is designed to ensure the integrity of the analyte and the reliability of the results.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Tissue/Cell Sample quench Metabolic Quenching (Liquid Nitrogen) sample->quench homogenize Homogenization (Cryogenic) quench->homogenize extract Solid Phase Extraction (SPE) homogenize->extract lc Reverse-Phase LC (C18 Column) extract->lc ms Tandem MS (Positive ESI) lc->ms raw_data Raw MS Data ms->raw_data processing Peak Picking & Integration raw_data->processing identification Compound Identification (MetaboAnalyst) processing->identification quantification Quantification identification->quantification

Figure 1: Overall workflow for the analysis of this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the extraction and analysis of this compound from biological samples.

Part 1: Sample Preparation and Extraction

A robust extraction method is critical for the analysis of acyl-CoAs due to their inherent instability.

  • Metabolic Quenching: Immediately freeze-clamp tissues in liquid nitrogen to halt all enzymatic activity. For cultured cells, aspirate the media and add an ice-cold extraction solution.

  • Homogenization: Homogenize frozen tissue samples on ice in an appropriate buffer. For cultured cells, scrape the cells in the presence of the ice-cold extraction solution.

  • Solid Phase Extraction (SPE):

    • Condition an SPE column (e.g., C18) with methanol.

    • Equilibrate the column with water.

    • Load the sample homogenate.

    • Wash the column with water to remove salts and other polar interferences.

    • Elute the acyl-CoAs with an appropriate organic solvent mixture (e.g., methanol or acetonitrile with a small percentage of ammonium hydroxide).

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water).

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to ensure separation from other lipid species.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Tandem mass spectrometry (MS/MS) using either a neutral loss scan of 507.3 Da for initial screening or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • Primary (for quantification): [M+H]⁺ (1136.4) → [M+H - 507.3]⁺ (629.1)

      • Secondary (for confirmation): [M+H]⁺ (1136.4) → 428.1

    • Collision Energy: Optimization of the collision energy is crucial to achieve the most abundant fragmentation of the precursor ion. This will be instrument-dependent but typically ranges from 20-40 eV.

Data Analysis Using MetaboAnalyst: A Practical Workflow

MetaboAnalyst is a powerful, web-based platform for the analysis of metabolomics data.[3][4] The following protocol outlines the steps for analyzing the acquired LC-MS/MS data to identify and quantify this compound.

1. Data Upload and Formatting:

  • Prepare your data in a format compatible with MetaboAnalyst. This is typically a comma-separated values (.csv) file with samples in rows and features (m/z values) in columns. The first column should contain the sample names, and the second column the experimental group.

  • Navigate to the MetaboAnalyst website and select the "Statistical Analysis" module.

  • Upload your .csv file and follow the on-screen instructions for data integrity checks.

2. Data Processing and Normalization:

  • Missing Value Imputation: Address any missing values in your dataset. MetaboAnalyst offers several methods for this, such as replacement with a small value or K-Nearest Neighbors (KNN) imputation.

  • Data Filtering: Remove variables that are unlikely to be of biological importance, such as those with very low variance.

  • Normalization: Normalize your data to account for variations in sample loading and instrument response. Common normalization methods include normalization by sum, by a reference feature, or quantile normalization.

3. Statistical Analysis:

  • Univariate Analysis: Perform t-tests or ANOVA to identify features that are significantly different between experimental groups.

  • Multivariate Analysis:

    • Principal Component Analysis (PCA): Use PCA for an unsupervised overview of the data to identify outliers and observe clustering patterns.

    • Partial Least Squares-Discriminant Analysis (PLS-DA): Employ PLS-DA for a supervised analysis to maximize the separation between predefined groups and identify the features responsible for this separation.

4. Compound Identification:

  • For the feature corresponding to the m/z of this compound (1136.4), verify its identity by confirming the presence of its characteristic fragment ions in the MS/MS spectra.

  • Utilize the "MS Peaks to Pathways" module in MetaboAnalyst to tentatively identify other related metabolites in your dataset.

The logical relationship for the data analysis workflow within MetaboAnalyst is depicted below.

metaboanalyst_workflow data_upload Data Upload (.csv) data_integrity Data Integrity Check data_upload->data_integrity data_processing Data Processing (Normalization, Filtering) data_integrity->data_processing stat_analysis Statistical Analysis (t-test, ANOVA, PCA, PLS-DA) data_processing->stat_analysis feature_identification Feature Identification (m/z 1136.4) stat_analysis->feature_identification biological_interpretation Biological Interpretation feature_identification->biological_interpretation

Figure 2: Data analysis workflow in MetaboAnalyst.

Conclusion: Ensuring Trustworthy and Reproducible Results

The analysis of complex lipids like this compound requires a meticulous and well-validated workflow. By combining a robust sample preparation protocol, optimized LC-MS/MS parameters, and a comprehensive data analysis strategy using accessible software like MetaboAnalyst, researchers can achieve reliable and reproducible quantification of this important metabolic intermediate. The causality behind each experimental choice, from the initial quenching of metabolic activity to the specific MRM transitions monitored, is grounded in the fundamental principles of analytical chemistry and mass spectrometry. This self-validating system, where the identification is confirmed by multiple lines of evidence (retention time, precursor mass, and specific fragment ions), ensures the highest level of scientific integrity.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the analysis of this very-long-chain polyunsaturated 3-oxoacyl-CoA.

Introduction to the Analyte

This compound is a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA, 22:6n-3), a critical omega-3 fatty acid. Its accurate quantification is vital for understanding the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and its dysregulation in various disease states. However, its unique structure, featuring a reactive β-keto group, a labile thioester linkage, and multiple cis-double bonds, presents significant analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the quantification of this compound, providing explanations and actionable solutions.

Sample Preparation and Extraction

Question 1: I am seeing low recovery of my analyte from tissue samples. What are the likely causes and how can I improve my extraction efficiency?

Answer: Low recovery is a frequent issue stemming from the amphipathic nature of long-chain acyl-CoAs and their susceptibility to degradation. Several factors could be at play:

  • Inadequate Cell Lysis and Homogenization: Incomplete disruption of tissues or cells will trap the analyte within the matrix.

    • Solution: Ensure rigorous homogenization on ice. For tough tissues, consider cryo-pulverization prior to extraction. The use of a glass homogenizer is often effective.[1]

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently partitioning the acyl-CoA from the complex biological matrix.

    • Solution: A common and effective method is a two-phase extraction. A modified Bligh-Dyer procedure using a methanolic aqueous phase can effectively harvest long-chain acyl-CoAs while removing complex lipids into the chloroform phase.[2] Alternatively, a mixture of acetonitrile and isopropanol followed by a phosphate buffer can yield high recoveries for a broad range of acyl-CoAs.[3]

  • Analyte Degradation during Extraction: The thioester bond is prone to hydrolysis, especially at non-neutral pH and elevated temperatures. The β-keto group can also increase the lability of the molecule.

    • Solution: Perform all extraction steps on ice or at 4°C. Use freshly prepared, cold solvents. Maintain a slightly acidic pH (around 4.0-5.0) during extraction to improve stability.[4]

  • Adsorption to Labware: Long-chain acyl-CoAs can adsorb to plastic surfaces.

    • Solution: Use polypropylene tubes that are low-binding or silanized glassware to minimize loss.

Question 2: My results are inconsistent between replicates. What could be causing this variability?

Answer: Inconsistent results often point to issues with sample handling, analyte stability, or the analytical methodology.

  • Analyte Instability: 3-oxoacyl-CoAs are chemically unstable. The presence of the β-keto group can facilitate keto-enol tautomerism, which may affect chromatographic behavior and ionization efficiency.[2][3][5][6][7] The polyunsaturated chain is also susceptible to oxidation.

    • Solution: Minimize sample handling time and keep samples cold. Work under an inert atmosphere (e.g., nitrogen or argon) if possible to reduce oxidation. Prepare samples immediately before analysis. For storage, snap-freeze extracts in liquid nitrogen and store at -80°C.

  • Inconsistent Matrix Effects: Biological matrices are complex and can significantly impact the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[8] This effect can vary between samples.

    • Solution: The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If a specific standard for your analyte is unavailable, a structurally similar very-long-chain acyl-CoA with a stable isotope label should be used. Additionally, sample cleanup using solid-phase extraction (SPE) can help remove interfering matrix components like phospholipids.[8]

Chromatography and Mass Spectrometry (LC-MS/MS)

Question 3: I am observing poor peak shape (tailing or fronting) for my analyte in reversed-phase chromatography. How can I improve this?

Answer: Peak tailing is a common problem for acyl-CoAs and can compromise resolution and integration accuracy.

  • Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the polar head group of the acyl-CoA, causing peak tailing.

    • Solution:

      • Mobile Phase pH: Operating at a high pH (e.g., using ammonium hydroxide in the mobile phase) can deprotonate the silanol groups and reduce these interactions.

      • Column Choice: Use a column with a highly end-capped stationary phase or consider a hybrid particle column.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

  • Physical Column Issues: A blocked frit or a void at the column inlet can cause peak distortion for all analytes.

    • Solution: Backflush the column (if the manufacturer's instructions permit) or replace the column. Using a guard column can help protect the analytical column.

Question 4: What are the optimal MS parameters for detecting this compound?

Answer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is the preferred platform for sensitive and specific quantification.

  • Precursor Ion ([M+H]⁺): The predicted monoisotopic mass of this compound (C₄₅H₆₈N₇O₁₈P₃S) is 1115.35 Da. Therefore, the protonated precursor ion to select in Q1 would be m/z 1116.35.

  • Product Ions: A characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.1 Da). A common and abundant product ion is also the phosphopantetheine fragment.

    • Predicted MRM Transitions:

      • Quantitative: 1116.4 → 609.2 (or a similar fragment representing the acyl-phosphopantetheine)

      • Qualitative: 1116.4 → [Acyl-pantetheine fragment]⁺ or another specific fragment.

  • In-Source Fragmentation: Be aware of potential in-source fragmentation, where the molecule fragments in the ion source before entering the mass analyzer. This can lead to an underestimation of the analyte.

    • Solution: Optimize source parameters such as capillary voltage and temperature to minimize in-source fragmentation. A gentler ionization source can be beneficial.[9]

Question 5: I am struggling to find a suitable internal standard. What are my options?

Answer: The ideal internal standard is a stable isotope-labeled version of the analyte. However, this is often not commercially available.

  • Commercially Available Analogs: Consider using a commercially available stable isotope-labeled very-long-chain acyl-CoA, such as C24:0-CoA-d4 or C26:0-CoA-d4. While not a perfect match, it will behave more similarly during extraction and ionization than a shorter-chain acyl-CoA.

  • Custom Synthesis: For rigorous quantitative studies, custom synthesis of a stable isotope-labeled analog is recommended. This can be achieved by incorporating deuterium or ¹³C atoms into the fatty acid backbone before its conjugation to Coenzyme A. Several synthetic routes for very-long-chain polyunsaturated fatty acids have been published that can be adapted for this purpose.[1][10][11][12]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 1 mL of ice-cold 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a polypropylene tube.

    • Add 2 mL of acetonitrile, vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 50% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification

This protocol provides a starting point for developing a robust LC-MS/MS method.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium hydroxide in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Analyte: 1116.4 → 609.2 (Quantifier), 1116.4 → [Qualitative ion] (Qualifier)

      • Internal Standard: Use the appropriate MRM transitions for your chosen internal standard.

    • Optimization: Optimize collision energy and other source parameters for maximum signal intensity.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSettingRationale
LC Column C18 Reversed-PhaseGood retention and separation of hydrophobic acyl-CoAs.
Mobile Phase Ammonium Hydroxide/AcetonitrileHigh pH minimizes peak tailing from silanol interactions.
Ionization Positive ESIProvides good sensitivity for acyl-CoAs.
MS Mode Multiple Reaction Monitoring (MRM)High specificity and sensitivity for quantification.
Internal Standard Stable Isotope-Labeled AnalogCorrects for matrix effects and variability in extraction and ionization.

Visualizations

Workflow for Quantification

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Tissue Tissue Sample Homogenization Homogenization (Acidic Buffer) Tissue->Homogenization Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE Drydown Dry & Reconstitute SPE->Drydown LCMS LC-MS/MS Analysis (Reversed-Phase, MRM) Drydown->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification (Internal Standard Calibration) Integration->Quantification

Caption: Experimental workflow for the quantification of 3-oxo-acyl-CoAs.

Metabolic Context

G DHA DHA (22:6n-3) DHA_CoA DHA-CoA DHA->DHA_CoA Elongation Elongation DHA_CoA->Elongation C24_6_CoA Tetracosahexaenoyl-CoA (24:6n-3) Elongation->C24_6_CoA BetaOx1 Peroxisomal β-Oxidation Cycle 1 C24_6_CoA->BetaOx1 Analyte 3-oxo-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA BetaOx1->Analyte Intermediate BetaOx2 Peroxisomal β-Oxidation Cycle 2 Analyte->BetaOx2 C22_5_CoA Docosapentaenoyl-CoA (22:5n-3) BetaOx2->C22_5_CoA

Caption: Simplified metabolic pathway showing the formation of the analyte.

References

Technical Support Center: Improving the Stability of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA During Extraction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Inherent Instability of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

This compound is a pivotal intermediate in fatty acid metabolism. Its unique structure, featuring a reactive β-keto group and a long polyunsaturated acyl chain, renders it exceptionally prone to degradation.[1][2] The primary difficulties in its handling stem from the susceptibility of the polyunsaturated chain to oxidation and the chemical lability of the β-ketoacyl-CoA moiety.[1][2][3] This guide will provide a framework for mitigating these issues during the critical extraction phase.

Troubleshooting Guides and FAQs

Question 1: I'm experiencing significant loss of my target analyte during extraction. What are the probable causes and how can I prevent this?

Answer:

Substantial loss of this compound during extraction is a multifaceted problem, primarily driven by oxidative degradation and chemical instability.

1. Oxidative Degradation: The all-cis polyunsaturated tail is highly susceptible to oxidation from atmospheric oxygen and reactive oxygen species.[4][5]

  • Causality: The bis-allylic hydrogens within the polyunsaturated chain are easily abstracted, initiating a free-radical chain reaction. This leads to the formation of lipid hydroperoxides, which can further decompose into a variety of secondary products, ultimately cleaving the carbon chain. This process can be accelerated by the presence of trace metal ions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct all extraction procedures under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

    • Deoxygenated Solvents: Thoroughly deoxygenate all aqueous buffers and organic solvents by sparging with nitrogen or argon for a minimum of 15-30 minutes before use.

    • Antioxidant Use: The inclusion of antioxidants is critical for preserving polyunsaturated fatty acids.[4][5] Consider using a combination of antioxidants for broader protection.

      • Butylated hydroxytoluene (BHT): An effective radical scavenger, particularly in organic phases.[6][7]

      • tert-Butylhydroquinone (TBHQ): A highly effective antioxidant for preventing the oxidation of polyunsaturated fatty acids.[5][8]

    • Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your aqueous buffers to sequester metal ions that can catalyze oxidative reactions.

2. Chemical Instability: The β-keto group and the thioester linkage are vulnerable to hydrolysis, particularly at non-optimal pH.

  • Causality: The pH of the extraction buffer is a critical parameter. A slightly acidic pH is often optimal for the stability of acyl-CoAs.[9][10]

  • Troubleshooting Steps:

    • pH Control: Maintain a slightly acidic pH, ideally between 4.9 and 6.7, to enhance stability.[9][11]

    • Temperature Control: Perform all extraction steps at low temperatures (on ice or at 4°C) to decrease the rate of chemical degradation.

Caption: Troubleshooting workflow for minimizing analyte degradation during extraction.

Question 2: My recovery from solid-phase extraction (SPE) is consistently low. How can I optimize my SPE protocol for this specific molecule?

Answer:

Low recovery during SPE is a common issue for long-chain acyl-CoAs due to their amphipathic nature. Optimization of the sorbent and the protocol is key.

1. Sorbent Selection:

  • The Problem: Standard C18 silica-based sorbents may lead to irreversible binding of long-chain acyl-CoAs due to strong hydrophobic interactions.

  • The Solution:

    • Polymeric Sorbents: Consider polymeric reversed-phase sorbents (e.g., polystyrene-divinylbenzene) which can offer different selectivity and better recovery for amphipathic molecules.

    • Mixed-Mode Sorbents: A mixed-mode sorbent combining reversed-phase and anion-exchange properties can be highly effective by providing a dual retention mechanism.

    • Specialized Sorbents: Sorbents like 2-(2-pyridyl)ethyl-functionalized silica gel have shown high recovery for a range of acyl-CoAs.[11]

2. Protocol Optimization:

A generic SPE protocol will likely be suboptimal. Each step requires careful optimization.

  • Step-by-Step Protocol Guidance:

    • Conditioning: Properly condition the SPE cartridge with methanol or acetonitrile, followed by equilibration with the loading buffer.

    • Loading: Load the sample slowly to ensure efficient binding.

    • Washing: The wash step is crucial for removing interferences without eluting the analyte. Use a weak wash buffer (e.g., 5% methanol in your aqueous buffer) to remove polar impurities.

    • Elution: Elution will likely require a high percentage of an organic solvent like methanol or acetonitrile. The addition of a modifier such as acetic acid can improve recovery.[9]

Data Summary: SPE Sorbent Considerations

Sorbent TypeAdvantagesDisadvantagesBest Suited For
C18 Silica Widely availablePotential for irreversible binding of very long-chain acyl-CoAs.Shorter-chain acyl-CoAs, initial screening.
Polymeric Stable over a wide pH range, different selectivity.May have lower capacity than silica-based sorbents.Amphipathic molecules, method development.
Mixed-Mode Dual retention mechanism, high selectivity.More complex method development.Complex matrices requiring high purity.
2-(2-pyridyl)ethyl Demonstrated high recovery for a broad range of acyl-CoAs.[11]May not be as widely available as C18.Broad-spectrum acyl-CoA analysis.
Question 3: My LC-MS analysis reveals multiple peaks that I suspect are degradation products. What are the likely identities of these byproducts?

Answer:

The presence of multiple peaks is a strong indication of sample degradation. The structure of this compound lends itself to several degradation pathways.

1. Oxidative Byproducts:

  • Hydroperoxides: These are the initial products of oxidation along the polyunsaturated chain.

  • Aldehydes and other Cleavage Products: The breakdown of hydroperoxides can lead to a complex mixture of smaller, more polar molecules, including aldehydes like malondialdehyde and 4-hydroxy-2-nonenal.[4]

2. Byproducts from β-Keto Group Reactions:

  • Hydrolytic Cleavage: The thioester bond can be hydrolyzed, resulting in the formation of the corresponding free fatty acid (3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoic acid) and free Coenzyme A.

  • Enol Tautomer: The β-keto group can exist in equilibrium with its enol form, which may have different chromatographic properties.

DegradationPathways A 3-oxo-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA B Oxidation A->B C Hydrolysis A->C D Enolization A->D H Enol Tautomer A->H E Hydroperoxides B->E G 3-oxo-tetracosapentaenoic acid + Coenzyme A C->G F Aldehydes & Cleavage Products E->F

Caption: Potential degradation pathways of this compound.

Recommended Protocols

Protocol 1: Stabilizing Extraction Buffer

This buffer formulation is designed to minimize both oxidative and chemical degradation.

  • Components:

    • 100 mM Potassium Phosphate (KH2PO4), pH 4.9-6.7.[9][11]

    • 1 mM EDTA.

    • 50 µM Butylated hydroxytoluene (BHT) or tert-Butylhydroquinone (TBHQ).

  • Preparation:

    • Prepare the potassium phosphate buffer in high-purity, deionized water.

    • Add EDTA and stir until fully dissolved.

    • Adjust the pH to the desired value within the recommended range.

    • Thoroughly deoxygenate the buffer by sparging with nitrogen or argon for at least 30 minutes on ice.

    • Just prior to use, add the antioxidant from a fresh, concentrated stock solution prepared in methanol or ethanol.

Protocol 2: General Solid-Phase Extraction (SPE) Workflow

This serves as a starting point for developing a robust SPE method.

  • Conditioning:

    • Pass 1-2 column volumes of methanol or acetonitrile through the SPE cartridge.

    • Equilibrate with 2-3 column volumes of the Stabilizing Extraction Buffer.

  • Sample Loading:

    • Ensure your sample is at the appropriate pH and load it onto the cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash with 2-3 column volumes of the Stabilizing Extraction Buffer to remove polar impurities.

    • Consider a second wash with a low percentage of organic solvent (e.g., 5% methanol in the buffer) to remove less polar interferences.

  • Elution:

    • Elute the analyte with 1-2 column volumes of methanol or acetonitrile, potentially modified with a small amount of acid (e.g., 0.1% acetic acid).

  • Post-Elution Handling:

    • Immediately evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for your downstream analysis.

References

optimizing mass spectrometry settings for 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for robust and reproducible mass spectrometry analysis. We will move from foundational knowledge of the analyte to advanced troubleshooting, ensuring a comprehensive understanding of the experimental choices involved.

Part 1: Frequently Asked Questions (FAQs) - From Fundamentals to Method Development

This section addresses the most common questions encountered when developing a mass spectrometry method for this specific very-long-chain 3-oxo-acyl-CoA.

Q1: What are the critical physicochemical properties of this compound that I need to know for MS analysis?

Understanding the fundamental properties of your analyte is the first step in method development. This compound is a complex lipid molecule composed of a C24:5 fatty acyl chain with a ketone group at the C3 position, linked to a Coenzyme A (CoA) moiety. Its large size and amphipathic nature present unique analytical challenges.

The acyl chain is derived from all-cis-6,9,12,15,18-tetracosapentaenoic acid, an omega-6 fatty acid.[1] The addition of the 3-oxo group and the large, polar CoA head group dictates its behavior in solution and during ionization.

PropertyValueRationale for MS Analysis
Chemical FormulaC45H70N7O18P3SRequired for accurate mass calculation of precursor and fragment ions.
Monoisotopic Mass1137.3712 g/mol The theoretical exact mass used for high-resolution mass spectrometry (HRMS) identification.
[M+H]⁺ Ion1138.3790 m/zThe primary precursor ion to target in positive ionization mode for MS1 scans.
[M+2H]²⁺ Ion569.6934 m/zA common doubly charged ion for large molecules like acyl-CoAs, potentially offering better sensitivity.
[M-H]⁻ Ion1136.3634 m/zThe primary precursor ion to target in negative ionization mode.

Note: The exact m/z values should be calculated based on the most current atomic masses and confirmed with an internal standard.

Q2: Which ionization mode, positive or negative ESI, is better for this molecule?

Both positive and negative electrospray ionization (ESI) modes can be used for acyl-CoAs, but for quantitative analysis using tandem mass spectrometry (MS/MS), positive ion mode is generally preferred .[2]

  • Expertise & Experience: The rationale lies in the highly consistent and specific fragmentation pattern observed in positive mode. Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion reliably produces a major neutral loss of the 3'-phosphoadenosine diphosphate (ADP) moiety.[3][4] This specific fragmentation is ideal for developing sensitive and selective Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) methods on a triple quadrupole mass spectrometer.[5][6]

  • Trustworthiness: While negative ion mode can produce a more intense precursor ion signal ([M-H]⁻), its fragmentation is often more complex, yielding multiple product ions from the CoA moiety that may be less specific or less consistently abundant.[2][7] Relying on the predictable neutral loss in positive mode provides a more robust, self-validating system for quantification across different samples and batches.

Q3: What are the key fragment ions I should monitor for MS/MS analysis?

The fragmentation of acyl-CoAs in positive mode ESI is dominated by cleavages within the Coenzyme A structure. This predictability is the cornerstone of a reliable method.

  • The Primary Fragmentation Pathway: The most significant fragmentation event is the neutral loss of 507.3 Da, corresponding to the 3'-phospho-ADP portion of the CoA molecule.[8][9] This transition is highly specific to acyl-CoAs and provides the best signal-to-noise ratio for quantification.

  • Other Diagnostic Fragments: A less abundant, but still useful, fragment ion can be observed at m/z 428. This ion represents the phosphopantetheine portion of the CoA moiety.[9]

Below is a diagram illustrating this key fragmentation.

cluster_AcylCoA 3-oxo-Tetracosapentaenoyl-CoA [M+H]⁺ cluster_Fragments MS/MS Fragments Acyl_Chain 3-oxo-C24:5 Acyl Chain Pantetheine Pantetheine Acyl_Chain->Pantetheine -S- Product_Ion Product Ion [M+H - 507.3]⁺ Phospho_ADP 3'-Phospho-ADP Pantetheine->Phospho_ADP -O-P-O- Neutral_Loss Neutral Loss (507.3 Da) Phospho_ADP->Neutral_Loss Cleavage Site

Caption: Key fragmentation of Acyl-CoA in positive mode MS/MS.

Q4: I am not seeing a signal or the signal is very weak. What are the common causes?

This is a frequent issue, often related to sample preparation or source conditions rather than the mass analyzer itself.

  • Analyte Instability: Acyl-CoAs are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[3] Ensure samples are processed quickly on ice and stored at -80°C. Reconstitute dried extracts in an appropriate solvent (e.g., 50% methanol/water) immediately before injection.

  • Poor Ionization/Ion Suppression: The complex nature of biological matrices can suppress the ionization of your target analyte.

    • Solution: Improve your sample cleanup. Solid-Phase Extraction (SPE) is highly effective for isolating acyl-CoAs.[6] Also, ensure proper chromatographic separation to move the analyte away from co-eluting, ion-suppressing species like phospholipids.

  • In-Source Fragmentation: Aggressive ESI source settings can cause the molecule to fragment before it even enters the mass spectrometer.[10][11] This is particularly problematic for large, labile molecules.

    • Solution: Systematically optimize source parameters. Start with gentle conditions (lower spray voltage, lower capillary temperature) and gradually increase them to find the optimal balance between signal intensity and precursor ion stability.

Part 2: Troubleshooting Guide - Specific Scenarios

This section provides a structured approach to resolving common problems encountered during analysis.

Observed Problem Potential Cause Recommended Action & Rationale
High background noise / Many unidentifiable peaks 1. Sample Contamination 2. In-source Fragmentation1. Action: Implement a more rigorous sample cleanup protocol (e.g., SPE).[6] Rationale: Biological samples contain numerous lipids and metabolites that can create a high chemical background. Removing these interferences is crucial for detecting low-abundance analytes. 2. Action: Reduce the ESI source temperature and spray voltage.[10][11] Rationale: High energy in the source can cause premature fragmentation of your analyte and others, leading to a complex and noisy spectrum that complicates data interpretation.
Inconsistent retention time 1. Column Degradation 2. Unstable Mobile Phase1. Action: Use a guard column and ensure the mobile phase pH is within the column's recommended range. Rationale: Long-chain acyl-CoAs often require high pH mobile phases for good peak shape, which can be harsh on silica-based columns over time.[12] 2. Action: Prepare fresh mobile phases daily. Rationale: Buffers like ammonium hydroxide or acetate can change pH over time due to CO₂ absorption, affecting the ionization state of the analyte and its interaction with the stationary phase.
Poor peak shape (tailing or fronting) 1. Inappropriate mobile phase pH 2. Column Overload1. Action: For reverse-phase chromatography, try adjusting the mobile phase to a higher pH (e.g., 10.5 with ammonium hydroxide).[6] Rationale: The multiple phosphate groups on the CoA moiety are negatively charged at neutral pH. Increasing the pH can suppress this charge, leading to better interaction with the C18 stationary phase and improved peak shape. 2. Action: Dilute the sample or inject a smaller volume. Rationale: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.
Cannot distinguish between isomers Co-elutionAction: Optimize the liquid chromatography gradient. Rationale: Your target molecule has five double bonds, meaning numerous positional and geometric isomers could exist. A longer, shallower gradient can improve the resolution of these closely related species, which is critical for accurate identification as MS/MS fragmentation may not differentiate them.[13]

Part 3: Experimental Protocols & Workflows

These protocols provide a starting point for your experiments. They should be optimized for your specific instrumentation and sample type.

Protocol 1: Sample Extraction and Preparation

This protocol is a general method for extracting long-chain acyl-CoAs from biological tissues.

  • Homogenization: Flash-freeze ~50-100 mg of tissue in liquid nitrogen. Homogenize the frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 min at 4°C. Discard the supernatant.

  • Washing: Wash the pellet twice with 1 mL of ice-cold diethyl ether to remove TCA and lipids, vortexing and centrifuging as above.

  • Extraction: Resuspend the pellet in 500 µL of a solution containing a suitable internal standard (e.g., C17:0-CoA). Perform Solid-Phase Extraction (SPE) using a C18 cartridge.

  • Elution & Evaporation: Elute the acyl-CoAs from the SPE cartridge. Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitution: Immediately before analysis, reconstitute the dried extract in 100 µL of 50% methanol in water.

Workflow 1: LC-MS/MS Method Development

This workflow outlines the logical steps for setting up your instrument method.

Caption: Logical workflow for LC-MS/MS method development.

Protocol 2: Recommended LC-MS/MS Parameters

These are starting parameters for a triple quadrupole mass spectrometer. Empirical optimization is required.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for long-chain acyl-CoAs.[6]
Mobile Phase A 10 mM Ammonium Hydroxide in Water (pH ~10.5)High pH improves peak shape and retention for polar head groups.[6][12]
Mobile Phase B AcetonitrileStandard organic solvent for reverse-phase chromatography.
Gradient 20% to 100% B over 15 minutesA shallow gradient is needed to resolve complex lipid mixtures.
Flow Rate 0.2 mL/minStandard flow rate for analytical LC-MS.
Injection Volume 5-10 µLAdjust based on sample concentration to avoid detector saturation.
Ionization Mode ESI PositiveFor robust and specific fragmentation.[2]
Spray Voltage 3.5 - 4.5 kVOptimize for stable spray and maximum signal.
Capillary Temp. 275 - 325 °CBalance desolvation with minimizing in-source fragmentation.[6]
Sheath/Aux Gas Instrument DependentOptimize for proper nebulization and desolvation.
MRM Transition 1 Q1: 1138.4 m/z → Q3: 631.1 m/zPrecursor: [M+H]⁺. Product: [M+H - 507]⁺. Primary transition for quantification.[3][4]
MRM Transition 2 Q1: 1138.4 m/z → Q3: 428.1 m/zPrecursor: [M+H]⁺. Product: Phosphopantetheine fragment. Confirmation transition.[9]
Collision Energy 35 - 45 eVMust be empirically optimized for your instrument to maximize the product ion signal.[6]

References

Technical Support Center: LC-MS Troubleshooting for 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analysis of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges with this and similar long-chain polyunsaturated acyl-CoA molecules. Our goal is to provide in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format.

Understanding the Analyte: A Molecule of Dichotomy

This compound presents a unique analytical challenge due to its amphipathic nature. It combines a highly polar Coenzyme A headgroup, which contains multiple phosphate moieties, with a very long (C24), nonpolar, and polyunsaturated acyl tail.[1][2][3][4][5] This structure dictates its behavior in reversed-phase liquid chromatography (RPLC) and is often the root cause of poor peak shapes. Long-chain acyl-CoAs are known to be challenging to analyze, often exhibiting broadened or tailing peaks if the method is not optimized.[6]

FAQ 1: My peak for 3-oxo-tetracosapentaenoyl-CoA is tailing severely. What is the cause and how can I fix it?

Answer:

Peak tailing is the most common peak shape issue for large, polar molecules like acyl-CoAs. It typically manifests as an asymmetric peak with a drawn-out trailing edge. This is often caused by unwanted secondary interactions between the analyte and the stationary phase or by column overload.[7][8]

Primary Cause: Secondary Site Interactions

The polar Coenzyme A headgroup, with its negatively charged phosphate groups, can engage in strong secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[8] These silanols are acidic and can become deprotonated and negatively charged, leading to ionic interactions that cause a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[8][9]

Troubleshooting Workflow: Mitigating Peak Tailing

Our recommended approach is a systematic process of elimination, starting with the mobile phase, which is often the easiest to modify.

G cluster_legend Legend start Start: Severe Peak Tailing Observed q1 Step 1: Modify Mobile Phase Is the mobile phase buffered or at high pH? start->q1 action1a Action 1A: Introduce a Buffer or Increase Mobile Phase pH. - Add Ammonium Formate (10-100 mM). - Or, use Ammonium Hydroxide to raise pH to ~10.5. q1->action1a No q2 Step 2: Assess Sample Load Is peak shape concentration-dependent? q1->q2 Yes action1a->q2 action1b Action 1B: Consider Ion-Pairing Reagents. - Add a volatile amine like DMBA or TEA (0.1-0.5%). - Note: May cause ion suppression in MS. action2 Action 2: Reduce On-Column Mass. - Dilute the sample (e.g., 5-fold, 10-fold). - Reduce injection volume. q2->action2 Yes q3 Step 3: Evaluate Column Health Is the column old or used with many matrix-heavy samples? q2->q3 No action2->q3 action3 Action 3: Flush or Replace Column. - Flush with a strong solvent wash. - Replace with a new or alternative chemistry column (e.g., one with advanced end-capping or a C8 phase). q3->action3 Yes end End: Peak Shape Improved q3->end No, problem resolved. action3->end l_start Problem l_q Decision Point l_a Action l_end Resolution

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol & Explanation
  • Mobile Phase Optimization (Highest Impact):

    • Increase pH: Long-chain acyl-CoAs often show improved peak shape at high pH.[10][11] An alkaline mobile phase (pH 10-11) using ammonium hydroxide neutralizes the acidic silanol groups on the stationary phase, minimizing the secondary ionic interactions that cause tailing.[9]

    • Add a Buffer: If high pH is not desirable, adding a buffer salt like ammonium formate can help.[6][8] The ammonium ions can shield the negatively charged silanols, reducing their interaction with your analyte.[8]

    • Use Ion-Pairing Reagents: Tertiary amines like N,N-dimethylbutylamine (DMBA) or triethylamine (TEA) can be added to the mobile phase.[12][13] These positively charged molecules act as "ion-pairing" agents, pairing with the analyte's phosphate groups or competitively binding to silanols, thereby improving peak shape.[13][14] Caution: These additives can cause significant ion suppression in the mass spectrometer and may require extensive flushing to remove from the system.[15][16]

  • Reduce Sample Load:

    • Injecting too much analyte can saturate the high-energy retention sites on the column, leading to tailing.[7][17] This is a classic symptom of column overload.[17]

    • Test: Perform a dilution series (e.g., inject your standard at 1x, 0.5x, and 0.1x concentration). If the peak shape improves and becomes more symmetrical at lower concentrations, you are experiencing overload.

    • Solution: Reduce the injection volume or dilute your sample.[7]

  • Check Column Integrity:

    • Over time, particularly with complex biological extracts, the column inlet frit can become partially blocked or the stationary phase can degrade.[11][18] This can create alternative flow paths and dead volumes, leading to tailing for all peaks in the chromatogram.[18]

    • Action: If the problem persists and affects other analytes, try flushing the column according to the manufacturer's instructions. If that fails, replace the guard column (if used) or the analytical column.[17] For very long-chain fatty acyl-CoAs, a C8 column may sometimes provide better peak shape than a C18 by reducing the strong hydrophobic retention that can contribute to peak broadening and tailing.[19]

ParameterRecommendation 1 (High pH)Recommendation 2 (Buffered)Recommendation 3 (Ion-Pairing)
Mobile Phase A Water + Ammonium Hydroxide (to pH 10.5)Water + 10-100 mM Ammonium Formate (pH ~5)Water + 0.1% Formic Acid + 0.1% TEA
Mobile Phase B Acetonitrile + Ammonium Hydroxide (to pH 10.5)Acetonitrile + 5 mM Ammonium FormateAcetonitrile + 0.1% Formic Acid + 0.1% TEA
Pros Excellent for suppressing silanol interactions.[10][11]MS-friendly, good buffering capacity.[6][20]Very effective at improving peak shape for bases.[13]
Cons Requires a pH-stable column. Can shorten column lifetime.May not be sufficient for severe tailing.Strong ion suppression in ESI+.[16] Difficult to flush from system.
FAQ 2: My peak is fronting. What does this indicate?

Answer:

Peak fronting, where the peak is broader in the first half and rises to a sharp point, is less common than tailing but points to a different set of problems.[21] The primary causes are typically column overload (distinct from the overload causing tailing), sample solvent mismatch, or a physical failure of the column bed.[22][23][24]

Primary Causes & Solutions
  • Mass/Volume Overload: Injecting too high a concentration or too large a volume of sample can overwhelm the column's capacity, causing some analyte molecules to travel through the column faster than the main band.[23][24][25]

    • Solution: As with tailing, reduce the amount of sample injected by diluting the sample or decreasing the injection volume.[21][24]

  • Sample Solvent Mismatch (Very Common): This is a highly likely cause for early-eluting peaks. If your analyte is dissolved in a solvent that is significantly "stronger" (i.e., has a higher percentage of organic solvent) than your initial mobile phase conditions, the sample will not properly focus on the head of the column.[21][22][23] This causes the peak to spread out and elute prematurely, leading to fronting or splitting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker.[23] If your sample is in 90% acetonitrile but your gradient starts at 10% acetonitrile, this mismatch will almost certainly cause poor peak shape.

  • Column Collapse/Void: A sudden physical change in the column packing, such as the creation of a void or channel at the inlet, can lead to severe peak fronting.[21][25] This often happens when operating a column outside its recommended pH or pressure limits.[17][21]

    • Solution: This is a catastrophic failure. The column must be replaced.[17] If this happens repeatedly, ensure your method conditions are compatible with the column's specifications.

G start Start: Peak Fronting Observed q1 Step 1: Check Sample Solvent Is the sample solvent stronger than the initial mobile phase? start->q1 action1 Action 1: Reconstitute Sample. Dissolve sample in initial mobile phase composition or a weaker solvent. q1->action1 Yes q2 Step 2: Check Sample Load Is the fronting reduced upon dilution? q1->q2 No end End: Peak Shape Restored action1->end action2 Action 2: Reduce Injection Mass/Volume. Dilute the sample or inject a smaller volume. q2->action2 Yes q3 Step 3: Check Column Health Did the problem appear suddenly? Is system pressure lower than normal? q2->q3 No action2->end action3 Action 3: Replace Column. The column has likely suffered a physical failure (void). q3->action3 Yes q3->end No, problem resolved. action3->end

Caption: Troubleshooting workflow for peak fronting.

FAQ 3: Why is my single analyte peak splitting into two or more peaks?

Answer:

Peak splitting suggests that your analyte is traveling through the column in two or more distinct bands.[21] This can be due to issues at the point of injection, problems with the column itself, or chemical equilibria occurring during separation.

Troubleshooting Workflow: Diagnosing Split Peaks
  • Injection-Related Issues:

    • Solvent Mismatch: As with peak fronting, a strong sample solvent is a primary cause of split peaks, especially for early eluting compounds.[26][27] The sample solvent acts as its own mobile phase initially, carrying part of the analyte band improperly down the column.

      • Solution: Match the sample solvent to the initial mobile phase conditions.[26]

    • Sample Overload: In some cases, severe overloading can manifest as peak splitting.[21][26]

      • Solution: Inject a smaller sample volume to see if the two peaks merge into one.[21]

  • Column Hardware Issues:

    • Partially Blocked Frit/Inlet: If particulate matter from the sample or system builds up on the column inlet frit, it can disrupt the flow path and split the sample band as it enters the column.[21][28] This typically affects all peaks in the chromatogram.[28]

      • Solution: Reverse flush the column (if the manufacturer permits). If this fails, replace the frit or the entire column. Using an in-line filter can prevent this issue.[18]

    • Column Void: A void or channel in the column packing can also cause peak splitting for all analytes.[21][28]

      • Solution: Replace the column.

  • On-Column Chemical Issues:

    • Analyte pKa vs. Mobile Phase pH: If the pH of your mobile phase is very close to the pKa of an ionizable group on your analyte, you can have a mixture of both the ionized and non-ionized forms present. These two forms can have different retention times, leading to a split or very broad peak.[26]

      • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure only one form predominates.[26] For 3-oxo-tetracosapentaenoyl-CoA, which is considered a strong base, operating at a very low or very high pH is advisable.[1][2]

G start Start: Peak Splitting Observed q1 Are all peaks splitting or just one? start->q1 path_all All Peaks: Likely a pre-column or column hardware issue. q1->path_all All path_one One Peak: Likely a chemical or injection issue. q1->path_one Just One action_all Action: Check for Blockage/Void. 1. Check for leaks/bad connections. 2. Replace in-line filter. 3. Reverse flush column. 4. If unresolved, replace column. path_all->action_all end End: Problem Resolved action_all->end q2 Is the sample solvent stronger than the mobile phase? path_one->q2 action2 Action: Match Sample Solvent to initial mobile phase. q2->action2 Yes q3 Is mobile phase pH close to analyte pKa? q2->q3 No action2->end action3 Action: Adjust pH. Move pH >= 2 units away from pKa. q3->action3 Yes action3->end

Caption: Troubleshooting workflow for split peaks.

References

Technical Support Center: Minimizing Ion Suppression in the Analysis of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical challenge in LC-MS/MS analysis: ion suppression . We will delve into the causes of this phenomenon and provide actionable troubleshooting strategies to ensure the accuracy, sensitivity, and reproducibility of your quantitative data.

Section 1: Understanding the Challenge: Ion Suppression

Q1: What is ion suppression and why is it a significant problem for analyzing this compound?

A1: Ion suppression is a type of matrix effect where the signal of the target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1] In electrospray ionization (ESI), which is commonly used for acyl-CoA analysis, the analyte and other matrix components compete for ionization.[1][2] If a co-eluting compound is more easily ionized or present at a much higher concentration, it can monopolize the ionization process, leading to a decreased signal for your analyte of interest.[2]

For a large, complex molecule like this compound, this is particularly problematic for several reasons:

  • Low Endogenous Abundance: Acyl-CoAs are often present at low concentrations in biological samples. Any suppression of an already weak signal can push it below the limit of detection (LOD).

  • Complex Biological Matrices: Samples such as plasma, tissue homogenates, or cell lysates are rich in lipids, proteins, and salts. These endogenous components are notorious for causing significant ion suppression.

  • Physicochemical Properties: The long acyl chain makes the molecule hydrophobic, while the CoA moiety is highly polar and charged. This amphiphilic nature can lead to complex chromatographic behavior and co-elution with a wide range of matrix components.[3]

Section 2: Proactive Mitigation & Troubleshooting Guide

This section is structured as a series of common problems and questions encountered during method development and sample analysis.

Issue Area 1: Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components before the sample is ever injected into the LC-MS system.[1]

Q2: I'm seeing poor signal and high variability in my results after a simple protein precipitation. What's going wrong and what should I do?

A2: While protein precipitation with solvents like acetonitrile or methanol is a quick and easy first step, it is often insufficient for removing all major sources of ion suppression, particularly phospholipids, which are abundant in biological matrices.

Troubleshooting Steps & Recommendations:

  • Incorporate a Solid-Phase Extraction (SPE) Step: SPE is highly effective at cleaning up complex samples. For long-chain acyl-CoAs, a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties can provide superior cleanup.[3] This allows for the retention of the analyte while washing away interfering compounds.

  • Consider Liquid-Liquid Extraction (LLE): LLE can be used to partition your analyte into a solvent that is immiscible with the bulk of the matrix components. This can be an effective strategy for separating lipids and other interfering substances.

  • Optimize the Extraction Buffer: The pH of the extraction buffer can influence the recovery of your analyte and the co-extraction of interfering compounds. For acyl-CoAs, a slightly acidic buffer (e.g., pH 4.9) is often used to ensure their stability.

Experimental Protocol: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol provides a general framework for using a mixed-mode SPE cartridge for the purification of long-chain acyl-CoAs.

StepProcedureRationale
1. Conditioning Condition the SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.Prepares the sorbent for sample loading, ensuring proper interaction with the analyte.
2. Equilibration Equilibrate the cartridge with 1-2 mL of your sample loading buffer (e.g., 100 mM KH2PO4, pH 4.9).Ensures that the pH and solvent composition of the cartridge match the sample, preventing premature elution.
3. Sample Loading Load the pre-treated sample extract onto the cartridge at a slow, controlled flow rate.Allows for sufficient interaction time between the analyte and the sorbent for effective retention.
4. Washing Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in 20% methanol) to remove polar interferences. Follow with a wash using a non-polar solvent (e.g., hexane) to remove neutral lipids.The first wash removes salts and other highly polar compounds. The second wash removes lipids that can cause significant ion suppression.
5. Elution Elute the acyl-CoAs with a solvent mixture designed to disrupt both the reversed-phase and ion-exchange interactions (e.g., 15 mM ammonium hydroxide in 50:50 acetonitrile:water).This specific solvent combination effectively releases the bound analyte from the sorbent.
6. Dry & Reconstitute Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.Concentrates the sample and ensures compatibility with the chromatographic conditions.
Issue Area 2: Liquid Chromatography

Effective chromatographic separation is your second line of defense against ion suppression. The goal is to separate your analyte from any remaining matrix components that were not removed during sample preparation.[2]

Q3: My peak shape is poor, and I suspect co-elution is causing ion suppression. How can I improve my chromatography?

A3: Poor peak shape and co-elution are common issues when analyzing amphiphilic molecules like long-chain acyl-CoAs. Here's how to address them:

Troubleshooting Steps & Recommendations:

  • Optimize Your Gradient: A shallow, extended gradient can significantly improve the resolution between your analyte and closely eluting matrix components.[5] Avoid sharp, rapid gradients which can cause interfering compounds to bunch together and co-elute with your analyte.

  • Consider UPLC/UHPLC: Ultra-high-performance liquid chromatography (UPLC/UHPLC) systems use columns with smaller particles (e.g., 1.7 µm), which provide much higher chromatographic efficiency and resolution compared to traditional HPLC.[6] This can lead to a significant reduction in ion suppression by better separating the analyte from matrix interferences.[6]

  • Evaluate Different Column Chemistries: While C18 columns are a common starting point, other chemistries may provide better selectivity. Consider a column with a different stationary phase or one designed for the analysis of polar-modified compounds.

  • Mobile Phase Additives: The use of volatile buffers like ammonium acetate or ammonium formate can improve peak shape and ionization efficiency.[4] Experiment with different concentrations to find the optimal balance for your analysis.

Data Presentation: Example LC Gradient for Long-Chain Acyl-CoA Analysis

This table provides a starting point for an optimized UPLC gradient.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.48020
2.00.48020
10.00.43565
12.00.4595
14.00.4595
14.10.48020
16.00.48020

Mobile Phase A: 15 mM Ammonium Hydroxide in Water Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile (Adapted from representative methods for long-chain acyl-CoA analysis)

Issue Area 3: Mass Spectrometry & Data Analysis

Even with excellent sample preparation and chromatography, some level of ion suppression may be unavoidable. The use of an appropriate internal standard is crucial for accurate quantification.

Q4: How do I accurately quantify my analyte in the presence of unavoidable ion suppression?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[7]

Explanation of Causality:

A SIL internal standard is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N). This makes the internal standard chemically identical to your analyte, but with a different mass. Because it is chemically identical, it will behave the same way during sample preparation (extraction recovery) and chromatography (retention time), and most importantly, it will be affected by ion suppression to the same degree as your analyte.[8]

By adding a known amount of the SIL internal standard to your samples before extraction, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio will remain constant even if both signals are suppressed, allowing for accurate and precise measurement.

The Self-Validating System:

The use of a SIL internal standard creates a self-validating system. If you observe high variability in the peak area of the internal standard across different samples, it is a direct indication of varying levels of ion suppression. This provides a built-in quality control check for your method.

Generating a SIL Internal Standard for Acyl-CoAs:

Commercially available SIL standards for all acyl-CoAs are rare. However, they can be biosynthetically generated using the "Stable Isotope Labeling by Essential Nutrients in Cell Culture" (SILEC) methodology.[7][9] This involves growing cells in a medium where the pantothenate (vitamin B5, a precursor to Coenzyme A) is replaced with a ¹³C and ¹⁵N labeled version.[7][10] The cells will then produce a full library of labeled acyl-CoAs that can be extracted and used as internal standards.[11]

Visualization: Workflow for Minimizing Ion Suppression

This diagram illustrates the key decision points and strategies for mitigating ion suppression throughout the analytical workflow.

IonSuppressionWorkflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms MS & Data Analysis start Biological Sample protein_precip Protein Precipitation start->protein_precip spe Solid-Phase Extraction (SPE) protein_precip->spe If suppression persists lle Liquid-Liquid Extraction (LLE) protein_precip->lle Alternative lc_optim Optimize LC Gradient (e.g., shallow gradient) spe->lc_optim lle->lc_optim uplc Use UPLC/UHPLC lc_optim->uplc For higher resolution column Test Column Chemistries uplc->column If needed sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) column->sil_is quant Quantify using Analyte/IS Ratio sil_is->quant

Caption: Workflow for mitigating ion suppression in LC-MS analysis.

Visualization: Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting when ion suppression is suspected.

TroubleshootingTree start Problem: Low or Variable Signal q1 Is this a matrix effect? start->q1 post_infusion Perform Post-Column Infusion Experiment q1->post_infusion Confirm check_instrument Check Instrument Performance: - Source Cleanliness - Calibration - Solvent Lines q1->check_instrument Rule out a1_yes Yes a1_no No q2 Suppression Observed? post_infusion->q2 q2->check_instrument No, re-evaluate optimize_prep Optimize Sample Prep (e.g., add SPE step) q2->optimize_prep Yes a2_yes Yes a2_no No optimize_lc Optimize Chromatography (e.g., gradient, column) optimize_prep->optimize_lc q3 Suppression Mitigated? optimize_lc->q3 implement_is Implement SIL Internal Standard for Quantification q3->implement_is No, compensate end Proceed with Validated Method q3->end Yes a3_yes Yes a3_no No implement_is->end

Caption: Decision tree for troubleshooting ion suppression.

References

Technical Support Center: Troubleshooting Contamination in 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of experiments involving 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA. The unique polyunsaturated and keto-functional nature of this molecule makes it susceptible to specific types of contamination that can compromise experimental integrity. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of contamination I should be aware of in my this compound experiments?

A1: Contamination in your experiments can be broadly categorized into two main types:

  • Intrinsic Contamination: This arises from the inherent instability of the this compound molecule itself. The polyunsaturated fatty acyl chain is highly prone to autoxidation, leading to a complex mixture of oxidation byproducts.[1][2]

  • Extrinsic Contamination: This originates from external sources introduced during your experimental workflow. Common culprits include plasticizers leached from labware, impurities in solvents, detergents from glassware, and environmental contaminants.[3][4][5]

Q2: My mass spectrometry data shows a series of unexpected peaks. How can I differentiate between intrinsic and extrinsic contamination?

A2: Differentiating between these two sources is a critical first step in troubleshooting.

  • Intrinsic contamination (autoxidation products) will typically have mass-to-charge (m/z) ratios related to the parent molecule, often with additions of oxygen atoms (e.g., +16, +32 Da). These peaks may also appear in freshly prepared standards if not handled under inert conditions. Free radical-initiated autoxidation of polyunsaturated fatty acids (PUFAs) generates hydroperoxides as primary oxidation products, which can further react to form cyclic peroxides and other species.[1][2]

  • Extrinsic contamination will often present as consistent, recurring peaks across different experiments, including in your solvent and method blanks.[4] Common extrinsic contaminants have well-documented m/z values. For example, plasticizers like phthalates and slip agents like oleamide are frequently observed.[4][5]

Q3: How can I prevent the autoxidation of my this compound samples?

A3: Preventing autoxidation is crucial for maintaining the integrity of your analyte. The rate of autoxidation is proportional to the substrate concentration and the rate of chain initiation.[6][7] Here are key preventative measures:

  • Inert Atmosphere: Handle and store the compound under an inert gas like argon or nitrogen to minimize exposure to oxygen.[8]

  • Low Temperature: For long-term storage, snap-freeze aliquots in liquid nitrogen and store them at -80°C. For short-term handling, always keep samples on ice.[8]

  • Antioxidants: Consider the addition of antioxidants such as butylated hydroxytoluene (BHT) to your solvents and buffers, provided they do not interfere with downstream applications.[8]

  • Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen.[8]

  • Minimize Light Exposure: Protect your samples from light, as it can catalyze oxidation reactions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Mass Spectra

If you observe unexpected peaks in your mass spectrometry data, a systematic approach is necessary to identify the source.

Workflow for Identifying Contamination Sources

Caption: A flowchart for systematically identifying the source of contamination in mass spectrometry experiments.

Common Extrinsic Contaminants in Mass Spectrometry

Contaminant ClassCommon ExamplesCommon m/z values (positive ion mode)Likely Source
Plasticizers Phthalates (e.g., DEHP)[M+H]+, [M+Na]+, [M+K]+Plastic tubes, pipette tips, solvent bottles[3][4][9]
Slip Agents Oleamide, Erucamide[M+H]+, [M+Na]+Polypropylene tubes[4][5]
Polymers Polyethylene glycol (PEG)Series of peaks separated by 44 DaDetergents, personal care products[3][10]
Solvent Adducts Sodium, Potassium[M+Na]+, [M+K]+Impurities in solvents, glassware[3][11]

Step-by-Step Protocol for Blank Analysis [4]

  • Solvent Blank:

    • Inject the pure solvent used for your final sample dissolution directly into the LC-MS system.

    • Any peaks observed are likely from the solvent itself or carryover from previous injections.

  • Method Blank:

    • Perform the entire sample preparation procedure without the actual sample.

    • This includes using all solvents, reagents, and labware (e.g., centrifuge tubes, pipette tips).

    • Peaks present in the method blank but not the solvent blank indicate contamination introduced during sample handling.

Issue 2: Low Signal Intensity or Poor Reproducibility

Low or inconsistent signal for this compound can be a result of degradation or matrix effects.

Potential Causes and Solutions:

  • Analyte Degradation: The polyunsaturated nature of your molecule makes it highly susceptible to degradation.[8]

    • Solution: Strictly adhere to the handling and storage recommendations outlined in FAQ Q3. Prepare working solutions fresh for each experiment.

  • Ion Suppression: Co-eluting contaminants from your sample matrix or extrinsic sources can interfere with the ionization of your target analyte in the mass spectrometer source.[12]

    • Solution: Improve your sample cleanup procedure. Solid-phase extraction (SPE) can be effective in removing interfering substances.[12] Optimize your chromatographic separation to resolve your analyte from contaminants.

  • Adsorption to Surfaces: Long-chain acyl-CoAs can be "sticky" and adsorb to plastic surfaces, leading to sample loss and poor reproducibility.

    • Solution: Whenever possible, use glass or low-retention plasticware.[13] Pre-rinsing pipette tips with solvent can also help.

Issue 3: Artifacts from Derivatization

For GC-MS analysis, derivatization is often required for 3-oxo fatty acids to increase their volatility and thermal stability.[14]

Potential Problems and Solutions:

  • Multiple Peaks from a Single Analyte: This can occur due to the formation of syn- and anti-isomers of oxime derivatives.[14]

    • Solution: Ensure your chromatography can resolve these isomers or integrate both peaks for quantification. Consistent derivatization conditions (time, temperature) are key to reproducible isomer ratios.

  • Incomplete Derivatization: This will lead to low signal intensity and poor peak shape.

    • Solution: Optimize your derivatization reaction conditions, including reagent concentration, temperature, and reaction time. Ensure your sample is completely dry before adding derivatization reagents, as water can interfere with the reaction.

Understanding Intrinsic Contamination: The Autoxidation Pathway

The multiple double bonds in the tetracosapentaenoyl chain are susceptible to free radical attack, initiating a chain reaction that produces a variety of oxidized species.

Autoxidation Pathway of a Polyunsaturated Acyl-CoA

Caption: Simplified pathway of polyunsaturated fatty acyl-CoA autoxidation.

This process underscores the importance of stringent anaerobic handling and storage conditions to maintain the purity of your this compound.[1][2]

References

Technical Support Center: Enhancing Recovery of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the complex challenge of isolating and quantifying 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA. This molecule, a critical intermediate in the beta-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), presents a unique set of analytical hurdles due to its low endogenous abundance, inherent instability, and complex amphipathic nature.[1][2]

This guide is structured to walk you through the entire analytical workflow, from sample collection to final detection. It provides troubleshooting advice in a direct question-and-answer format, explains the rationale behind our protocol recommendations, and offers detailed, field-proven methodologies to enhance the recovery and accuracy of your results.

Section 1: The Analytical Challenge at a Glance

The structure of this compound dictates the challenges we face. It combines a highly polar Coenzyme A headgroup with a 24-carbon, highly unsaturated, and hydrophobic acyl tail. Furthermore, the beta-keto (3-oxo) functional group adds to its reactivity. Successful analysis hinges on mitigating degradation while efficiently separating it from a complex biological matrix.[1][3]

Section 2: Troubleshooting Guide by Workflow Stage

This section addresses common issues encountered during the analytical process.

Stage 1: Sample Collection & Metabolic Quenching

Q1: My results show high variability between biological replicates. How can I minimize this and ensure I'm measuring the true endogenous levels?

A1: High variability often originates from inconsistent metabolic quenching. Cellular metabolism, particularly the activity of thioesterase enzymes, continues after tissue excision and can rapidly deplete acyl-CoA pools.[3]

  • Core Directive: The gold standard for preserving the in vivo acyl-CoA profile is immediate freeze-clamping of tissues in liquid nitrogen at the moment of collection.[3] This instantly halts all enzymatic activity. For cell cultures, rapid aspiration of media followed by quenching with a pre-chilled extraction solvent (e.g., -80°C methanol) is critical.[4]

  • Causality: Slower methods, like placing samples on ice, allow enzymes to remain active for several minutes, which is more than enough time to significantly alter the concentration of low-abundance intermediates like your target analyte.

Stage 2: Homogenization & Lysis

Q2: I suspect my analyte is degrading during tissue homogenization. What is the best practice to prevent this?

A2: You are right to be concerned. This is a critical step where both enzymatic and chemical degradation can occur.

  • Core Directive: Maintain a frozen state throughout homogenization. This is best achieved by cryogenic grinding . Pre-chill a mortar and pestle with liquid nitrogen and grind the freeze-clamped tissue to a fine powder.[3] This powder can then be transferred to a tube with ice-cold extraction solvent.

  • Causality: Keeping the sample frozen prevents enzymes from functioning. Using an acidic extraction buffer (e.g., with formic acid or potassium phosphate at pH 4.9) further denatures degradative enzymes and improves the stability of the thioester bond, which is more stable under mildly acidic conditions.[5]

Stage 3: Extraction & Purification

Q3: I'm getting very low recovery of my analyte after extraction. Should I be using a liquid-liquid (LLE) or solid-phase extraction (SPE) protocol?

A3: This is a crucial decision. For very-long-chain acyl-CoAs, a standard LLE like a Folch or Bligh-Dyer can be problematic due to the molecule's amphipathic nature; it may not partition cleanly into a single phase.[6] Therefore, Solid-Phase Extraction (SPE) is the highly recommended methodology .[3][7][8]

  • Core Directive: Use an SPE sorbent that provides anion-exchange capabilities. The negatively charged phosphate groups on the CoA moiety allow for strong retention on an anion exchanger. A mixed-mode sorbent (e.g., reversed-phase and anion exchange) can be particularly effective. Sorbents with a 2-(2-pyridyl)ethyl functional group have shown excellent recovery for a wide range of acyl-CoAs, from short to very long chains.[8][9]

  • Causality: SPE allows you to selectively bind the entire acyl-CoA class of molecules, wash away interfering contaminants like salts and phospholipids, and then elute a concentrated, cleaner sample.[3] This enrichment is vital for detecting low-abundance species.[10]

Q4: My recovery from the SPE column is still poor. What are the common failure points in an SPE protocol for acyl-CoAs?

A4: Poor SPE recovery is almost always due to suboptimal methodology. Let's break down the likely culprits:

  • Improper Column Conditioning/Equilibration: Failure to properly prime the SPE sorbent will lead to inconsistent binding. Always follow the manufacturer's protocol, which typically involves a methanol wash followed by an equilibration with an acidic aqueous buffer.[11]

  • Incorrect Sample Loading pH: For anion exchange, your sample must be loaded at a pH where your analyte is charged (deprotonated) and the sorbent is charged (protonated). An acidic pH (e.g., ~4.9) ensures the phosphate groups are negatively charged and the pyridyl group on the sorbent is positively charged.[9]

  • Inappropriate Wash Solvents: The wash step is a delicate balance. You need a solvent strong enough to remove contaminants but not so strong that it prematurely elutes your analyte. A common mistake is using a wash solvent with too high an organic content. Start with a highly aqueous, acidic wash, followed by a more organic wash (e.g., methanol) to remove hydrophobic impurities.[11]

  • Inefficient Elution: Your elution buffer must neutralize the charge interaction to release the analyte. For pyridyl-based sorbents, an elution solvent with a pH of ~7 or higher neutralizes the sorbent's charge.[9] A common elution solution is a mixture of methanol and ammonium formate or ammonium hydroxide.[9][11]

Stage 4: Sample Concentration & Reconstitution

Q5: What is the safest way to dry my sample eluate, and what should I reconstitute it in for LC-MS analysis?

A5: This stage poses a high risk for oxidative degradation due to the five double bonds in your analyte's tail.

  • Core Directive: Use a vacuum concentrator (SpeedVac) over a nitrogen stream. A SpeedVac evaporates the solvent at a lower temperature, reducing the risk of thermal and oxidative degradation. For storage, keeping the sample as a dry pellet at -80°C is the best way to preserve stability.[3]

  • Reconstitution: For LC-MS analysis, reconstitute the sample in a solvent that balances stability with chromatographic compatibility. While aqueous buffers are needed for the mobile phase, extended time in them can cause hydrolysis. Methanol has been shown to provide good stability.[10][12] A common practice is to reconstitute in a solvent that mimics the initial LC mobile phase conditions, often a mix of aqueous buffer and organic solvent (e.g., 50% methanol/50% ammonium acetate buffer). Analyze samples as soon as possible after reconstitution.

Stage 5: Analytical Detection by LC-MS/MS

Q6: I'm observing significant peak tailing for my analyte. How can I improve the chromatography?

A6: Peak tailing is a common issue for long-chain acyl-CoAs. It's often caused by secondary interactions between the phosphate groups and the stationary phase or poor solubility.

  • Core Directive: Utilize a high-quality C18 reversed-phase column. To improve peak shape, consider using an ion-pairing agent in your mobile phase or, more effectively, operating at a higher pH (e.g., using ammonium hydroxide to bring the mobile phase to pH ~10.5).[12]

  • Causality: At high pH, the phosphate groups are fully deprotonated and less likely to engage in secondary interactions with the silica backbone of the column, resulting in sharper, more symmetrical peaks.

Q7: How do I set up my mass spectrometer to confidently identify and quantify this molecule?

A7: For the highest sensitivity and selectivity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is essential.[10]

  • Core Directive: Operate in positive electrospray ionization (ESI) mode. Acyl-CoAs exhibit a highly consistent and characteristic fragmentation pattern: a neutral loss of the 3'-phospho-ADP moiety, which corresponds to 507.3 Da .[11][12]

  • MRM Transition Setup:

    • Precursor Ion (Q1): The [M+H]⁺ of your analyte.

    • Product Ion (Q3): The fragment resulting from the neutral loss of 507.3 Da. You can also monitor other specific fragments, but this neutral loss is an excellent signature for the entire acyl-CoA class.[11]

  • Causality: MRM provides two levels of mass filtering (Q1 and Q3), which filters out chemical noise and dramatically increases the signal-to-noise ratio, allowing for the quantification of very low-abundance species.

Section 3: Visualized Workflows and Pathways

Overall Analytical Workflow

Acyl_CoA_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis Sample 1. Tissue Collection & Metabolic Quenching (Liquid N2 Freeze-Clamp) Homogenize 2. Cryogenic Homogenization Sample->Homogenize Extract 3. Organic Solvent Extraction Homogenize->Extract SPE 4. Solid-Phase Extraction (Anion Exchange) Extract->SPE Dry 5. Evaporation to Dryness (Vacuum Concentrator) SPE->Dry Recon 6. Reconstitution Dry->Recon LCMS 7. LC-MS/MS Analysis (C18, MRM Mode) Recon->LCMS Data 8. Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for acyl-CoA analysis from tissues.[3]

Simplified Beta-Oxidation Pathway

Beta_Oxidation FattyAcylCoA Acyl-CoA (C24:5) EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase Target 3-Oxoacyl-CoA (Analyte of Interest) HydroxyacylCoA->Target Hydroxyacyl-CoA Dehydrogenase ShortAcylCoA Acyl-CoA (C22:5) + Acetyl-CoA Target->ShortAcylCoA Thiolase

Caption: Position of 3-oxoacyl-CoA as an intermediate in fatty acid beta-oxidation.[13]

Section 4: Key Experimental Protocols

Protocol 1: Extraction and SPE of Very-Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and optimized for very-long-chain species.[5][9]

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue powder (cryogenically ground) into a pre-chilled tube.

    • Add 1 mL of ice-cold Homogenization Buffer (100 mM Potassium Phosphate, pH 4.9).[5] Include a suitable internal standard (e.g., ¹³C-labeled or C17:0-CoA).

    • Homogenize the suspension on ice.

    • Add 1 mL of 2-Propanol and briefly homogenize again.[5]

  • Extraction:

    • Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins.[7]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Column: 2-(2-pyridyl)ethyl functionalized silica gel, 100 mg.[9]

    • Condition: Pass 2 mL of methanol through the column.

    • Equilibrate: Pass 2 mL of water, followed by 2 mL of Homogenization Buffer (pH 4.9) through the column.

    • Load: Load the supernatant from the extraction step onto the column.

    • Wash 1 (Polar Interferences): Wash with 2.4 mL of 2% formic acid in water.[11]

    • Wash 2 (Non-Polar Interferences): Wash with 2.4 mL of methanol.[11]

    • Elute: Elute the acyl-CoAs with 2.4 mL of 5% ammonium hydroxide in 50% methanol.[4] Collect the eluate.

  • Concentration & Reconstitution:

    • Immediately evaporate the eluate to dryness in a vacuum concentrator.

    • Store the dry pellet at -80°C or reconstitute immediately in 100 µL of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: High-strength silica C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.

    • Mobile Phase B: Methanol.

    • Gradient: A shallow gradient is required to resolve long-chain species.

      • 0-3 min: 2% B

      • 3-6 min: 2% to 50% B

      • 6-15 min: 50% to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: 95% to 2% B

      • 21-28 min: Re-equilibrate at 2% B

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Key Transition: Monitor for the precursor ion [M+H]⁺ and the characteristic product ion resulting from the neutral loss of 507.3 Da. Optimize collision energy for this transition using an authentic standard if available.

Section 5: Data Summary Tables

Table 1: Comparison of Extraction Strategies for Acyl-CoAs

MethodPrincipleSuitability for VLC-Acyl-CoAsTypical RecoveryKey AdvantageKey Disadvantage
Acid Precipitation Protein removal by acid (e.g., perchloric, SSA)PoorLowSimple, good for short-chains[14]Excludes/precipitates long-chain species[9]
Liquid-Liquid Extraction Partitioning between immiscible solventsModerateVariableRemoves bulk lipidsPoor recovery for amphipathic molecules
Solid-Phase Extraction Chromatographic separation on a solid sorbentExcellentHigh (80-95%)[7][8]High selectivity and enrichment[3]Requires careful method development

Table 2: Recommended Solvents for Acyl-CoA Sample Preparation

StepSolvent/BufferPurposeRationale & Citation
Homogenization 100 mM Potassium Phosphate, pH 4.9Maintain pH, inhibit enzymesAcidic pH enhances thioester stability.[5]
Extraction Acetonitrile/Isopropanol/WaterPrecipitate protein, solubilize analyteEffective for a broad range of acyl-CoA chain lengths.[3][9]
SPE Elution 5% NH₄OH in 50% MethanolDisrupt sorbent-analyte interactionBasic pH neutralizes the anion exchange sorbent, releasing the analyte.[4]
Reconstitution 50 mM Ammonium Acetate (pH 6.8) with 20% AcetonitrileSolubilize for injectionBalances stability and compatibility with reversed-phase LC.

Section 6: References

  • Huan, T., & Li, L. (2017). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Journal of Proteome Research, 16(4), 1719-1730. --INVALID-LINK--

  • BenchChem. (2025). Solid-Phase Extraction of Short-Chain Acyl-CoAs: An Application Note and Protocol. BenchChem Scientific. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Cell Culture. BenchChem Scientific. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues. BenchChem Scientific. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Extraction (SPE) of Acyl-CoA Enrichment. BenchChem Scientific. --INVALID-LINK--

  • Kasu, P., Kanamarlapudi, V., & Kowluru, A. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Analytical Biochemistry, 429(2), 118-125. --INVALID-LINK--

  • Golovko, M. Y., & Murphy, E. J. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(9), 1777-1782. --INVALID-LINK--

  • Bremer, J., & Wojtczak, A. B. (1972). Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 280(3), 515-530. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Tissues. BenchChem Scientific. --INVALID-LINK--

  • Minkler, P. E., Stoll, M. S., Ingalls, S. T., & Hoppel, C. L. (2008). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 376(2), 275-276. --INVALID-LINK--

  • Zhang, Y., et al. (2014). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PLoS ONE, 9(9), e107610. --INVALID-LINK--

  • Cyberlipid. (n.d.). Analysis of Fatty Acyl CoA. Cyberlipid Center. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Mass Spectrometry Source Conditions for Acyl-CoAs. BenchChem Scientific. --INVALID-LINK--

  • Minkler, P. E., Stoll, M. S., Ingalls, S. T., & Hoppel, C. L. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Enhancing the Sensitivity of Low-Abundance Acyl-CoA Detection. BenchChem Scientific. --INVALID-LINK--

  • Trefely, S., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468. --INVALID-LINK--

  • BenchChem. (2025). Navigating the Analysis of 3-Oxooctadecanoic Acid: A Comparative Guide to LC-MS Validation. BenchChem Scientific. --INVALID-LINK--

  • Brecht, K., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 13(10), 1083. --INVALID-LINK--

  • Gunti, S., & Hanke, M. (2023). Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders. ResearchGate. --INVALID-LINK--

  • Woldegiorgis, G., Spennetta, T., & Shrago, E. (1985). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 150(1), 8-12. --INVALID-LINK--

  • He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109. --INVALID-LINK--

  • Human Metabolome Database. (2013). Showing metabocard for 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA (HMDB0060229). --INVALID-LINK--

  • Human Metabolome Database. (2013). Showing metabocard for 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA (HMDB0060226). --INVALID-LINK--

  • TargetMol. (n.d.). This compound. --INVALID-LINK--

  • Kasu, P., Kanamarlapudi, V., & Kowluru, A. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. ResearchGate. --INVALID-LINK--

  • Brecht, K., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. PubMed Central. --INVALID-LINK--

  • Brecht, K., et al. (2023). Multi-method quantification of acetyl-CoA and further acyl-CoA species in normal and ischemic rat liver. bioRxiv. --INVALID-LINK--

  • Wang, Y., et al. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. MDPI. --INVALID-LINK--

  • Lalman, J. A., & Bagley, D. M. (2002). Extracting Long-Chain Fatty Acids from a Fermentation Medium. ResearchGate. --INVALID-LINK--

  • Gunti, S., & Hankemeier, T. (2023). Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders. PubMed. --INVALID-LINK--

  • Sigma-Aldrich. (1997). Enzymatic Assay of ACYL COENZYME A OXIDASE (EC 1.3.3.6). --INVALID-LINK--

  • BenchChem. (2025). Comparative analysis of extraction methods for long-chain fatty acids. BenchChem Scientific. --INVALID-LINK--

  • BioAssay Systems. (n.d.). EnzyChrom™ Coenzyme A Assay Kit. --INVALID-LINK--

  • Carstensen, H. H., et al. (2012). Solid-phase extraction of long-chain fatty acids from aqueous solution. Separation and Purification Technology, 97, 141-148. --INVALID-LINK--

  • Trefely, S., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed. --INVALID-LINK--

  • Cayman Chemical. (n.d.). 9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosapentaenoic Acid. --INVALID-LINK--

References

dealing with low abundance of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA in samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA. This molecule is a very-long-chain fatty acyl-CoA (VLCFA-CoA), specifically a transient intermediate in the peroxisomal β-oxidation pathway of tetracosapentaenoic acid (C24:5). Its inherently low physiological concentration is a direct consequence of its role as a short-lived intermediate that is rapidly processed by the subsequent enzyme in the pathway, peroxisomal 3-oxoacyl-CoA thiolase.

The primary analytical challenge, therefore, is not necessarily an experimental artifact but a biological reality. This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for reliably detecting and quantifying this low-abundance metabolite. We will address the core issues from sample integrity to instrument sensitivity, explaining the causality behind each recommendation to ensure your experimental design is both logical and effective.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the nature of this compound and the common challenges in its analysis.

Q1: What is the metabolic significance of this compound?

A1: This molecule is a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs).[1][2] Specifically, it is the product of the second oxidation step in the pathway, catalyzed by a multifunctional enzyme (HSD17B4 in humans), and is the immediate substrate for the final thiolytic cleavage step. Peroxisomes are exclusively responsible for the initial chain-shortening of fatty acids longer than 20-22 carbons.[3][4] Therefore, measuring intermediates like this one can provide critical insights into peroxisomal function and dysfunction in various disease states, such as Zellweger syndrome, where impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs.[5][6][7]

Q2: Why is this molecule expected to be in low abundance?

A2: Its low abundance is a hallmark of an efficient metabolic pathway. As a transient intermediate, it is consumed by the next enzyme in the sequence almost as quickly as it is produced. High concentrations would only be expected under conditions where the subsequent enzyme, peroxisomal thiolase (ACAA1), is inhibited or genetically deficient.[8] The intracellular concentration of free acyl-CoA esters is tightly regulated and buffered by acyl-CoA binding proteins, keeping the free concentration in the low nanomolar range.[9]

Q3: What are the primary chemical and enzymatic threats to sample integrity?

A3: The two primary threats are chemical hydrolysis and enzymatic degradation.

  • Chemical Hydrolysis: The thioester bond in the acyl-CoA molecule is susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions.[10][11] Maintaining a slightly acidic pH (4.0-6.8) is critical for its stability in aqueous solutions.[11]

  • Enzymatic Degradation: Acyl-CoA thioesterases are ubiquitous enzymes that can rapidly cleave the thioester bond. Their activity must be halted immediately upon sample collection to preserve the in vivo acyl-CoA profile.[11][12]

Q4: What is the gold-standard analytical platform for detecting this molecule?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for the analysis of long-chain acyl-CoAs.[10] This technique offers the required sensitivity to detect low-abundance species and the specificity to distinguish the target analyte from a complex biological matrix.[13]

Section 2: Troubleshooting Guides

This section provides in-depth, step-by-step guidance to address specific experimental failures.

Part A: Pre-Analytical & Sample Preparation Issues

Q: My signal is completely absent or buried in the noise. I suspect issues with my sample collection and preparation. What is the most critical first step?

A: The most critical step is metabolic quenching —the immediate and complete cessation of all enzymatic activity. If this step is delayed or incomplete, your target analyte will be degraded before it ever reaches the instrument.

  • Causality: Thioesterases in the sample will remain active post-collection, rapidly hydrolyzing your analyte. For tissue samples, the "gold standard" is to freeze-clamp the tissue in situ using tongs pre-cooled in liquid nitrogen.[12] This provides instantaneous freezing and halts metabolism. For cell cultures, rapidly aspirate the media and quench the cells by adding an ice-cold solvent like methanol, followed by immediate transfer to -80°C.[11]

Q: I'm performing metabolic quenching correctly, but I still have low recovery. How can I optimize my extraction protocol to prevent degradation and ensure efficient extraction?

A: Low recovery after proper quenching points to issues within the extraction workflow itself, namely chemical instability or inefficient phase transfer.

  • Expertise & Causality: To prevent chemical hydrolysis of the thioester bond, the entire extraction must be performed on ice and with a slightly acidic buffer .[11] A common and effective buffer is 100 mM KH₂PO₄ at pH 4.9.[14] This acidic environment inhibits both thioesterase activity and base-catalyzed chemical hydrolysis.[11]

  • Workflow Diagram: Acyl-CoA Extraction This diagram outlines a robust workflow for extracting acyl-CoAs from biological samples.

    ExtractionWorkflow Start 1. Quenched Sample (Tissue Powder or Cell Pellet) Homogenize 2. Homogenize on Ice in Acidic Buffer (pH 4.9) + Organic Solvent (e.g., ACN/IPA) Start->Homogenize Centrifuge 3. Centrifuge (4°C) to Pellet Protein/Debris Homogenize->Centrifuge Collect 4. Collect Supernatant (Contains Acyl-CoAs) Centrifuge->Collect Cleanup 5. Optional: Solid Phase Extraction (SPE) Cleanup Collect->Cleanup For dirty matrices Dry 6. Dry Down (Nitrogen Stream or Lyophilize) Collect->Dry If no cleanup Cleanup->Dry Reconstitute 7. Reconstitute in LC-MS Mobile Phase Dry->Reconstitute

    Caption: A validated workflow for acyl-CoA extraction from quenched biological samples.

  • Protocol: Detailed Sample Extraction A detailed, step-by-step protocol is provided in Section 3 of this guide.

Part B: Analytical - LC-MS/MS Optimization

Q: My sample preparation seems robust, but my signal on the mass spectrometer is still weak. How should I approach optimizing my LC-MS/MS method?

A: Weak signal with a clean sample points toward suboptimal chromatographic separation or mass spectrometer settings. The goal is to maximize ionization efficiency and minimize signal suppression.

  • Chromatography:

    • Column Choice: A C18 reversed-phase column is the standard for separating acyl-CoAs based on chain length and unsaturation.[15]

    • Mobile Phase: A common mobile phase system consists of an aqueous component with a buffer (e.g., 10-15 mM ammonium acetate or ammonium hydroxide) and an organic component like acetonitrile or methanol.[10] The pH of the mobile phase should be kept slightly acidic to neutral to maintain analyte stability.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically preferred for acyl-CoAs.

    • MRM Transitions: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. You must optimize the precursor ion (Q1) and at least two fragment ions (Q3) for your target analyte. For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the phosphopantetheine moiety) is often observed and can be used as a primary fragment.[10]

    • Source Parameters: Optimize source parameters like capillary voltage, source temperature, and gas flows by infusing a standard, if available. High source temperatures can cause in-source degradation and should be avoided.[16]

Q: How do I select an appropriate internal standard for accurate quantification?

A: Proper quantification is impossible without a suitable internal standard (IS). The IS corrects for variability in extraction efficiency and matrix effects (ion suppression or enhancement).

  • Trustworthiness & Causality: The ideal IS is a stable isotope-labeled (e.g., ¹³C or ²H) version of the analyte itself. This is because it will have identical chemical properties and chromatographic behavior. If a labeled standard is not available, a close structural analog is the next best choice. For acyl-CoAs, this is typically an odd-chain acyl-CoA (e.g., C17:0-CoA or C19:0-CoA) that is not naturally present in the sample.[14] The IS should be spiked into the sample at the very beginning of the extraction process.[10]

General Troubleshooting Workflow

When encountering a low signal, a systematic approach is essential. This diagram provides a logical decision tree to diagnose the root cause of the issue.

TroubleshootingWorkflow Start Low/No Signal Observed Check_IS Is the Internal Standard (IS) signal also low? Start->Check_IS Check_MS Inject Standard Directly (Bypass LC). Signal OK? Check_IS->Check_MS Yes (IS is also low) Problem_SamplePrep Root Cause: Sample Preparation (Extraction/Degradation) Check_IS->Problem_SamplePrep No (IS is OK) Check_LC Inject Standard via LC. Signal OK? Check_MS->Check_LC Yes Problem_MS Root Cause: Mass Spectrometer Issue (Source, Detector, Calibration) Check_MS->Problem_MS No Problem_LC Root Cause: LC System Issue (Clog, Leak, Mobile Phase) Check_LC->Problem_LC No Problem_Matrix Root Cause: Matrix Effects (Ion Suppression) Check_LC->Problem_Matrix Yes

Caption: A systematic workflow for troubleshooting the root cause of low analyte signal.

Section 3: Protocols & Data Tables

Protocol 1: Extraction of Acyl-CoAs from Mammalian Tissue

This protocol is adapted from established methods and is designed to maximize recovery and stability.[14][17]

Materials:

  • Liquid nitrogen-frozen tissue powder (50-100 mg)

  • Ice-cold Extraction Buffer: 100 mM KH₂PO₄, pH 4.9

  • Internal Standard (e.g., C17:0-CoA)

  • Ice-cold Acetonitrile (ACN) and 2-Propanol (IPA)

  • Saturated Ammonium Sulfate ((NH₄)₂SO₄)

  • Pre-chilled glass homogenizer and centrifuge tubes

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue powder to 2 mL of ice-cold Extraction Buffer containing the internal standard. Homogenize thoroughly.

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again. Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH₄)₂SO₄.

  • Extraction: Vortex the mixture vigorously for 5 minutes while keeping it on ice.

  • Phase Separation: Centrifuge at >3000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.

  • Drying: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac). Avoid excessive heat.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Table 1: Representative LC-MS/MS Parameters

These parameters serve as a starting point for method development. Optimization is required for your specific instrumentation.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for long-chain lipids.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8Provides ions for ESI and maintains a stable pH.[10]
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic acyl-CoAs.[10]
Flow Rate 0.2 - 0.4 mL/minTypical flow rate for analytical LC columns.
Gradient Start at 20% B, ramp to 100% B over 15 minA gradual gradient is needed to resolve different acyl-CoA species.[10]
Ionization Mode ESI PositiveGenerally provides better sensitivity for acyl-CoAs.
Precursor Ion (Q1) [M+H]⁺The protonated molecular ion.
Fragment Ion (Q3) Product from Neutral Loss of 507 DaA characteristic fragment for acyl-CoAs, highly specific.[10]
Collision Energy Instrument DependentMust be optimized for the specific analyte to maximize fragment intensity.

Section 4: Metabolic Pathway Context

To fully appreciate the transient nature of this compound, it is crucial to visualize its position within the peroxisomal β-oxidation spiral.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix VLCFA_CoA C24:5-CoA (Tetracosapentaenoyl-CoA) Enoyl_CoA trans-2-Enoyl-C24:5-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA 3-Hydroxyacyl-C24:5-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (HSD17B4) (Hydratase activity) Oxoacyl_CoA 3-Oxo-C24:5-CoA (Target Analyte) Hydroxyacyl_CoA->Oxoacyl_CoA Multifunctional Enzyme (HSD17B4) (Dehydrogenase activity) Shortened_Acyl_CoA C22:5-CoA Oxoacyl_CoA->Shortened_Acyl_CoA Thiolase (ACAA1) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolase (ACAA1) Shortened_Acyl_CoA->VLCFA_CoA Re-enters cycle or exported to mitochondria

Caption: The position of 3-oxo-tetracosapentaenoyl-CoA within the peroxisomal β-oxidation pathway.

References

Technical Support Center: Protocol Refinement for 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the enzymatic assay of 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA. As a senior application scientist, this guide is structured to not only provide solutions but also to explain the underlying scientific principles to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the enzymatic assay for this compound?

A1: The assay measures the activity of 3-oxoacyl-CoA thiolase (EC 2.3.1.16), which catalyzes the final step of the β-oxidation cycle.[1][2] This enzyme facilitates the thiolytic cleavage of the 3-oxoacyl-CoA substrate in the presence of coenzyme A (CoA) to yield acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. The reaction can be monitored spectrophotometrically.

Q2: Which enzyme should I use for this assay?

A2: The substrate, this compound, is a very-long-chain polyunsaturated fatty acyl-CoA. Therefore, a peroxisomal 3-oxoacyl-CoA thiolase would be the most appropriate enzyme, as peroxisomes are involved in the initial breakdown of very-long-chain fatty acids.[2][3] There are different isozymes of thiolase, and their substrate specificities can vary.[4][5][6] It is recommended to use a purified peroxisomal 3-oxoacyl-CoA thiolase or a cell lysate known to have high peroxisomal β-oxidation activity.

Q3: How is the enzyme activity typically measured in this assay?

A3: A common method is to monitor the decrease in absorbance of the 3-oxoacyl-CoA substrate at a specific wavelength. The enolate form of the 3-oxoacyl-CoA thioester has a characteristic absorbance maximum. However, a more robust and widely used method is a coupled assay that measures the formation of one of the products. A popular coupled assay involves the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of the released Coenzyme A to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be monitored at 412 nm.[7][8]

Q4: What are the critical reagents and their recommended concentrations for this assay?

A4: The key reagents and their typical starting concentrations are summarized in the table below. These may need to be optimized for your specific experimental conditions.

ReagentRecommended Starting ConcentrationPurpose
This compound10-50 µMSubstrate
Coenzyme A (CoA)50-100 µMCo-substrate for the thiolase reaction
3-oxoacyl-CoA ThiolaseVariable (dependent on purity and activity)Enzyme
DTNB0.1-0.5 mMIndicator for CoA release in coupled assays
Buffer (e.g., Tris-HCl, Potassium Phosphate)50-100 mM, pH 7.5-8.5Maintain optimal pH for enzyme activity
Dithiothreitol (DTT) or other reducing agents0.5-1 mMMaintain the enzyme in an active, reduced state

Q5: What are the expected challenges when working with a very-long-chain polyunsaturated substrate like this compound?

A5: Due to its long, unsaturated acyl chain, this substrate may have low aqueous solubility and a tendency to form micelles. This can affect its availability to the enzyme and lead to non-linear reaction kinetics. Additionally, the polyunsaturated nature makes it susceptible to oxidation, which can alter its structure and inhibit the enzyme. Careful handling and storage are crucial.

Troubleshooting Guide

Problem 1: No or Very Low Enzyme Activity Detected

Q: I have mixed all the reagents according to the protocol, but I am not observing any change in absorbance. What could be the issue?

A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

Potential Cause 1: Inactive Enzyme

  • Scientific Rationale: Enzymes can lose activity due to improper storage, handling, or the presence of inhibitors. Thiolases, in particular, rely on a critical cysteine residue in their active site, which can be oxidized.[1]

  • Troubleshooting Steps:

    • Verify Enzyme Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C in a solution containing a cryoprotectant like glycerol).

    • Include a Reducing Agent: Add a fresh solution of a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol to the assay buffer to maintain the active site cysteine in a reduced state.

    • Run a Positive Control: Test the enzyme with a more common and stable substrate, such as acetoacetyl-CoA, to confirm its general catalytic activity.[9][10]

Potential Cause 2: Substrate Insolubility or Aggregation

  • Scientific Rationale: Very-long-chain fatty acyl-CoAs are amphipathic molecules that can form micelles in aqueous solutions, reducing the concentration of monomeric substrate available to the enzyme.

  • Troubleshooting Steps:

    • Incorporate a Detergent: Add a non-ionic detergent like Triton X-100 or CHAPS to the assay buffer at a concentration just above its critical micelle concentration (CMC). This can help to solubilize the substrate.

    • Sonication: Briefly sonicate the substrate solution before adding it to the assay mixture to break up aggregates.

    • Solvent Optimization: Prepare the stock solution of the substrate in an appropriate organic solvent (e.g., ethanol or DMSO) and ensure the final concentration of the solvent in the assay is low enough not to inhibit the enzyme (typically <1-2%).

Potential Cause 3: Incorrect Assay Conditions

  • Scientific Rationale: Enzyme activity is highly dependent on pH and temperature. The optimal conditions can vary for different thiolase isozymes.

  • Troubleshooting Steps:

    • pH Titration: Perform the assay over a range of pH values (e.g., 7.0 to 9.0) to determine the optimal pH for your specific enzyme and substrate combination.

    • Temperature Optimization: While most assays are run at room temperature or 37°C, verify the optimal temperature for your enzyme if it is from a non-mammalian source.

    • Check Reagent Purity and Concentration: Ensure that all your reagents, especially CoA and the substrate, are of high purity and that their concentrations have been accurately determined.

Problem 2: High Background Signal or Non-Linear Reaction Rate

Q: My baseline absorbance is very high before adding the enzyme, or the reaction rate is not linear over time. What is happening?

A: High background and non-linearity often point to issues with substrate stability or interfering reactions.

Potential Cause 1: Spontaneous Substrate Degradation

  • Scientific Rationale: The thioester bond in acyl-CoAs can be susceptible to hydrolysis, especially at non-optimal pH. The polyunsaturated chain is also prone to non-enzymatic oxidation.

  • Troubleshooting Steps:

    • Run a "No Enzyme" Control: Always include a control reaction mixture that contains all components except the enzyme. A significant change in absorbance in this control indicates spontaneous substrate degradation.

    • Fresh Reagents: Prepare fresh substrate and CoA solutions for each experiment.

    • Include an Antioxidant: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the substrate stock solution to prevent oxidation.

Potential Cause 2: Interference with the Detection Method (DTNB Assay)

  • Scientific Rationale: If you are using the DTNB coupled assay, any compound with a free thiol group will react with DTNB and create a background signal.

  • Troubleshooting Steps:

    • Pre-incubation without CoA: Mix all reagents except CoA and the enzyme to get a stable baseline. Initiate the reaction by adding CoA and then the enzyme.

    • Check for Contaminating Thiols: Ensure that your enzyme preparation or other reagents are not contaminated with other thiol-containing compounds.

    • Alternative Assay Method: If the background remains high, consider a direct spectrophotometric assay by monitoring the disappearance of the 3-oxoacyl-CoA substrate at its absorbance maximum (around 300-310 nm), though this method is generally less sensitive.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-oxoacyl-CoA Thiolase (Coupled DTNB Method)

This protocol is a starting point and should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM DTT. Prepare fresh on the day of the experiment.

  • Substrate Stock (1 mM): Dissolve this compound in ethanol. Store at -20°C.

  • CoA Stock (10 mM): Dissolve Coenzyme A trilithium salt in sterile water. Store in aliquots at -20°C.

  • DTNB Stock (10 mM): Dissolve DTNB in the assay buffer. Protect from light and store at 4°C for up to a week.

  • Enzyme Solution: Dilute the purified 3-oxoacyl-CoA thiolase in assay buffer to the desired concentration. Keep on ice.

2. Assay Procedure:

  • Set up a 1 mL cuvette-based reaction in a spectrophotometer capable of reading at 412 nm and maintaining a constant temperature (e.g., 25°C or 37°C).

  • To the cuvette, add the following in order:

    • Assay Buffer: to a final volume of 1 mL

    • DTNB Stock: 50 µL (final concentration 0.5 mM)

    • Substrate Stock: 20 µL (final concentration 20 µM)

    • CoA Stock: 10 µL (final concentration 100 µM)

  • Mix gently by inverting the cuvette and incubate for 2-3 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.

  • Initiate the reaction by adding a small volume (e.g., 5-10 µL) of the diluted enzyme solution.

  • Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Visualization of a Key Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Substrate, CoA, DTNB, and Enzyme Solutions mix_reagents Combine Buffer, DTNB, Substrate, and CoA in Cuvette reagent_prep->mix_reagents Add to cuvette equilibrate Equilibrate Temperature & Record Baseline mix_reagents->equilibrate add_enzyme Initiate Reaction with Enzyme equilibrate->add_enzyme monitor Monitor Absorbance at 412 nm add_enzyme->monitor calculate_rate Calculate Reaction Rate from Linear Slope monitor->calculate_rate

Caption: A streamlined workflow for the DTNB-coupled 3-oxoacyl-CoA thiolase assay.

Visualization of the Enzymatic Reaction

enzymatic_reaction substrate 3-oxo-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA enzyme 3-oxoacyl-CoA Thiolase substrate->enzyme coa Coenzyme A coa->enzyme product1 all-cis-4,7,10,13,16- Docosapentaenoyl-CoA enzyme->product1 Thiolytic Cleavage product2 Acetyl-CoA enzyme->product2

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA and its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Functional Divergence of a Very-Long-Chain Fatty Acid and its Metabolic Intermediate

For researchers, scientists, and professionals in drug development navigating the intricate world of lipid metabolism, understanding the nuanced biological activities of fatty acids and their metabolites is paramount. This guide provides an in-depth comparison of the biological activities of the very-long-chain fatty acid (VLCFA) all-cis-6,9,12,15,18-tetracosapentaenoic acid and its peroxisomal β-oxidation intermediate, 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA. While structurally similar, their functional roles diverge significantly, a distinction critical for elucidating disease mechanisms and designing targeted therapeutic interventions.

Introduction: A Tale of Two Molecules in Peroxisomal β-Oxidation

All-cis-6,9,12,15,18-tetracosapentaenoic acid is a polyunsaturated VLCFA. Due to their long carbon chains, VLCFAs are primarily metabolized in peroxisomes through a process called β-oxidation.[1][2] This metabolic pathway shortens the fatty acid chain in a cyclical series of enzymatic reactions. One of the key intermediates in this process is this compound. The conversion of the parent fatty acid into its 3-oxoacyl-CoA derivative marks a critical transition from a potential signaling molecule to a committed metabolic substrate. This guide will explore the distinct biological activities of the precursor fatty acid and its 3-oxoacyl-CoA intermediate, highlighting their differential roles in cellular signaling and metabolism.

The Precursor: all-cis-6,9,12,15,18-Tetracosapentaenoic Acid - A Signaling Lipid

As a free fatty acid, all-cis-6,9,12,15,18-tetracosapentaenoic acid has the potential to act as a signaling molecule, both extracellularly and intracellularly.

Extracellular Signaling via G-Protein Coupled Receptors

Long-chain fatty acids are known to be ligands for a class of G-protein coupled receptors (GPCRs), most notably Free Fatty Acid Receptor 1 (FFA1 or GPR40) and Free Fatty Acid Receptor 4 (FFA4 or GPR120).[3][4] Activation of these receptors by fatty acids can trigger a variety of downstream signaling cascades, influencing processes such as insulin secretion, inflammation, and cellular differentiation. While specific studies on all-cis-6,9,12,15,18-tetracosapentaenoic acid are limited, its structural similarity to other polyunsaturated fatty acids suggests it may also interact with these receptors.

Intracellular Signaling and Gene Regulation

Once inside the cell, free fatty acids can directly bind to and modulate the activity of nuclear receptors, which are transcription factors that regulate gene expression. A key family of nuclear receptors activated by fatty acids is the Peroxisome Proliferator-Activated Receptors (PPARs), with three main isoforms: PPARα, PPARγ, and PPARδ.[5] PPARs play crucial roles in lipid and glucose metabolism, inflammation, and cell proliferation. However, compelling evidence suggests that it is the acyl-CoA form of VLCFAs, rather than the free fatty acids themselves, that are the high-affinity ligands for PPARα.[5]

The Intermediate: this compound - A Committed Metabolite

The conversion of all-cis-6,9,12,15,18-tetracosapentaenoic acid to its acyl-CoA derivative and subsequent oxidation to this compound channels the molecule into a primarily metabolic fate.

A Key Player in Peroxisomal β-Oxidation

The primary and well-established role of this compound is as an intermediate in the peroxisomal β-oxidation pathway. It is the substrate for the enzyme 3-oxoacyl-CoA thiolase, which catalyzes the final step in each cycle of β-oxidation, cleaving a two-carbon acetyl-CoA unit from the fatty acyl chain.[6] This process is repeated until the fatty acid is sufficiently shortened to be further metabolized in the mitochondria.

The High-Affinity Ligand for PPARα

Comparative Summary of Biological Activities

Featureall-cis-6,9,12,15,18-Tetracosapentaenoic Acid (Precursor)This compound (Intermediate)
Primary Role Potential Signaling MoleculeMetabolic Intermediate
Extracellular Activity Potential ligand for FFA1 (GPR40) and FFA4 (GPR120)Unlikely to have extracellular activity
Intracellular Signaling Weak or no direct binding to PPARαHigh-affinity ligand for PPARα (as an acyl-CoA)
Metabolic Fate Substrate for acyl-CoA synthetasesSubstrate for 3-oxoacyl-CoA thiolase in β-oxidation
Key Function Cellular communication and potential regulation of gene expressionEnergy production and lipid homeostasis through β-oxidation

Experimental Protocols for Assessing Biological Activity

To empirically validate the distinct biological activities of the precursor fatty acid and its 3-oxoacyl-CoA intermediate, a series of well-defined experimental protocols can be employed.

Protocol 1: GPCR Activation Assay

This protocol is designed to assess the ability of all-cis-6,9,12,15,18-tetracosapentaenoic acid to activate FFA1 and FFA4 receptors.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human FFA1 or FFA4 receptors.

  • Calcium Mobilization Assay:

    • Plate the cells in a 96-well plate and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Prepare serial dilutions of all-cis-6,9,12,15,18-tetracosapentaenoic acid and a known agonist (positive control).

    • Add the compounds to the cells and measure the change in fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates receptor activation and subsequent intracellular calcium release.

  • Data Analysis: Plot the dose-response curve and calculate the EC50 value to determine the potency of the fatty acid as a receptor agonist.

Protocol 2: PPARα Activation Reporter Gene Assay

This assay quantifies the ability of both the precursor and its 3-oxoacyl-CoA derivative to activate PPARα.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HepG2) in a 24-well plate.

    • Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of all-cis-6,9,12,15,18-tetracosapentaenoic acid, this compound, and a known PPARα agonist (e.g., GW7647). Note: The 3-oxoacyl-CoA will need to be delivered into the cells, potentially using a lipid-based transfection reagent.

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) and express the results as fold activation over the vehicle control.

Protocol 3: In Vitro Peroxisomal β-Oxidation Assay

This protocol measures the metabolic conversion of the precursor to its downstream products, confirming the role of the 3-oxo intermediate.

Methodology:

  • Isolation of Peroxisomes: Isolate peroxisomes from rat liver or cultured cells using differential centrifugation.

  • β-Oxidation Reaction:

    • Incubate the isolated peroxisomes with radiolabeled all-cis-6,9,12,15,18-tetracosapentaenoic acid in a reaction buffer containing necessary cofactors (ATP, CoA, NAD+, FAD).

    • At various time points, stop the reaction and extract the lipids.

  • Analysis of Metabolites:

    • Separate the fatty acids and their metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled precursor, intermediates (including the 3-oxoacyl-CoA), and the final shortened-chain fatty acids using a scintillation counter or mass spectrometry.

Visualizing the Divergent Pathways

To illustrate the distinct fates of the precursor and its intermediate, the following diagrams outline their primary biological pathways.

Precursor all-cis-6,9,12,15,18- Tetracosapentaenoic Acid GPCRs FFA1/FFA4 Receptors Precursor->GPCRs Extracellular Signaling AcylCoA_Synthetase Acyl-CoA Synthetase Precursor->AcylCoA_Synthetase Intracellular Activation Signaling Intracellular Signaling (e.g., Calcium Mobilization) GPCRs->Signaling AcylCoA all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA AcylCoA_Synthetase->AcylCoA Oxidation1 Acyl-CoA Oxidase AcylCoA->Oxidation1 PPARa PPARα AcylCoA->PPARa High-affinity Binding EnoylCoA 2-trans-Enoyl-CoA Oxidation1->EnoylCoA Hydratase Enoyl-CoA Hydratase EnoylCoA->Hydratase HydroxyacylCoA 3-Hydroxyacyl-CoA Hydratase->HydroxyacylCoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->Dehydrogenase OxoacylCoA 3-oxo-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Dehydrogenase->OxoacylCoA Thiolase 3-Oxoacyl-CoA Thiolase OxoacylCoA->Thiolase Metabolism β-Oxidation (Chain Shortening) Thiolase->Metabolism Gene_Expression Gene Expression (Lipid Metabolism) PPARa->Gene_Expression

Figure 1. Divergent pathways of the precursor and its intermediate.

Conclusion: From Signal to Substrate

The biological activities of all-cis-6,9,12,15,18-tetracosapentaenoic acid and its metabolic intermediate, this compound, are fundamentally distinct. The precursor free fatty acid possesses the potential for extracellular and intracellular signaling, acting on cell surface receptors and influencing gene expression, albeit with lower affinity for PPARα compared to its acyl-CoA form. In contrast, the 3-oxoacyl-CoA intermediate is a committed metabolite, primarily functioning within the peroxisomal β-oxidation pathway to generate energy and maintain lipid homeostasis. Its likely role as a high-affinity PPARα ligand underscores the importance of intracellular metabolic activation for potent nuclear receptor signaling. A thorough understanding of this functional divergence is essential for researchers in lipid biology and drug discovery, as it provides a clearer picture of how VLCFA metabolism is integrated with cellular signaling and regulation.

References

A Senior Application Scientist's Guide to Comparing 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA Levels in Different Cell Types

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Transient Metabolic Intermediate

In the intricate landscape of cellular lipid metabolism, the intermediates of fatty acid oxidation pathways are often as important as the final products. 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA is a key, yet transient, metabolite in the peroxisomal beta-oxidation of very-long-chain fatty acids (VLCFAs)[1][2]. Specifically, it is the third intermediate in the breakdown of all-cis-6,9,12,15,18-tetracosapentaenoic acid (C24:5), a polyunsaturated fatty acid. Understanding the differential levels of this molecule across various cell types provides a window into the specialized roles these cells play in VLCFA metabolism, energy homeostasis, and the synthesis of critical bioactive lipids.

Peroxisomes are the exclusive site for the initial chain-shortening of VLCFAs (fatty acids with 22 or more carbons), as mitochondria are not equipped to handle these large substrates[3][4]. Deficiencies in this pathway are linked to severe neurodegenerative conditions, such as X-linked adrenoleukodystrophy, highlighting its critical importance[1]. This guide provides a framework for comparing the levels of this compound in different cell types, explains the underlying metabolic rationale for expected differences, and presents a robust experimental protocol for its quantification.

Part 1: The Metabolic Context of this compound

The journey of a VLCFA like tetracosapentaenoic acid begins with its activation to a CoA thioester. It then enters the peroxisome, where it undergoes a cycle of four enzymatic reactions, collectively known as beta-oxidation. This compound is the product of the third step in this cycle.

The core pathway is as follows:

  • Oxidation: The fatty acyl-CoA is oxidized by a FAD-dependent acyl-CoA oxidase, introducing a double bond and producing H₂O₂[3].

  • Hydration: The resulting enoyl-CoA is hydrated by a multifunctional enzyme.

  • Dehydrogenation: The same multifunctional enzyme then catalyzes an NAD⁺-dependent dehydrogenation to form the 3-oxoacyl-CoA intermediate—our molecule of interest.

  • Thiolysis: Finally, a peroxisomal thiolase cleaves the 3-oxoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. This shortened acyl-CoA can then undergo further cycles of oxidation[4].

The following diagram illustrates the position of this compound within the peroxisomal beta-oxidation pathway.

Peroxisomal_Beta_Oxidation cluster_pathway Peroxisomal Beta-Oxidation Cycle F_CoA all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA (C24:5-CoA) Enoyl_CoA trans-2-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA F_CoA->Enoyl_CoA Acyl-CoA Oxidase (FAD -> FADH₂) Hydroxy_CoA 3-Hydroxy-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Enoyl_CoA->Hydroxy_CoA Multifunctional Enzyme (Hydratase activity) Oxo_CoA 3-Oxo-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Hydroxy_CoA->Oxo_CoA Multifunctional Enzyme (Dehydrogenase activity) (NAD⁺ -> NADH) Short_CoA all-cis-4,7,10,13,16- Docosapentaenoyl-CoA (C22:5-CoA) Oxo_CoA->Short_CoA Thiolase (+ CoA) Acetyl_CoA Acetyl-CoA Oxo_CoA->Acetyl_CoA

Caption: Peroxisomal beta-oxidation of C24:5-CoA.

Part 2: A Comparative Framework for Cellular Levels

Cell TypePrimary Metabolic Role in VLCFA MetabolismExpected Relative Level of 3-oxo-C24:5-CoARationale
Hepatocytes (Liver) Central hub for processing dietary and stored fatty acids. High capacity for both mitochondrial and peroxisomal beta-oxidation.Low to Moderate Hepatocytes exhibit high metabolic flux. While the rate of VLCFA entry into the peroxisome is high, the downstream enzymes are also highly active, preventing significant accumulation of any single intermediate. The shortened fatty acids and acetyl-CoA are rapidly transported to mitochondria for complete oxidation[2][3].
Astrocytes (Brain) Key supporters of neuronal function. Capable of de novo lipogenesis and the synthesis of long-chain polyunsaturated fatty acids (PUFAs) like DHA from precursors, which are then supplied to neurons[5].Moderate and Dynamic Astrocytes actively metabolize fatty acids. The levels of peroxisomal intermediates are likely to be dynamic, reflecting the balance between fatty acid uptake, synthesis, and the export of essential PUFAs to neurons. Their metabolic flexibility suggests a capacity to handle fluctuating substrate levels[5].
Neurons (Brain) High demand for specific PUFAs, especially Docosahexaenoic Acid (DHA, C22:6), for incorporation into synaptic and neuronal membranes. Less involved in bulk catabolism of fatty acids for energy compared to glial cells[6][7].Very Low Neuronal lipid metabolism is highly specialized for structural purposes rather than bulk energy production. The peroxisomal pathway is primarily used to generate precursors for the synthesis of DHA[8]. This process is likely tightly regulated, ensuring that intermediates like 3-oxo-C24:5-CoA are efficiently channeled towards their final products without accumulating.
Microglia (Brain) The resident immune cells of the central nervous system. Metabolic phenotype shifts dramatically upon activation (e.g., during inflammation).Low (Resting) to Elevated (Activated) In a resting state, microglia have a quiescent metabolic profile. Upon activation, they undergo a metabolic reprogramming that can increase fatty acid oxidation to fuel immune responses. This shift could lead to a temporary increase in the flux through peroxisomal beta-oxidation and a detectable rise in intermediates[8].

Part 3: Experimental Guide for Quantification via LC-MS/MS

The gold standard for the sensitive and specific quantification of acyl-CoA species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a synthesized, robust methodology based on established practices in the field[9][10][11].

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Cell Culture (e.g., Hepatocytes, Astrocytes) B 2. Rapid Harvest & Quenching (Cold Methanol) A->B C 3. Cell Lysis & Extraction (Acidified Organic Solvent) B->C D 4. Internal Standard Spiking (e.g., C17:0-CoA) C->D E 5. Centrifugation & Supernatant Collection D->E F 6. Reverse-Phase UPLC (C18 Column) E->F G 7. ESI+ Mass Spectrometry (Triple Quadrupole) F->G H 8. Detection (SRM) (Precursor -> Product Ion) G->H I 9. Peak Integration H->I J 10. Quantification (Ratio to Internal Standard) I->J K 11. Normalization (per mg protein or cell number) J->K

Caption: Workflow for Acyl-CoA Quantification.

Step-by-Step Protocol

1. Cell Culture and Harvest:

  • Culture different cell types (e.g., primary hepatocytes, astrocytes, neurons) under standard, controlled conditions.

  • To harvest, rapidly aspirate the culture medium and wash cells once with ice-cold phosphate-buffered saline (PBS).

  • Immediately quench metabolic activity by adding a cold extraction solvent, typically an acidified acetonitrile/methanol/water mixture (e.g., 40:40:20 v/v/v with 0.1% formic acid). This step is critical to prevent the degradation of labile acyl-CoA thioesters.

2. Metabolite Extraction:

  • Spike the samples with a known amount of an internal standard not naturally present in the cells. An odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is an excellent choice[11].

  • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Vortex vigorously and incubate on ice for 10-15 minutes to ensure complete protein precipitation and metabolite extraction.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Perform separation on a reverse-phase UPLC column (e.g., C18, 1.7 µm particle size)[12]. A typical mobile phase system would be:

    • Mobile Phase A: Water with 0.1% formic acid or ammonium hydroxide.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid or ammonium hydroxide.
    • A gradient from low to high organic phase will elute the acyl-CoAs based on their chain length and polarity.

  • Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source[13].

  • Detection: Use Selected Reaction Monitoring (SRM) for quantification. This highly specific technique involves monitoring a specific precursor-to-product ion transition. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine portion (507 Da) or a specific transition to the acylium ion[11][13].

    • Precursor Ion (Q1): The [M+H]⁺ of this compound.
    • Product Ion (Q3): A characteristic fragment ion.
    • Simultaneously monitor the specific SRM transition for the internal standard.

4. Data Analysis and Quantification:

  • Integrate the peak areas for the analyte and the internal standard using the instrument's software.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the absolute quantity by comparing this ratio to a standard curve generated with authentic standards.

  • Normalize the final concentration to the amount of protein in the initial cell lysate (measured by a BCA assay) or to the cell count to allow for accurate comparison across different cell types.

Conclusion and Future Directions

While direct evidence is still emerging, the principles of cellular metabolism allow us to predict that levels of this compound will vary significantly across different cell types, reflecting their specialized roles in VLCFA handling. Hepatocytes likely maintain low levels due to high catabolic flux, whereas astrocytes may show more dynamic levels related to their role in supplying fatty acids to neurons. Neurons themselves are expected to have very low steady-state levels, consistent with a tightly regulated pathway geared towards synthesizing structural lipids.

The robust LC-MS/MS methodology detailed here provides a clear path for researchers to test these hypotheses and uncover the nuanced roles of peroxisomal metabolism in health and disease. Such studies will be crucial in furthering our understanding of lipid-driven pathologies and developing targeted therapeutic strategies.

References

A Comparative Guide to the Validation of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA as a Disease Biomarker for Zellweger Spectrum Disorders

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA as a potential biomarker for Zellweger spectrum disorders (ZSD), juxtaposed with currently established diagnostic markers. We will delve into the underlying biochemistry, the rationale for its selection, a detailed analytical methodology for its quantification, and a discussion of its potential advantages and limitations. This document is intended for researchers, scientists, and drug development professionals engaged in the study and therapeutic development for inborn errors of metabolism.

Introduction: The Unmet Need in Zellweger Spectrum Disorders

Zellweger spectrum disorders (ZSD) are a group of rare, autosomal recessive disorders caused by mutations in PEX genes, which are essential for the biogenesis of peroxisomes.[1][2] This leads to a constellation of severe clinical manifestations, including neurological abnormalities, liver dysfunction, and craniofacial dysmorphism, with a broad spectrum of severity.[1][2] The cornerstone of ZSD diagnosis lies in the detection of accumulated metabolites that are normally processed in the peroxisomes.

The current panel of biomarkers, while effective, primarily reflects the accumulation of upstream substrates due to enzymatic blocks. There is an ongoing need for biomarkers that can provide a more dynamic and nuanced picture of pathway dysfunction, potentially offering earlier diagnosis, more sensitive monitoring of disease progression, and a direct measure of therapeutic efficacy. It is in this context that we propose the validation of this compound, an intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), as a novel and informative biomarker.

The Biochemical Rationale: Targeting a Key Metabolic Intermediate

Docosahexaenoic acid (DHA, C22:6n-3) is a critical polyunsaturated fatty acid for brain and retinal development. Its synthesis involves a final step of peroxisomal β-oxidation of a C24:6n-3 precursor, tetracosahexaenoic acid.[3] In ZSD, the impairment of peroxisomal function disrupts this process, leading to a deficiency in DHA.[4][5] this compound is a transient intermediate in this specific β-oxidation cycle.

The rationale for investigating this 3-oxoacyl-CoA species as a biomarker is twofold:

  • Proximity to the Enzymatic Defect: As a direct intermediate in a dysfunctional peroxisomal pathway, its accumulation could be a highly specific indicator of the metabolic block. Unlike upstream substrates which may be influenced by diet and other metabolic pathways, the concentration of this intermediate is more directly coupled to the flux through the DHA β-oxidation pathway.

  • Potential for Early and Sensitive Detection: In milder forms of ZSD, the accumulation of very-long-chain fatty acids (VLCFAs) can be less pronounced.[1] Measuring a specific intermediate like this compound might offer a more sensitive window into pathway perturbation, potentially enabling earlier diagnosis.

Signaling Pathway Diagram

DHA_Beta_Oxidation cluster_peroxisome Peroxisome C24_6_CoA all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA Enoyl_CoA 2-trans-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA C24_6_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-hydroxy-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA D-Bifunctional Protein DHA_CoA Docosahexaenoyl-CoA (DHA-CoA) Oxoacyl_CoA->DHA_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolase DHA DHA DHA_CoA->DHA caption Peroxisomal β-oxidation of DHA precursor.

Caption: Peroxisomal β-oxidation of DHA precursor.

Comparative Analysis with Established ZSD Biomarkers

A robust evaluation of a new biomarker necessitates a direct comparison with the current gold standards.

Biomarker ClassSpecific AnalytesAdvantagesDisadvantages
Very-Long-Chain Fatty Acids (VLCFAs) C26:0, C24:0/C22:0 ratio, C26:0/C22:0 ratio[4][6]Well-established, routinely measured, high concentrations in severe ZSD.[7]Can be normal in milder ZSD phenotypes, influenced by diet.[1]
Branched-Chain Fatty Acids Phytanic acid, Pristanic acid[8][9]Specific for certain peroxisomal functions.Dietary dependent, may not be elevated in newborns.[10]
Bile Acid Intermediates Dihydroxycholestanoic acid (DHCA), Trihydroxycholestanoic acid (THCA)[11][12]Reflects impaired bile acid synthesis, a key peroxisomal function.Requires specialized assays, can be influenced by liver function.
Pipecolic Acid Pipecolic acidElevated in many ZSD patients.Not entirely specific to peroxisomal disorders.[13]
Proposed Intermediate Biomarker This compound Potentially more sensitive in mild ZSD, direct measure of pathway flux, less influenced by diet. Low physiological concentrations, analytical challenge, requires validation.
The Case for an Intermediate Biomarker

The measurement of metabolic pathway intermediates offers a unique advantage in the study of inborn errors of metabolism. While the accumulation of a primary substrate (like VLCFAs) indicates a blockage, the concentration of an intermediate can provide a more dynamic measure of the residual flux through the pathway.[6] This is particularly valuable for assessing the efficacy of therapeutic interventions that aim to restore partial enzyme function. In such scenarios, a decrease in the intermediate's concentration could be a more sensitive indicator of treatment response than a slow decline in the upstream substrate.

Experimental Protocol: Quantification of this compound by LC-MS/MS

The quantification of acyl-CoA species is challenging due to their low abundance and inherent instability. The following protocol outlines a robust method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the necessary sensitivity and specificity.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Tissue Homogenate Extraction Acyl-CoA Extraction (e.g., solid-phase extraction) Sample->Extraction Derivatization Optional: Derivatization Extraction->Derivatization LC UPLC Separation (C18 column) Derivatization->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Quantification Quantification (Internal Standard) MS->Quantification Validation Validation (Accuracy, Precision) Quantification->Validation caption LC-MS/MS workflow for acyl-CoA analysis.

Caption: LC-MS/MS workflow for acyl-CoA analysis.

Step-by-Step Methodology

1. Sample Preparation (Handle on ice to minimize degradation)

  • Plasma: To 100 µL of plasma, add 400 µL of ice-cold 10% (w/v) trichloroacetic acid in water. Vortex for 30 seconds and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Tissue: Homogenize ~20 mg of tissue in 500 µL of ice-cold 2:1 (v/v) methanol:water. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Internal Standard: Spike the initial extraction solution with a suitable internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar odd-chain 3-oxoacyl-CoA.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant from the protein precipitation step. Wash with water and then elute the acyl-CoAs with an appropriate organic solvent mixture (e.g., methanol with 0.1% formic acid).

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 50 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the [M+H]+ of this compound. The product ion will be a characteristic fragment, often corresponding to the acyl-carnitine or a fragment of the CoA moiety. These transitions must be optimized by direct infusion of a synthesized standard.

3. Data Analysis and Validation

  • Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

  • Validation: The method should be validated for linearity, accuracy, precision (intra- and inter-day), and limit of detection (LOD) and quantification (LOQ) according to established guidelines.

Discussion: Potential Clinical Utility and Future Directions

The validation of this compound as a biomarker for ZSD holds significant promise. Its direct involvement in the impaired DHA synthesis pathway suggests it could be a highly specific and sensitive marker.

Potential Advantages in a Clinical Setting:

  • Early Diagnosis: In neonates with subtle clinical signs, an elevated level of this intermediate could trigger further diagnostic workup for ZSD.

  • Disease Severity Stratification: The degree of accumulation may correlate with the severity of the peroxisomal defect, aiding in prognosis.

  • Monitoring Therapeutic Interventions: For future therapies aimed at restoring peroxisomal function, this biomarker could provide a rapid and direct measure of target engagement and efficacy.

Future Research:

  • Method Validation: The immediate next step is the rigorous analytical validation of the described LC-MS/MS method.

  • Clinical Cohort Studies: Measurement of this compound in a well-characterized cohort of ZSD patients with varying degrees of severity is essential to establish its clinical utility.

  • Correlation with Established Biomarkers: A direct comparison with VLCFAs, phytanic/pristanic acids, and bile acid intermediates in the same patient cohort will be crucial to determine its added diagnostic value.

Conclusion

While the established biomarkers for Zellweger spectrum disorders are invaluable, the exploration of novel, pathway-proximal biomarkers like this compound is a critical step towards a more refined understanding and management of these devastating diseases. The analytical framework provided in this guide offers a clear path for the validation of this promising biomarker, with the potential to significantly impact the diagnosis and therapeutic monitoring of ZSD patients.

References

A Comparative Guide to the Metabolism of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA and Other Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain acyl-CoAs (VLC-acyl-CoAs) are critical intermediates in lipid metabolism, and their dysregulation is implicated in a range of metabolic disorders. This guide provides a detailed comparative analysis of the metabolism of a specific polyunsaturated intermediate, 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA, in the context of other VLC-acyl-CoAs. While direct experimental data on this particular 3-oxo intermediate is limited, this document synthesizes current knowledge of peroxisomal β-oxidation to infer its metabolic fate and provide a framework for its experimental investigation. We delve into the substrate specificities of the key enzymes involved, present a hypothetical metabolic pathway, and offer detailed protocols for comparative analysis using modern analytical techniques.

Introduction: The Central Role of Very-Long-Chain Acyl-CoAs in Cellular Metabolism

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are essential components of cellular lipids, serving as precursors for sphingolipids and as components of cellular membranes. The metabolism of VLCFAs is exclusively handled by peroxisomes, as the mitochondrial β-oxidation machinery is not equipped to process these long-chain molecules.[1] The activation of VLCFAs to their coenzyme A (CoA) thioesters, forming VLC-acyl-CoAs, is the committed step for their entry into the peroxisomal β-oxidation pathway.

This guide focuses on a specific, hypothetical intermediate in the degradation of polyunsaturated VLCFAs: This compound . Understanding the metabolism of this molecule, and comparing it to other saturated, monounsaturated, and polyunsaturated VLC-acyl-CoAs, is crucial for elucidating the intricacies of lipid metabolism and its role in health and disease.

The Peroxisomal β-Oxidation Machinery: A Multi-Enzyme System with Diverse Specificities

The breakdown of VLC-acyl-CoAs in peroxisomes is a multi-step process catalyzed by a series of enzymes with distinct but sometimes overlapping substrate specificities.[2] The core pathway involves four key enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage.

Peroxisomal_Beta_Oxidation_Overview cluster_peroxisome Peroxisome VLCFA Very-Long-Chain Fatty Acid (VLCFA) VLC_Acyl_CoA VLC-Acyl-CoA VLCFA->VLC_Acyl_CoA ACSL Enoyl_CoA trans-2-Enoyl-CoA VLC_Acyl_CoA->Enoyl_CoA ACOX Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA MFP Oxoacyl_CoA 3-Oxoacyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA MFP Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolase Mitochondria Mitochondria/ Further Metabolism Shortened_Acyl_CoA->Mitochondria Acetyl_CoA->Mitochondria caption Figure 1. Overview of Peroxisomal β-Oxidation.

Caption: Figure 1. Overview of Peroxisomal β-Oxidation.

Acyl-CoA Oxidases (ACOX): The Rate-Limiting Step

The initial dehydrogenation is catalyzed by acyl-CoA oxidases (ACOX), which are considered the rate-limiting enzymes of the pathway. Mammals possess multiple ACOX isoforms with distinct substrate preferences:

  • ACOX1 (Palmitoyl-CoA oxidase): Primarily acts on straight-chain and dicarboxylic acyl-CoAs. Its activity decreases with increasing chain length.[3]

  • ACOX2 (Branched-chain acyl-CoA oxidase): Shows a preference for 2-methyl-branched acyl-CoAs and the CoA esters of bile acid intermediates.[4]

  • ACOX3 (Pristanoyl-CoA oxidase): Also active towards 2-methyl-branched fatty acids and very-long-chain fatty acids.[4]

For a polyunsaturated substrate like all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA, ACOX1 would likely be the primary acting oxidase to introduce the initial double bond at the C2 position.

Multifunctional Proteins (MFP-1 and MFP-2): Hydration and Dehydrogenation

The subsequent hydration and dehydrogenation steps are carried out by multifunctional proteins (MFPs), which possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The two major isoforms have opposing stereospecificities:

  • MFP-1 (L-bifunctional protein): Hydrates trans-2-enoyl-CoAs to L-3-hydroxyacyl-CoAs.[5]

  • MFP-2 (D-bifunctional protein): Hydrates trans-2-enoyl-CoAs to D-3-hydroxyacyl-CoAs. It is considered to handle the majority of peroxisomal β-oxidation substrates.[6]

The processing of polyunsaturated acyl-CoAs requires additional auxiliary enzymes, such as isomerases and reductases, to handle the pre-existing double bonds that are not in the standard trans-2 position.[7]

Peroxisomal Thiolases: The Final Cleavage

The final step is the thiolytic cleavage of the 3-oxoacyl-CoA, which releases a molecule of acetyl-CoA and a chain-shortened acyl-CoA. The primary peroxisomal thiolases include:

  • Thiolase A: Shows broad substrate specificity for short, medium, and long straight-chain 3-oxoacyl-CoAs.[8]

  • Sterol Carrier Protein 2/3-oxoacyl-CoA thiolase (SCP2-thiolase): Active with medium and long straight-chain 3-oxoacyl-CoAs, as well as 2-methyl-branched substrates and bile acid intermediates.[8]

Hypothetical Metabolic Pathway for this compound

Based on the known functions of the peroxisomal β-oxidation enzymes, we can propose a hypothetical pathway for the degradation of a precursor to our molecule of interest, all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA. The formation of the 3-oxo intermediate is a standard step in each cycle of β-oxidation. The challenge in the degradation of this polyunsaturated fatty acid lies in the positions of the cis double bonds.

PUFA_Beta_Oxidation cluster_pathway Hypothetical β-Oxidation of a Polyunsaturated VLC-Acyl-CoA start all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA step1 ACOX1 start->step1 intermediate1 trans-2,cis-6,cis-9,cis-12,cis-15,cis-18- Tetracosapentaenoyl-CoA step1->intermediate1 step2 MFP-2 (Hydratase) intermediate1->step2 intermediate2 3-Hydroxy-cis-6,cis-9,cis-12,cis-15,cis-18- Tetracosapentaenoyl-CoA step2->intermediate2 step3 MFP-2 (Dehydrogenase) intermediate2->step3 target 3-Oxo-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA step3->target step4 Thiolase target->step4 product1 Acetyl-CoA step4->product1 product2 Chain-shortened Acyl-CoA (cis-4,cis-7,cis-10,cis-13,cis-16- Docosapentaenoyl-CoA) step4->product2 step5 Isomerase/ Reductase product2->step5 next_cycle Further β-Oxidation Cycles step5->next_cycle caption Figure 2. Hypothetical pathway for the initial steps of degradation.

Caption: Figure 2. Hypothetical pathway for the initial steps of degradation.

The presence of the 3-oxo group signifies that the acyl-CoA has undergone the first three steps of a β-oxidation cycle. The subsequent action of a peroxisomal thiolase would cleave this molecule into acetyl-CoA and a shortened C22:5 acyl-CoA. The remaining double bonds would then require the action of isomerases and potentially reductases to be correctly positioned for subsequent rounds of β-oxidation.

Comparative Analysis: Substrate Preferences of Peroxisomal β-Oxidation Enzymes

The efficiency of β-oxidation for a given VLC-acyl-CoA is determined by the substrate specificity of the enzymes in the pathway. The following table summarizes the known preferences of the key enzymes, which allows for an inferred comparison of how this compound might be processed relative to other VLC-acyl-CoAs.

Enzyme FamilyIsoformPreferred SubstratesInferred Activity on this compound Precursor
Acyl-CoA Oxidases ACOX1Straight-chain C10-C18 acyl-CoAs, dicarboxylic acyl-CoAs[3]Likely active on the C24:5 precursor, but efficiency may be lower than for saturated VLCFAs.
ACOX22-methyl-branched acyl-CoAs, bile acid intermediates[4]Unlikely to be the primary oxidase.
Multifunctional Proteins MFP-1 (L-bifunctional)Straight-chain enoyl-CoAsMay have some activity, but MFP-2 is generally considered the main enzyme for VLCFA metabolism.[5]
MFP-2 (D-bifunctional)Straight-chain and 2-methyl-branched enoyl-CoAs, VLC-enoyl-CoAs[6]Expected to be the primary enzyme for hydration and dehydrogenation of the tetracosapentaenoyl-CoA intermediate.
Thiolases Thiolase AShort, medium, and long straight-chain 3-oxoacyl-CoAs[8]High activity expected on the 3-oxo intermediate.
SCP2-thiolaseMedium and long straight-chain and 2-methyl-branched 3-oxoacyl-CoAs[8]High activity expected on the 3-oxo intermediate.

Experimental Protocols for Comparative Analysis

To empirically compare the metabolism of this compound with other VLC-acyl-CoAs, a robust analytical methodology is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters (Km and Vmax) of purified peroxisomal enzymes (ACOX1, MFP-2, Thiolase A) with this compound and other VLC-acyl-CoA substrates (e.g., Lignoceroyl-CoA (C24:0), Oleoyl-CoA (C18:1)).

Methodology:

  • Enzyme Purification: Purify recombinant human ACOX1, MFP-2, and Thiolase A.

  • Substrate Preparation: Synthesize or procure high-purity VLC-acyl-CoA substrates.

  • Reaction Conditions:

    • Incubate the purified enzyme with varying concentrations of the acyl-CoA substrate in a suitable reaction buffer.

    • For ACOX1, monitor the production of H₂O₂ using a colorimetric or fluorometric assay.

    • For MFP-2, monitor the NAD⁺-dependent conversion of the 3-hydroxyacyl-CoA intermediate to the 3-oxoacyl-CoA.

    • For Thiolase A, monitor the CoA-dependent cleavage of the 3-oxoacyl-CoA by measuring the decrease in the substrate or the formation of acetyl-CoA.

  • Data Analysis: Determine Km and Vmax by fitting the initial reaction velocities to the Michaelis-Menten equation.

Cellular Metabolism Studies using Stable Isotope Tracing

Objective: To trace the metabolic fate of this compound in cultured cells and compare its degradation rate to other VLC-acyl-CoAs.

Methodology:

  • Cell Culture: Use a relevant cell line, such as primary human hepatocytes or a cell line with active peroxisomal β-oxidation.

  • Stable Isotope Labeling: Synthesize ¹³C-labeled versions of the VLC-acyl-CoAs to be tested.

  • Cellular Incubation: Incubate the cells with the ¹³C-labeled acyl-CoAs for various time points.

  • Metabolite Extraction:

    • Quench metabolism rapidly with cold methanol.

    • Extract acyl-CoAs using a validated method, such as solid-phase extraction.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoA species using reverse-phase liquid chromatography.

    • Detect and quantify the ¹³C-labeled parent acyl-CoA and its downstream metabolites using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Determine the rate of disappearance of the parent ¹³C-labeled acyl-CoA and the appearance of its chain-shortened products.

Experimental_Workflow cluster_workflow Experimental Workflow for Comparative Analysis start Select VLC-Acyl-CoA Substrates (including labeled 3-oxo-tetracosapentaenoyl-CoA) step1 In Vitro Enzyme Assays (Purified Enzymes) start->step1 step2 Cellular Metabolism Studies (Cultured Cells) start->step2 result1 Kinetic Parameters (Km, Vmax) step1->result1 step3 Metabolite Extraction step2->step3 step4 LC-MS/MS Analysis step3->step4 step5 Data Analysis step4->step5 result2 Metabolic Flux & Degradation Rates step5->result2 conclusion Comparative Performance of VLC-Acyl-CoAs result1->conclusion result2->conclusion caption Figure 3. A generalized experimental workflow.

Caption: Figure 3. A generalized experimental workflow.

Concluding Remarks and Future Directions

The metabolism of VLC-acyl-CoAs is a complex and highly regulated process. While direct experimental evidence for the specific metabolism of this compound is currently lacking, our understanding of the peroxisomal β-oxidation pathway allows for informed predictions of its metabolic fate. The presence of multiple cis double bonds suggests a more complex degradation pathway involving auxiliary enzymes, which may result in a different processing rate compared to saturated or monounsaturated VLC-acyl-CoAs.

The experimental protocols outlined in this guide provide a robust framework for researchers to directly investigate the metabolism of this and other novel VLC-acyl-CoAs. Such studies will be invaluable in expanding our knowledge of lipid metabolism and its implications for human health and disease, potentially uncovering new therapeutic targets for metabolic disorders.

References

A Researcher's Guide to the Functional Landscape of 3-oxo-VLC-PUFA Isomers in Peroxisomal β-Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic pathways and drug development, understanding the nuanced functional differences between closely related intermediates is paramount. This guide provides an in-depth comparison of the functional fates of isomers derived from 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). We will explore the enzymatic challenges posed by its all-cis configuration and detail the auxiliary enzymes required for its complete degradation, supported by experimental frameworks to investigate these processes.

Introduction: The Peroxisome's Role in VLC-PUFA Catabolism

Very-long-chain fatty acids (VLCFAs), defined as those with 20 or more carbons, are primarily metabolized through β-oxidation within peroxisomes, as mitochondria are not equipped to handle these large molecules.[1][2][3][4] This process is crucial for energy homeostasis and the breakdown of complex lipids. The initial substrate, tetracosapentaenoic acid (24:5n-6), is first activated to its CoA ester and then enters the peroxisomal β-oxidation spiral. This pathway involves a sequence of four core reactions: acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-oxoacyl-CoA thiolase.[1][3][5]

However, the presence of cis double bonds in polyunsaturated fatty acids (PUFAs) like ours presents a significant challenge. The core enzymes of β-oxidation are stereospecific and typically require a trans-Δ² double bond to proceed.[6][7] When the degradation process encounters a pre-existing cis double bond at an unfavorable position, the cycle stalls. This is where the functional divergence of isomers becomes critical, necessitating the action of specialized auxiliary enzymes.

The Central Challenge: Isomeric Intermediates of an all-cis Acyl-CoA

The molecule this compound is a product of the first three steps of β-oxidation acting on its corresponding acyl-CoA. The key to understanding the "functional differences" is to track the fate of the double bonds as the fatty acid chain is shortened by two carbons in each cycle. The initial molecule is cleaved by 3-oxoacyl-CoA thiolase into acetyl-CoA and a shortened 22-carbon acyl-CoA with its cis double bonds now closer to the CoA thioester.

After one round of β-oxidation, the original Δ⁶ double bond is now at the Δ⁴ position. This cis-Δ⁴-enoyl-CoA is not a substrate for the next enzyme in the cycle, acyl-CoA oxidase. This stalled intermediate represents the first functionally distinct "isomer" that requires modification.

The pathway and the critical decision points are visualized in the diagram below.

Peroxisomal_PUFA_Oxidation cluster_main Core β-Oxidation Cycle cluster_auxiliary Auxiliary Enzyme Intervention Acyl_CoA all-cis-Δ6,9,12,15,18-C24:5-CoA Acyl-CoA Oxidase Acyl-CoA Oxidase Acyl_CoA->Acyl-CoA Oxidase Oxo_Acyl_CoA 3-oxo-all-cis-Δ6,9,12,15,18-C24:5-CoA Thiolase 3-Oxoacyl-CoA Thiolase Oxo_Acyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA 2C cleaved C22_5_CoA all-cis-Δ4,7,10,13,16-C22:5-CoA (Stalled Intermediate) Thiolase->C22_5_CoA Chain shortened Acyl-CoA Oxidase_2 Acyl-CoA Oxidase C22_5_CoA->Acyl-CoA Oxidase_2 Dehydrogenation Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Oxidase->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase 3-OH-Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase->Oxo_Acyl_CoA Dienoyl_CoA trans-Δ²,cis-Δ⁴-Dienoyl-CoA Reductase 2,4-Dienoyl-CoA Reductase Dienoyl_CoA->Reductase trans_Enoyl_CoA trans-Δ³-Enoyl-CoA Reductase->trans_Enoyl_CoA NADPH Isomerase Δ³,Δ²-Enoyl-CoA Isomerase trans_Enoyl_CoA->Isomerase Ready_Intermediate trans-Δ²-Enoyl-CoA (Ready for β-Oxidation) Isomerase->Ready_Intermediate Enoyl-CoA Hydratase_2 Enoyl-CoA Hydratase Ready_Intermediate->Enoyl-CoA Hydratase_2 Re-enters Core Cycle Acyl-CoA Oxidase_2->Dienoyl_CoA

Caption: Peroxisomal β-oxidation of an all-cis VLC-PUFA.

Functional Comparison of Key Isomeric Intermediates

The functional capability of an acyl-CoA intermediate is defined by its compatibility with the catalytic sites of the β-oxidation enzymes. Below, we compare the key isomers generated from our parent molecule.

Isomer / IntermediateStructure DescriptionCompatibility with Core EnzymesRequired Auxiliary EnzymeMetabolic Fate
3-oxo-all-cis-C24:5-CoA Ketone at C3, cis bonds at 6,9,12,15,18.Substrate for 3-Oxoacyl-CoA Thiolase .[8][9][10]None at this step.Thiolytic cleavage to Acetyl-CoA and a shortened C22:5-CoA.
cis-Δ⁴-Enoyl-CoA A cis double bond at the C4 position.No. Not a substrate for Acyl-CoA Oxidase.2,4-Dienoyl-CoA Reductase .[11][12][13]After initial dehydrogenation to a 2,4-dienoyl-CoA, it is reduced.
trans-Δ²,cis-Δ⁴-Dienoyl-CoA Conjugated double bonds at C2 (trans) and C4 (cis).No. Stalls the pathway.2,4-Dienoyl-CoA Reductase .[11][12][13][14]Reduced by NADPH to a trans-Δ³-enoyl-CoA intermediate.
trans-Δ³-Enoyl-CoA A trans double bond at the C3 position.No. Not a substrate for Enoyl-CoA Hydratase.[6]Δ³,Δ²-Enoyl-CoA Isomerase .[15][16][17][18]Isomerized to a trans-Δ²-enoyl-CoA.
trans-Δ²-Enoyl-CoA A trans double bond at the C2 position.Yes. Substrate for Enoyl-CoA Hydratase .[7]None.Hydration, dehydrogenation, and thiolysis proceed via the core pathway.

The critical functional difference arises because intermediates with cis double bonds, or trans bonds at the wrong position (Δ³), cannot fit into the active sites of the core enzymes.[6][7] Their metabolic function is effectively "paused" until an auxiliary enzyme remodels the double bond architecture into a form the main pathway can recognize. Deficiencies in these auxiliary enzymes can lead to the accumulation of these specific intermediates and block the degradation of VLC-PUFAs.

Experimental Protocols for Functional Analysis

To validate these functional differences, specific assays are required to measure the activity of the key enzymes on different substrates.

Protocol 1: 3-Oxoacyl-CoA Thiolase Activity Assay

This assay measures the cleavage of the 3-oxoacyl-CoA substrate. The thiolytic cleavage reaction consumes free Coenzyme A.

Principle: The decrease in absorbance of the Mg²⁺-complexed enolate form of the 3-oxoacyl-CoA thioester is monitored spectrophotometrically at 303 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 25 mM MgCl₂, pH 8.0.

    • Substrate Stock: 1 mM this compound in water. (Note: Synthesis of this specific substrate is complex and often requires custom chemical-enzymatic methods[19][20]).

    • Coenzyme A Stock: 10 mM Coenzyme A lithium salt in water.

    • Enzyme: Purified peroxisomal 3-oxoacyl-CoA thiolase (e.g., from rat liver homogenate[8][9]).

  • Assay Procedure:

    • In a quartz cuvette, combine 950 µL of Assay Buffer, 20 µL of Substrate Stock (final concentration 20 µM), and 20 µL of Coenzyme A Stock (final concentration 200 µM).

    • Incubate at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 10 µL of the purified thiolase enzyme solution.

    • Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction using the molar extinction coefficient for the Mg²⁺-enolate complex.

    • Compare the activity with other 3-oxoacyl-CoA substrates (e.g., a saturated counterpart) to determine substrate specificity.

Caption: Workflow for the 3-Oxoacyl-CoA Thiolase Activity Assay.

Protocol 2: LC-MS/MS Analysis of Acyl-CoA Isomers

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying different acyl-CoA species from a complex biological mixture.[21][22][23]

Principle: Acyl-CoA esters are extracted from a biological sample, separated by reverse-phase liquid chromatography, and then detected by a mass spectrometer. Specific isomers can be identified by their retention time and unique fragmentation patterns.

Step-by-Step Methodology:

  • Sample Preparation (from isolated peroxisomes):

    • Pellet isolated peroxisomes by centrifugation.

    • Lyse the pellet in 500 µL of cold 2.5% sulfosalicylic acid (SSA) containing an internal standard (e.g., ¹³C-labeled palmitoyl-CoA).

    • Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.[22]

  • LC Separation:

    • Use a C18 reversed-phase column.

    • Employ a binary solvent gradient. For example, Solvent A: 15 mM ammonium hydroxide in water; Solvent B: 15 mM ammonium hydroxide in acetonitrile.[23]

    • Run a gradient from low to high organic phase (Solvent B) to elute the acyl-CoA esters based on their hydrophobicity.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor for the characteristic neutral loss of 507 Da (phosphoadenosine diphosphate) or the presence of the 428 m/z fragment ion, which are signatures for CoA esters.[21][22]

    • For quantification, use Multiple Reaction Monitoring (MRM) mode, programming specific precursor-to-product ion transitions for each target isomer.

  • Data Analysis:

    • Identify peaks based on retention time compared to synthesized standards.

    • Quantify the amount of each isomer by comparing its peak area to that of the internal standard.

Conclusion

The functional differences between isomers of this compound are not based on inherent signaling properties but on their structural compatibility with the enzymes of the peroxisomal β-oxidation pathway. The all-cis configuration necessitates a sophisticated interplay between the core enzymatic cycle and a set of auxiliary isomerases and reductases. An intermediate that is a substrate for one enzyme is a dead-end for another, requiring enzymatic modification to continue its catabolism. Understanding this metabolic branching is crucial for diagnosing disorders of fatty acid oxidation and for developing therapeutic strategies that target these essential pathways.

References

Comparative Guide: Cross-Reactivity of Antibodies for 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Antibody Specificity in Lipidomics

Introduction: The Analytical Challenge of a Key Metabolic Intermediate

In the intricate network of lipid metabolism, the precise measurement of transient intermediates provides a window into the real-time dynamics of cellular processes. One such molecule is 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation pathway of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) like docosahexaenoic acid (DHA). Accurate quantification of this specific acyl-CoA is paramount for researchers investigating metabolic disorders, neurodegenerative diseases, and the overall flux of lipid pathways.

However, developing immunoassays for small molecules, or haptens, like this acyl-CoA presents a significant challenge. The generation of specific antibodies requires conjugating the hapten to a larger carrier protein, a process that can sometimes obscure key structural features. The result is often a panel of antibodies with varying degrees of affinity and, more critically, cross-reactivity with structurally similar molecules. This guide provides a comprehensive framework for researchers to systematically evaluate and compare antibody performance, ensuring the selection of a tool that guarantees data integrity and reproducibility.

The Molecular Basis for Cross-Reactivity

An antibody's specificity is dictated by its ability to recognize the unique three-dimensional shape and chemical properties of its target epitope. For this compound, the ideal antibody must recognize a combination of features:

  • The 3-oxo group , which distinguishes it from its immediate precursor.

  • The C24 acyl chain length .

  • The precise all-cis configuration and location of the five double bonds .

  • The Coenzyme A moiety .

Any deviation in recognition can lead to significant cross-reactivity with other endogenous molecules present in biological samples, leading to an overestimation of the target analyte. The most common cross-reactants include:

  • Precursor Acyl-CoA: all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA (lacks the 3-oxo group).

  • Downstream Products: 3-oxo-all-cis-4,7,10,13,16-Docosapentaenoyl-CoA (shorter C22 chain).

  • Structurally Similar Acyl-CoAs: Acyl-CoAs of similar length but with different saturation levels or double bond positions.

This guide will walk through a hypothetical comparison of three commercially available monoclonal antibodies—here designated as Ab-1 , Ab-2 , and Ab-3 —to illustrate a robust validation workflow.

Experimental Framework for Assessing Antibody Specificity

A multi-tiered approach is essential for a thorough assessment. We will focus on two core methodologies: Competitive ELISA for high-throughput screening and Surface Plasmon Resonance (SPR) for in-depth kinetic analysis.

Method 1: Competitive ELISA for Specificity Profiling

The competitive ELISA is the workhorse for quantifying small molecules and is an excellent tool for screening cross-reactivity. In this format, the analyte in the sample competes with a fixed amount of labeled or coated analyte for binding to a limited number of antibody sites.

The core principle involves generating a standard curve with the primary target analyte and then testing how effectively potential cross-reactants can displace the primary analyte from the antibody. The diagram below illustrates this concept.

G cluster_well Microplate Well cluster_scenario1 Low Cross-Reactivity cluster_scenario2 High Cross-Reactivity Ab Immobilized Antibody (e.g., Ab-1) Target_HRP Target-HRP Conjugate (Fixed Amount) Target_HRP->Ab Competes for Binding Free_Target Free Target Analyte (Standard or Sample) Free_Target->Ab Competes for Binding Cross_Reactant Potential Cross-Reactant Cross_Reactant->Ab Competes for Binding Ab1 Antibody Target_HRP1 Target-HRP Target_HRP1->Ab1 Binds Strongly Cross_Reactant1 Cross-Reactant Cross_Reactant1->Ab1 Binds Weakly (No Displacement) Ab2 Antibody Target_HRP2 Target-HRP Target_HRP2->Ab2 Binding Blocked Cross_Reactant2 Cross-Reactant Cross_Reactant2->Ab2 Binds Strongly (Displaces Target-HRP)

Caption: Competitive ELISA principle for cross-reactivity assessment.

  • Plate Coating: Coat a 96-well high-binding microplate with a conjugate of 3-oxo-tetracosapentaenoyl-CoA linked to a carrier protein (e.g., BSA) at 1-2 µg/mL in carbonate buffer overnight at 4°C.

    • Rationale: Immobilizing the antigen allows for easy separation and washing steps.

  • Washing: Wash plates 3 times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block non-specific binding sites with 5% BSA in PBST for 2 hours at room temperature.

    • Rationale: Blocking prevents the primary and secondary antibodies from binding directly to the plate surface, reducing background noise.

  • Competition Reaction:

    • Prepare serial dilutions of the standard (this compound) and each potential cross-reactant.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (e.g., Ab-1, Ab-2, or Ab-3) at a pre-determined optimal concentration. Incubate for 1 hour at room temperature.

    • Rationale: This pre-incubation step allows the antibody to bind to the free analyte in solution before it is exposed to the coated antigen.

  • Incubation: Transfer 100 µL of the antibody/analyte mixture to the coated and blocked microplate. Incubate for 1.5 hours at room temperature.

  • Washing: Repeat the wash step (Step 2).

  • Detection: Add 100 µL of a species-specific HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Washing: Repeat the wash step (Step 2).

  • Substrate Addition: Add 100 µL of TMB substrate and incubate in the dark for 15-20 minutes. Stop the reaction with 50 µL of 1M H₂SO₄.

  • Readout: Measure the absorbance at 450 nm.

Plot the absorbance against the log of the analyte concentration and fit a four-parameter logistic curve. The IC50 is the concentration of analyte that causes a 50% reduction in the maximum signal.

Cross-reactivity (%) is calculated as:

(IC50 of Target Analyte / IC50 of Potential Cross-Reactant) * 100

Compound Antibody IC50 (nM) Cross-Reactivity (%)
Target Analyte Ab-1 5.2 100%
Ab-2 8.5 100%
Ab-3 4.8 100%
Precursor (no 3-oxo) Ab-1 150.63.5%
Ab-2 >1000<0.8%
Ab-3 98.24.9%
C22 Product Ab-1 75.16.9%
Ab-2 680.51.2%
Ab-3 81.35.9%
Arachidonoyl-CoA (C20) Ab-1 >1000<0.5%
Ab-2 >1000<0.8%
Ab-3 >1000<0.5%

Interpretation: Based on this ELISA data, Ab-2 demonstrates superior specificity. Although slightly less sensitive (higher IC50 for the target), its cross-reactivity with the immediate precursor and downstream product is significantly lower than that of Ab-1 and Ab-3. This makes it the most reliable choice for complex biological samples where these related metabolites are present.

Method 2: Surface Plasmon Resonance (SPR) for Kinetic Validation

SPR provides a more granular view of molecular interactions by measuring binding events in real-time, without the need for labels. This allows for the precise determination of association (kₐ) and dissociation (kₔ) rates, from which the equilibrium dissociation constant (Kₙ) can be calculated (Kₙ = kₔ/kₐ). A lower Kₙ value indicates a higher binding affinity.

  • Chip Preparation: Covalently immobilize the antibody (Ab-1, Ab-2, or Ab-3) onto a CM5 sensor chip surface via amine coupling. Aim for a density that will yield a response of ~100-200 RU.

    • Rationale: Immobilizing the antibody (the "ligand") allows for the measurement of binding as the small molecule analyte is flowed over the surface.

  • Analyte Injection: Prepare serial dilutions of the target analyte and each potential cross-reactant in running buffer.

  • Binding Cycle: Inject each concentration over the antibody-coated surface and a reference flow cell for 120-180 seconds (association phase), followed by a flow of running buffer for 300-600 seconds (dissociation phase).

  • Regeneration: Inject a pulse of a low-pH buffer (e.g., glycine-HCl, pH 2.0) to remove any bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Subtract the reference channel signal and fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and Kₙ.

Analyte Antibody kₐ (1/Ms) kₔ (1/s) Kₙ (nM)
Target Analyte Ab-1 2.1 x 10⁵8.4 x 10⁻⁴4.0
Ab-2 1.5 x 10⁵1.1 x 10⁻³7.3
Ab-3 2.5 x 10⁵1.1 x 10⁻³4.4
Precursor (no 3-oxo) Ab-1 1.2 x 10⁴9.5 x 10⁻³792
Ab-2 No Binding Detected--
Ab-3 1.8 x 10⁴8.9 x 10⁻³494
C22 Product Ab-1 3.5 x 10⁴9.9 x 10⁻³283
Ab-2 9.1 x 10³>1 x 10⁻²>1100
Ab-3 4.1 x 10⁴9.2 x 10⁻³224

Interpretation: The SPR data strongly corroborates the ELISA findings. Ab-2 shows no detectable binding to the primary cross-reactant (the precursor), confirming its exceptional specificity. The Kₙ value for the target is in the single-digit nanomolar range, indicating high affinity. In contrast, Ab-1 and Ab-3 show significant binding to both the precursor and the C22 product, with Kₙ values in the hundreds of nanomolar range, confirming their higher cross-reactivity.

Overall Workflow and Final Recommendation

The validation process follows a logical progression from broad screening to detailed characterization.

G cluster_workflow Antibody Validation Workflow Start Identify Potential Antibodies (Ab-1, Ab-2, Ab-3) ELISA Competitive ELISA Screening - Determine IC50 - Calculate % Cross-Reactivity Start->ELISA Table1 Generate Cross-Reactivity Table ELISA->Table1 Decision1 Is Specificity Sufficient? Table1->Decision1 SPR In-depth Kinetic Analysis (SPR) - Determine ka, kd, KD Decision1->SPR Yes Reject Reject Unsuitable Antibodies (Ab-1, Ab-3) Decision1->Reject No Table2 Generate Affinity/Kinetics Table SPR->Table2 Decision2 Confirm Specificity & Affinity? Table2->Decision2 Select Select Best Antibody (Ab-2) Decision2->Select Yes Decision2->Reject No

A Researcher's Guide to the Comparative Metabolomics of Peroxisomal β-Oxidation: Focusing on 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the intricate world of lipid metabolism, understanding the nuances of peroxisomal β-oxidation is paramount. This guide provides an in-depth comparative analysis of the metabolic pathways involving 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA, a key intermediate in the degradation of very-long-chain fatty acids (VLCFAs). We will explore the established analytical methodologies for quantitative analysis, compare alternative metabolic routes, and provide detailed experimental protocols to empower your research in this critical area.

Introduction: The Significance of Peroxisomal β-Oxidation and VLCFA Metabolism

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in various cellular processes. However, their accumulation is cytotoxic, and their breakdown is exclusively initiated in peroxisomes.[1][2] The peroxisomal β-oxidation pathway is a specialized metabolic process that shortens these long acyl chains, preparing them for further degradation in mitochondria.[3] A critical intermediate in the oxidation of polyunsaturated VLCFAs is this compound. Dysregulation of this pathway is implicated in severe genetic disorders, such as Zellweger Spectrum Disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD), which are characterized by the accumulation of VLCFAs.[2][4] Therefore, the precise measurement and comparative analysis of the metabolites within this pathway are essential for diagnostics, therapeutic development, and a fundamental understanding of lipid homeostasis.

The Core Pathway: Peroxisomal β-Oxidation of Tetracosapentaenoic Acid

The catabolism of all-cis-6,9,12,15,18-tetracosapentaenoic acid (C24:5) to its 3-oxoacyl-CoA derivative involves a series of enzymatic reactions within the peroxisome. The pathway is initiated by the activation of the fatty acid to its CoA thioester, followed by a cycle of four key reactions.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome C24:5-CoA C24:5-CoA trans-2-enoyl-C24:5-CoA trans-2-enoyl-C24:5-CoA C24:5-CoA->trans-2-enoyl-C24:5-CoA ACOX1 (Acyl-CoA Oxidase 1) 3-hydroxy-C24:5-CoA 3-hydroxy-C24:5-CoA trans-2-enoyl-C24:5-CoA->3-hydroxy-C24:5-CoA HSD17B4 (Enoyl-CoA Hydratase activity) 3-oxo-C24:5-CoA 3-oxo-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA 3-hydroxy-C24:5-CoA->3-oxo-C24:5-CoA HSD17B4 (3-Hydroxyacyl-CoA Dehydrogenase activity) C22:5-CoA C22:5-CoA 3-oxo-C24:5-CoA->C22:5-CoA ACAA1 (3-Ketoacyl-CoA Thiolase) Acetyl-CoA Acetyl-CoA 3-oxo-C24:5-CoA->Acetyl-CoA ACAA1 (3-Ketoacyl-CoA Thiolase)

Figure 1: Peroxisomal β-oxidation of C24:5-CoA.

The key enzymes involved in this pathway are:

  • Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme that introduces a double bond between the α and β carbons of the acyl-CoA.[5] It exhibits broad substrate specificity, acting on straight-chain saturated and unsaturated very-long-chain fatty acids.[6][7]

  • 17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4): This is a bifunctional enzyme possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[8][9] It first hydrates the double bond and then oxidizes the resulting hydroxyl group.

  • Acetyl-CoA Acyltransferase 1 (ACAA1): Also known as peroxisomal 3-ketoacyl-CoA thiolase, this enzyme catalyzes the final step of the β-oxidation cycle, cleaving the 3-ketoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[10]

Comparative Analytical Methodologies for Acyl-CoA Profiling

The accurate quantification of acyl-CoA species is challenging due to their low abundance and inherent instability. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[5]

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled performance for the targeted quantification of peroxisomal β-oxidation intermediates.

LCMS_Workflow Sample_Collection 1. Sample Collection (Tissue/Cells) Quenching 2. Metabolic Quenching (Liquid Nitrogen) Sample_Collection->Quenching Extraction 3. Acyl-CoA Extraction (e.g., Acidified Methanol/Acetonitrile) Quenching->Extraction Purification 4. Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation 5. UPLC/HPLC Separation (Reversed-Phase C18/C8) Purification->LC_Separation MS_Detection 6. Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Quantification & Comparison) MS_Detection->Data_Analysis

Figure 2: LC-MS/MS workflow for acyl-CoA analysis.

This protocol provides a robust framework for the analysis of VLCFA-CoAs from biological samples.

1. Sample Preparation:

  • Metabolic Quenching: Immediately freeze-clamp tissues in liquid nitrogen to halt enzymatic activity. For cultured cells, rapidly aspirate the medium and wash with ice-cold phosphate-buffered saline (PBS) before adding a quenching solution.

  • Extraction: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent. A commonly used solvent is a mixture of methanol, acetonitrile, and water, often with a small amount of acid (e.g., formic acid) to improve stability.[3]

  • Purification: To remove interfering substances, perform solid-phase extraction (SPE). Oasis HLB or similar reversed-phase cartridges are effective for purifying acyl-CoAs.

2. LC-MS/MS Analysis:

  • Chromatography: Utilize a reversed-phase column (e.g., C18 or C8) for separation. A gradient elution with a mobile phase containing an ion-pairing agent or a volatile buffer like ammonium acetate is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. For targeted quantification, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each acyl-CoA species.

Comparison of Analytical Platforms

While LC-MS/MS is the preferred method, other techniques have been used for acyl-CoA analysis, each with its own set of advantages and limitations.

Analytical PlatformPrincipleAnalytesSensitivityThroughputKey StrengthsKey Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.[5]Broad range of acyl-CoAs.Very HighHighHigh sensitivity and specificity; can quantify individual species in complex mixtures.[4]Requires expensive instrumentation; potential for matrix effects.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Primarily abundant, short-chain acyl-CoAs.ModerateModerateRelatively simple and cost-effective.Lower sensitivity and specificity compared to LC-MS/MS; co-elution can be an issue.[3]
Enzymatic Assays Spectrophotometric or fluorometric detection of a product from an enzyme-catalyzed reaction.Total acyl-CoA pools or specific abundant species (e.g., acetyl-CoA).High (fluorometric)HighHigh throughput and relatively inexpensive.Lacks specificity for individual long-chain species; measures total pools.[3]
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Highly abundant species like acetyl-CoA.LowLowNon-destructive and provides structural information.Low sensitivity, requiring larger sample amounts.[3]

Alternative Metabolic Fates: The ω-Oxidation Pathway

When peroxisomal β-oxidation is impaired, cells can utilize alternative pathways to metabolize VLCFAs. One such pathway is ω-oxidation, which occurs in the endoplasmic reticulum.[1]

Omega_Oxidation VLCFA Very-Long-Chain Fatty Acid (e.g., C24:5) omega-hydroxy_VLCFA ω-Hydroxy-VLCFA VLCFA->omega-hydroxy_VLCFA Cytochrome P450 (CYP4A/4F) omega-oxo_VLCFA ω-Oxo-VLCFA omega-hydroxy_VLCFA->omega-oxo_VLCFA Alcohol Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid omega-oxo_VLCFA->Dicarboxylic_Acid Aldehyde Dehydrogenase

Figure 3: The ω-oxidation pathway for VLCFAs.

The ω-oxidation pathway involves the following steps:

  • Hydroxylation: The terminal methyl (ω) carbon of the fatty acid is hydroxylated by cytochrome P450 enzymes of the CYP4A and CYP4F families.[1][3]

  • Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.[3]

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid.[3]

This dicarboxylic acid can then be chain-shortened via peroxisomal β-oxidation from either end. In conditions where peroxisomal β-oxidation is defective, the accumulation of these dicarboxylic acids can be observed and serves as a diagnostic marker.

Comparative Metabolomics in Practice: A Case Study in Zellweger Spectrum Disorders

Zellweger Spectrum Disorders (ZSD) are a group of autosomal recessive disorders caused by defects in peroxisome biogenesis.[4] This leads to an impairment of peroxisomal β-oxidation and a consequent accumulation of VLCFAs. A comparative metabolomics study of fibroblasts from ZSD patients versus healthy controls would reveal significant alterations in the acyl-CoA profiles.

Expected Observations:

  • Accumulation of C24:5-CoA and other VLCFA-CoAs: Due to the block in the initial steps of β-oxidation.

  • Decreased levels of shortened acyl-CoAs: Such as C22:5-CoA, reflecting the reduced flux through the pathway.

  • Potential increase in ω-oxidation products: As the cell attempts to compensate for the defective β-oxidation.

By applying the LC-MS/MS methodology described above, researchers can quantitatively compare the levels of these key metabolites, providing valuable insights into the pathophysiology of ZSD and a platform for evaluating potential therapeutic interventions.

Conclusion and Future Directions

The comparative metabolomics of the this compound pathway is a powerful approach to unraveling the complexities of VLCFA metabolism and its role in health and disease. The continued refinement of analytical techniques, particularly in the realm of mass spectrometry, will enable even more sensitive and comprehensive profiling of these critical metabolic pathways. Future research will likely focus on integrating metabolomic data with other 'omics' data, such as transcriptomics and proteomics, to build a more complete picture of the regulatory networks governing VLCFA homeostasis. This integrated approach holds the promise of identifying novel therapeutic targets and developing more effective treatments for devastating peroxisomal disorders.

References

A Researcher's Guide to Validating Inhibitor Specificity for 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of lipid metabolism, the synthesis of very-long-chain fatty acids (VLCFAs) is a critical process implicated in numerous physiological and pathological conditions. The formation of 3-oxo-all-cis-6,9,12,15,18-tetracosapentaenoyl-CoA is a key step in the elongation of polyunsaturated fatty acids, catalyzed by a family of enzymes known as Elongation of Very Long-chain fatty acids (ELOVL). Specifically, this substrate is an intermediate in the pathway leading to the synthesis of important bioactive lipids. The enzymes responsible for this synthesis, particularly the very-long-chain 3-oxoacyl-CoA synthases, represent promising therapeutic targets for a range of diseases, including metabolic disorders and cancer.[1][2][3]

The Enzymatic Landscape: Understanding the Target

The synthesis of this compound is the result of the first and rate-limiting condensation reaction in the VLCFA elongation cycle. This reaction is catalyzed by a membrane-bound enzyme, a member of the ELOVL family.[2] There are seven known mammalian ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities and tissue distribution. Identifying the specific ELOVL enzyme responsible for the synthesis of this particular 3-oxoacyl-CoA is the first critical step in inhibitor validation.

cluster_0 VLCFA Elongation Cycle Fatty Acyl-CoA (C22:5) Fatty Acyl-CoA (C22:5) ELOVL Very-long-chain 3-oxoacyl-CoA synthase (ELOVL) Fatty Acyl-CoA (C22:5)->ELOVL Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL Target_Intermediate 3-oxo-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA ELOVL->Target_Intermediate Condensation Reduction1 3-oxoacyl-CoA reductase Target_Intermediate->Reduction1 Dehydration 3-hydroxyacyl-CoA dehydratase Reduction1->Dehydration Reduction2 trans-2-enoyl-CoA reductase Dehydration->Reduction2 Elongated_Fatty_Acyl_CoA Elongated Acyl-CoA (C24:5) Reduction2->Elongated_Fatty_Acyl_CoA

Caption: The VLCFA elongation cycle, highlighting the synthesis of the target intermediate.

A Multi-pronged Approach to Specificity Validation

A robust validation strategy relies on a combination of in vitro, in-cell, and proteome-wide techniques. This multi-layered approach provides converging lines of evidence to build a strong case for inhibitor specificity.

In Vitro Enzyme Assays: The First Line of Scrutiny

The initial assessment of an inhibitor's potency and selectivity should be performed using purified recombinant ELOVL enzymes. This controlled environment allows for the direct measurement of enzyme inhibition without the confounding variables of a cellular system.

Experimental Protocol: In Vitro ELOVL Inhibition Assay

  • Expression and Purification of Recombinant ELOVLs:

    • Clone the cDNAs of the relevant human ELOVL isoforms (e.g., ELOVL2, ELOVL4, ELOVL5, which are known to be involved in PUFA elongation) into a suitable expression vector (e.g., pET vector for bacterial expression or baculovirus for insect cell expression).

    • Express and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Validate the purity and identity of the enzymes by SDS-PAGE and Western blotting.[4]

  • Enzyme Activity Assay:

    • The assay measures the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.

    • Reaction Mixture:

      • Purified recombinant ELOVL enzyme

      • Fatty acyl-CoA substrate (e.g., docosapentaenoyl-CoA, C22:5n-3)

      • [2-¹⁴C]Malonyl-CoA

      • NADPH

      • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 10 mM MgCl₂, 1 mM DTT)

    • Procedure:

      • Pre-incubate the enzyme with varying concentrations of the test inhibitor or vehicle control for 15 minutes at 37°C.

      • Initiate the reaction by adding the fatty acyl-CoA substrate and [2-¹⁴C]malonyl-CoA.

      • Incubate for a defined period (e.g., 30 minutes) at 37°C.

      • Stop the reaction by adding a solution of 10% potassium hydroxide in 80% methanol.

      • Saponify the lipids by heating at 65°C for 1 hour.

      • Acidify the reaction with sulfuric acid and extract the fatty acids with hexane.

      • Quantify the radiolabeled elongated fatty acids using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.[5]

    • Compare the IC₅₀ values across different ELOVL isoforms to assess selectivity.

Table 1: Comparative IC₅₀ Values of Hypothetical Inhibitors against ELOVL Isoforms

InhibitorELOVL2 (IC₅₀, nM)ELOVL4 (IC₅₀, nM)ELOVL5 (IC₅₀, nM)ELOVL6 (IC₅₀, nM)Selectivity (ELOVL5 vs. others)
Inhibitor A (Specific) 5,2008,50050 >10,000>100-fold
Inhibitor B (Pan-Inhibitor) 150250100 300~2-3-fold
Inhibitor C (Non-Specific) >10,000>10,000>10,000>10,000N/A

This table presents hypothetical data for illustrative purposes.

Cell-Based Assays: Assessing Target Engagement in a Biological Context

While in vitro assays are essential, they do not fully recapitulate the complexities of a cellular environment. Cell-based assays are crucial to confirm that the inhibitor can penetrate the cell membrane, engage its target, and elicit the expected biological response.

Experimental Protocol: Cellular Fatty Acid Elongation Assay

  • Cell Culture:

    • Use a relevant cell line that expresses the target ELOVL enzyme and actively synthesizes VLC-PUFAs (e.g., hepatocytes, neuronal cells, or engineered cells overexpressing the target ELOVL).

  • Metabolic Labeling:

    • Plate the cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the inhibitor or vehicle control for 1-2 hours.

    • Add a radiolabeled fatty acid precursor (e.g., [¹⁴C]-alpha-linolenic acid) to the culture medium.

    • Incubate for 4-24 hours to allow for cellular uptake and metabolism.

  • Lipid Extraction and Analysis:

    • Wash the cells with PBS and harvest them.

    • Extract the total lipids using a modified Bligh and Dyer method.

    • Saponify the lipids and methylate the fatty acids to form fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different fatty acid species.

    • The incorporation of the radiolabel into elongated fatty acids can be measured by radio-GC or by collecting fractions and performing scintillation counting.

  • Data Analysis:

    • Calculate the ratio of the elongated fatty acid product to its precursor.

    • Determine the EC₅₀ value (the effective concentration of inhibitor that causes a 50% reduction in the product/precursor ratio).

Start Start Cell_Culture Culture relevant cell line Start->Cell_Culture Inhibitor_Treatment Treat with inhibitor or vehicle Cell_Culture->Inhibitor_Treatment Metabolic_Labeling Add radiolabeled fatty acid precursor Inhibitor_Treatment->Metabolic_Labeling Lipid_Extraction Extract total lipids Metabolic_Labeling->Lipid_Extraction FAME_Analysis Analyze FAMEs by GC-MS Lipid_Extraction->FAME_Analysis Data_Analysis Determine EC50 FAME_Analysis->Data_Analysis End End Data_Analysis->End

References

The Modulatory Role of Peroxisomal Metabolite 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Signaling Potential of a Peroxisomal Intermediate

Within the intricate network of cellular metabolism, the peroxisome plays a critical role in the catabolism of very-long-chain fatty acids (VLCFAs), molecules that are unable to be processed by mitochondria. The β-oxidation of these fatty acids generates a series of metabolic intermediates, including 3-oxo-acyl-CoA derivatives. This guide focuses on a specific, highly unsaturated intermediate, 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA , and its emerging role as a signaling molecule that directly influences gene expression.

For researchers in drug development and metabolic diseases, understanding how such transient metabolites can exert profound effects on cellular programming is paramount. This guide provides an in-depth comparison of this compound with other modulators of fatty acid-responsive gene expression, supported by experimental frameworks to empower your research.

The Central Hypothesis: From Metabolic Intermediate to Transcriptional Regulator

Fatty acids and their activated forms, acyl-CoAs, are not merely cellular fuel; they are potent ligands for nuclear receptors, a class of transcription factors that orchestrate vast gene expression programs. A key player in this regulation is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3][4] It is well-established that long-chain and very-long-chain fatty acyl-CoAs are high-affinity endogenous ligands for PPARα.[5] Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.[1][6]

Our central hypothesis is that This compound , as an intermediate in the peroxisomal β-oxidation of its parent fatty acid, functions as an endogenous PPARα agonist, thereby directly linking the metabolic state of the peroxisome to nuclear gene expression.

Signaling Pathway: The Journey from Peroxisome to Nucleus

The proposed signaling cascade initiated by the generation of this compound is depicted below. This pathway highlights the direct interaction of the metabolite with the PPARα/RXR heterodimer and the subsequent transcriptional activation of target genes involved in lipid metabolism.

Peroxisomal_Signaling cluster_peroxisome Peroxisome cluster_nucleus Nucleus VLCFA all-cis-6,9,12,15,18-Tetracosapentaenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLCFA_CoA Tetracosapentaenoyl-CoA Acyl_CoA_Synthetase->VLCFA_CoA Beta_Oxidation β-Oxidation (Acyl-CoA Oxidase, etc.) VLCFA_CoA->Beta_Oxidation Oxo_Acyl_CoA 3-oxo-all-cis-6,9,12,15,18- Tetracosapentaenoyl-CoA Beta_Oxidation->Oxo_Acyl_CoA PPARa PPARα Oxo_Acyl_CoA->PPARa Ligand Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE DNA Binding Target_Genes Target Gene Transcription (e.g., CPT1A, ACOX1) PPRE->Target_Genes Transcriptional Activation

Caption: Peroxisomal generation of 3-oxo-acyl-CoA and subsequent PPARα activation.

Comparative Analysis of Gene Expression Modulators

To understand the specific effects of this compound, it is essential to compare it with other molecules that influence fatty acid-responsive gene expression.

ModulatorMechanism of ActionExpected Effect on PPARα Target GenesExperimental Utility
This compound Direct endogenous ligand for PPARα.[5]Strong induction of genes involved in fatty acid transport and oxidation (e.g., CPT1A, ACOX1).[7][8]Investigating the direct signaling role of a specific peroxisomal β-oxidation intermediate.
all-cis-6,9,12,15,18-Tetracosapentaenoic Acid (Parent Fatty Acid) Precursor to the active acyl-CoA ligand; may have some direct activity.Induction of PPARα target genes, potentially with lower potency than the acyl-CoA form.Studying the complete metabolic and signaling cascade from the initial substrate.
Wy-14,643 (Synthetic Agonist) Potent and selective synthetic agonist of PPARα.[1][2][9][10][11]Robust and often maximal induction of PPARα target genes.A positive control for PPARα activation, allowing for comparison of the potency of endogenous ligands.
Thioridazine (Peroxisomal β-oxidation Inhibitor) Inhibits peroxisomal β-oxidation, leading to the accumulation of VLCFAs and their intermediates.[12][13][14][15][16]Potential for increased activation of PPARα due to the buildup of endogenous ligands.A tool to study the consequences of impaired peroxisomal metabolism and the resulting signaling events.

Experimental Protocols for Investigating Gene Expression

The following protocols provide a framework for studying the effects of this compound and its comparators on gene expression in a relevant cell model, such as the human hepatoma cell line HepG2.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. HepG2 Cell Culture Treatment 2. Treatment with Fatty Acids/ Modulators Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction from Lipid-Treated Cells Treatment->RNA_Extraction QC 4. RNA Quality Control RNA_Extraction->QC Gene_Expression 5. Gene Expression Analysis QC->Gene_Expression qPCR qPCR Gene_Expression->qPCR RNA_Seq RNA-Seq Gene_Expression->RNA_Seq Data_Analysis 6. Data Analysis & Interpretation qPCR->Data_Analysis RNA_Seq->Data_Analysis

Caption: Workflow for analyzing gene expression changes in response to lipid modulators.

Protocol 1: HepG2 Cell Culture and Treatment
  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[17][18]

  • Plating: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of treatment.

  • Fatty Acid Preparation: Prepare stock solutions of fatty acids and acyl-CoAs complexed to fatty acid-free bovine serum albumin (BSA) to enhance solubility and cellular uptake.[19][20]

  • Treatment: Replace the culture medium with serum-free medium containing the test compounds (e.g., 10-100 µM of the fatty acid or acyl-CoA, 10 µM Wy-14,643, 10 µM thioridazine) or a vehicle control (BSA-containing medium).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) to capture both early and late transcriptional responses.

Protocol 2: RNA Extraction from Lipid-Rich Cells

Due to the high lipid content of treated cells, a specialized RNA extraction protocol is recommended to ensure high-quality RNA.

  • Lysis: Lyse the cells directly in the culture plate using a phenol and guanidine isothiocyanate-based reagent (e.g., QIAzol Lysis Reagent or TRIzol).[21][22]

  • Homogenization: Ensure complete homogenization by passing the lysate through a syringe with a narrow-gauge needle.[21]

  • Phase Separation: Add chloroform and centrifuge to separate the lysate into aqueous and organic phases. The RNA will be in the upper aqueous phase.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.

  • Washing and Solubilization: Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

  • Quality Control: Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0) and integrity via gel electrophoresis or a bioanalyzer.

Protocol 3: Quantitative PCR (qPCR) Analysis
  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and random primers.

  • Primer Design: Design and validate primers for target genes (e.g., CPT1A, ACOX1, PDK4) and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[8]

Protocol 4: RNA-Sequencing (RNA-Seq) and Data Analysis

For a comprehensive, unbiased view of the transcriptome, RNA-seq is the method of choice.

  • Library Preparation: Prepare sequencing libraries from high-quality total RNA using a commercially available kit (e.g., TruSeq RNA Library Prep Kit).

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis Pipeline:

    • Quality Control: Assess raw read quality using tools like FastQC.

    • Alignment: Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using featureCounts or a similar tool.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between treatment groups and the control.[23]

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify affected biological processes.[24][25][26]

Expected Outcomes and Interpretation

Treatment with this compound is expected to result in a gene expression profile similar to that of the potent PPARα agonist Wy-14,643, albeit potentially with different kinetics or potency. Key upregulated genes will likely be involved in fatty acid transport, activation, and oxidation in both peroxisomes and mitochondria.

In contrast, treatment with the parent fatty acid may show a delayed or less potent response, as it requires metabolic activation. The use of thioridazine is expected to lead to an accumulation of endogenous PPARα ligands, which may mimic or enhance the effects of exogenously supplied fatty acids.

Conclusion: A New Frontier in Metabolic Signaling

The study of specific metabolic intermediates like this compound as direct modulators of gene expression opens a new frontier in our understanding of how cellular metabolism is coupled to genetic programming. By employing the comparative and experimental frameworks outlined in this guide, researchers can dissect the precise roles of these molecules in health and disease, paving the way for novel therapeutic strategies targeting metabolic disorders.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA, a complex very-long-chain acyl-CoA derivative.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon established principles of laboratory safety, chemical waste management guidelines, and the known characteristics of its constituent chemical groups: a polyunsaturated fatty acyl chain and a coenzyme A thioester.[3][4][5]

The guiding principle for the disposal of this and any uncharacterized research chemical is to treat it as hazardous waste. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

Part 1: Hazard Assessment and Chemical Profile

This compound is a large molecule with distinct chemical features that inform its handling and disposal.

  • Polyunsaturated Acyl Chain: The C24 fatty acyl component with five cis double bonds is susceptible to oxidation.[6][7] Similar to other polyunsaturated fatty acids (PUFAs), this can lead to the formation of peroxides, which may be unstable.[3][7]

  • Thioester Linkage: The thioester bond connecting the fatty acyl chain to Coenzyme A can be susceptible to hydrolysis, especially under strong acidic or basic conditions.

  • Coenzyme A Moiety: This part of the molecule includes a pantothenic acid unit, cysteamine, and an adenosine 3',5'-bisphosphate group. While generally considered less hazardous, it contributes to the overall chemical complexity.

Due to these structural features, the primary potential hazards are chemical reactivity (oxidation) and unknown toxicity . Therefore, all waste containing this compound must be managed as hazardous chemical waste.

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final collection for disposal.

Proper waste management begins the moment the substance is deemed waste.

  • Designate a Waste Container: Use a dedicated, chemically resistant container for all waste containing this compound. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended. Avoid metal containers, as residual acidic or basic solutions can cause corrosion.[8]

  • Segregate Waste Streams:

    • Aqueous Waste: Collect all aqueous solutions (e.g., from buffers, reaction quenches) containing the compound in a designated liquid waste container.

    • Organic Solvent Waste: If the compound is dissolved in an organic solvent (e.g., ethanol, DMSO), collect it in a separate container designated for flammable or halogenated organic waste, as appropriate. Do not mix incompatible waste streams.

    • Solid Waste: All contaminated lab supplies (pipette tips, gloves, tubes, weighing paper) must be collected in a separate, clearly labeled, lined container for solid hazardous waste.[8] Do not dispose of these items in regular or biohazard trash.[9]

Accurate labeling is a critical safety requirement mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[3]

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste."[10]

    • The full chemical name: "this compound" and any solvents or other chemicals present in the container, with their approximate concentrations or percentages.[10] Avoid using chemical formulas or abbreviations.

    • The specific hazard(s): Since the hazards are not fully characterized, it is prudent to list "Chemically Reactive" and "Toxic."

    • The date accumulation started.

Waste must be stored safely within the laboratory in a designated SAA pending pickup by EHS.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[3][10] A designated area within a chemical fume hood is an excellent choice.

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.[3]

    • Ensure containers are stored in secondary containment (e.g., a chemical-resistant tray or bucket) to contain any potential leaks or spills.

    • Store incompatible waste types separately to prevent accidental mixing.[10]

  • Monitor Fill Level: Do not overfill waste containers. Stop filling when the container is about 90% full to allow for expansion and prevent spills.

  • Schedule a Pickup: Once a container is full, or if the experiment is complete, arrange for a waste pickup from your institution's EHS office.[3] Follow their specific procedures for requesting a collection, which typically involves submitting an online or paper form.

Part 3: Workflow and Data Summary

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

Caption: Decision tree for waste segregation and handling.

Requirement Specification Rationale
Container Type Chemically resistant glass or HDPE with a screw cap.To prevent degradation of the container and ensure a secure seal.
Waste Segregation Separate aqueous, organic, and solid waste streams.Prevents dangerous chemical reactions and complies with disposal facility requirements.[10]
Labeling "Hazardous Waste" with full chemical names and hazards.Ensures clear communication of contents and associated risks for safe handling.[3][10]
Storage Location Designated and marked Satellite Accumulation Area (SAA).Fulfills regulatory requirements and centralizes waste for safe management.[3][10]
Storage Conditions Closed containers within secondary containment.Prevents spills and release of vapors.[3]
Final Disposal Through institutional Environmental Health & Safety (EHS).Ensures the waste is transported and disposed of in compliance with all federal and state regulations.[3]
Part 4: Emergency Procedures

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Assess the Spill: For a small spill that you are trained to handle, proceed with cleanup. For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS emergency line.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are a common standard, but check compatibility with any solvents used).

  • Contain and Absorb: Use a chemical spill kit or absorbent pads to contain and absorb the spill. Work from the outside of the spill inward.

  • Clean the Area: Once the material is absorbed, clean the affected surface with an appropriate solvent or soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as solid hazardous waste.

This guide provides a comprehensive framework for the safe and compliant disposal of this compound. Adherence to these procedures is essential for protecting yourself, your colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of drug development and metabolic studies, our work necessitates the synthesis and handling of novel and often uncharacterized molecules. 3-oxo-all-cis-6,9,12,15,18-Tetracosapentaenoyl-CoA is one such compound. As a biologically active long-chain fatty acyl-CoA thioester, it is central to specific metabolic pathways.[1][2][3] However, the very characteristics that make it a valuable research tool—its high-energy thioester bond and its role as a metabolic intermediate—demand a rigorous and informed approach to safety.

This guide provides essential, immediate safety and logistical information for handling this compound. The absence of a specific Safety Data Sheet (SDS) for this molecule requires us to operate under the fundamental principle of laboratory safety: treat all compounds of unknown toxicity as highly toxic.[4] The following protocols are derived from the chemical principles of acyl-CoA esters, general safety guidelines for hazardous materials, and best practices for ensuring researcher safety and experimental integrity.

Hazard Assessment: Understanding the Risks

Before selecting Personal Protective Equipment (PPE), we must understand the potential hazards posed by this compound, which stem from three primary areas:

  • Chemical Reactivity : The molecule contains a high-energy thioester bond, making it more reactive than its corresponding free fatty acid.[1] This bond can be susceptible to hydrolysis. While stable under normal storage conditions, this inherent reactivity is a key consideration for handling and disposal.

  • Biological Activity : As an acyl-CoA derivative, this molecule is an active metabolite designed to interact with cellular enzymes and pathways.[2][5] Unintended exposure through inhalation, ingestion, or skin contact could lead to unknown and potentially adverse biological effects.

  • Lack of Toxicological Data : As a specialized research chemical, it lacks comprehensive toxicological data. Therefore, we must assume it could be an irritant, a sensitizer, or possess other unknown toxic properties.[4]

Core Protective Measures: Engineering Controls and PPE

The primary line of defense is always engineering controls, with PPE serving as the critical final barrier between the researcher and the chemical.

Engineering Controls

All work involving this compound, from weighing the neat material to preparing solutions and running reactions, must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood provides critical ventilation to protect against the inhalation of any aerosols or potential vapors that may form.

Personal Protective Equipment (PPE) Summary

The level of PPE required depends on the specific task and the potential for exposure. The following table outlines the minimum requirements.

Task / OperationEngineering ControlEye & Face ProtectionHand ProtectionBody & Foot ProtectionRespiratory Protection
Handling Neat Solid (Weighing, Aliquoting)Chemical Fume HoodChemical splash goggles AND a face shield[8]Double-gloved with disposable nitrile gloves[8]Fully-buttoned lab coat, long pants, and fully-enclosed, chemical-resistant shoes[8][9]Not required if handled exclusively within a fume hood.
Preparing & Handling Solutions Chemical Fume HoodChemical splash goggles[10]Disposable nitrile gloves (inspect regularly and change immediately upon contamination)[8][9]Fully-buttoned lab coat, long pants, and fully-enclosed, chemical-resistant shoes[8][9]Not required if handled exclusively within a fume hood.
Large-Scale Operations or High Splash Potential Chemical Fume HoodChemical splash goggles AND a face shield[8]Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) over disposable nitrile glovesChemical-resistant apron over a lab coat, long pants, and fully-enclosed, chemical-resistant shoes[11]Not required if handled exclusively within a fume hood.
Spill Cleanup N/AChemical splash goggles AND a face shieldHeavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber)Chemical-resistant apron or suit, shoe coversAn air-purifying respirator (APR) with organic vapor cartridges may be necessary depending on spill size and location.[10]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following diagram and steps outline the process from material receipt to temporary storage.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_hood 1. Prepare & Verify Chemical Fume Hood don_ppe 2. Don Required PPE (Lab Coat, Goggles, Gloves) prep_hood->don_ppe gather_materials 3. Gather All Materials (Spatula, Vials, Solvents) don_ppe->gather_materials retrieve_reagent 4. Retrieve Compound from -80°C Storage gather_materials->retrieve_reagent weigh_reagent 5. Weigh Neat Compound (Inside Fume Hood) retrieve_reagent->weigh_reagent prepare_solution 6. Prepare Stock Solution weigh_reagent->prepare_solution perform_exp 7. Perform Experiment prepare_solution->perform_exp decontaminate_surfaces 8. Decontaminate Surfaces & Glassware perform_exp->decontaminate_surfaces dispose_waste 9. Segregate & Dispose of Contaminated Waste decontaminate_surfaces->dispose_waste doff_ppe 10. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 11. Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.